molecular formula C30H18O10 B3027627 8,8''-Bibaicalein CAS No. 135309-02-3

8,8''-Bibaicalein

Cat. No.: B3027627
CAS No.: 135309-02-3
M. Wt: 538.5 g/mol
InChI Key: NRYPLIKKTVVLMK-UHFFFAOYSA-N
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Description

5,6,7-Trihydroxy-2-phenyl-8-(5,6,7-trihydroxy-4-oxo-2-phenylchromen-8-yl)chromen-4-one is a natural product found in Scutellaria alpina with data available.

Properties

IUPAC Name

5,6,7-trihydroxy-2-phenyl-8-(5,6,7-trihydroxy-4-oxo-2-phenylchromen-8-yl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18O10/c31-15-11-17(13-7-3-1-4-8-13)39-29-19(15)23(33)27(37)25(35)21(29)22-26(36)28(38)24(34)20-16(32)12-18(40-30(20)22)14-9-5-2-6-10-14/h1-12,33-38H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRYPLIKKTVVLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)C4=C5C(=C(C(=C4O)O)O)C(=O)C=C(O5)C6=CC=CC=C6)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8,8''-Bibaicalein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Bibaicalein, a biflavonoid derived from Scutellaria baicalensis, is a molecule of growing interest in phytochemical and pharmacological research. This document provides a comprehensive overview of its known and predicted physicochemical properties, aimed at facilitating further investigation and application in drug discovery and development. Due to a scarcity of direct experimental data for this specific dimer, this guide combines reported information with computationally predicted values to offer a foundational understanding of its chemical behavior. This guide also outlines relevant experimental protocols and logical workflows pertinent to its analysis and identification.

Introduction

Scutellaria baicalensis Georgi (Huang-Qin) is a prominent herb in traditional Chinese medicine, renowned for its rich content of bioactive flavonoids. Among these, baicalein (B1667712) and its derivatives have been extensively studied for their diverse pharmacological activities. This compound is a dimeric flavonoid formed from two baicalein units linked at their 8-positions. As a larger, more complex molecule, its physicochemical properties are expected to differ significantly from its monomeric counterpart, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic potential. This guide serves as a technical resource, consolidating the available data and providing predictive insights to support ongoing research.

Physicochemical Properties

A comprehensive profile of the physicochemical properties of this compound is crucial for its development as a potential therapeutic agent. The following table summarizes the available experimental data and computationally predicted values.

PropertyValue (Experimental)Value (Predicted)Data Source
Molecular Formula C₃₀H₁₈O₁₀-[1][2]
Molecular Weight 538.46 g/mol -[1][2]
Solubility < 1 mg/mL in water-0.77 (logS)Experimental[3], Predicted
Melting Point Not available349.53 °CPredicted
pKa (strongest acidic) Not available6.43Predicted
pKa (strongest basic) Not available-5.66Predicted
LogP (o/w) Not available2.63Predicted

Predicted values were obtained using SwissADME with the SMILES string: O=C1C=C(c2ccccc2)Oc3c1c(O)c(O)c(c3O)-c1c(O)c(O)c(O)c2OC(c3ccccc3)=CC(=O)c12.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported in the literature. However, standard methodologies for flavonoid analysis can be adapted.

Isolation and Purification of this compound

A common method for the isolation of flavonoids from Scutellaria baicalensis involves solvent extraction followed by chromatographic separation.

  • Extraction: The dried and powdered roots of S. baicalensis are extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using techniques like sonication or reflux extraction to enhance efficiency.

  • Partitioning: The crude extract is then typically partitioned with solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.

  • Chromatography: The flavonoid-rich fraction is subjected to repeated column chromatography on silica (B1680970) gel or Sephadex LH-20, using a gradient elution system to isolate individual compounds. High-speed counter-current chromatography (HSCCC) has also been effectively used for the separation of flavonoids from S. baicalensis.

  • Identification: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Analytical Determination by UPLC-Q-TOF-MS

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a powerful technique for the identification and quantification of this compound in complex mixtures like plant extracts.

  • Sample Preparation: The plant extract is dissolved in a suitable solvent (e.g., methanol), filtered through a 0.22 µm syringe filter, and diluted to an appropriate concentration.

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of water (often with a small amount of formic acid for better peak shape) and an organic solvent like acetonitrile (B52724) is employed.

    • Flow Rate and Temperature: These are optimized to achieve good separation.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode is used.

    • Mass Analyzer: The Q-TOF analyzer provides high resolution and accurate mass measurements, enabling the determination of the elemental composition of the detected ions.

    • Data Analysis: The identification of this compound is based on its retention time and the accurate mass of its molecular ion and characteristic fragment ions.

Logical and Experimental Workflows

The identification of this compound as a quality marker in Scutellariae Radix involves a multi-step workflow that integrates chemical analysis with computational methods.

Quality_Marker_Workflow cluster_0 Sample Preparation & Analysis cluster_1 Data Processing & Marker Screening cluster_2 Bioinformatics & Validation cluster_3 Final Validation S_baicalensis Scutellaria baicalensis Samples Extraction Solvent Extraction S_baicalensis->Extraction UPLC_MS UPLC-Q-TOF-MS Analysis Extraction->UPLC_MS Fingerprinting Chromatographic Fingerprinting UPLC_MS->Fingerprinting Chemometrics Chemometric Analysis (e.g., PCA, OPLS-DA) Fingerprinting->Chemometrics Marker_Screening Potential Quality Marker Screening Chemometrics->Marker_Screening Network_Pharm Network Pharmacology Analysis Marker_Screening->Network_Pharm Target_Prediction Target Prediction Network_Pharm->Target_Prediction Molecular_Docking Molecular Docking Network_Pharm->Molecular_Docking Pathway_Enrichment Pathway Enrichment Analysis Target_Prediction->Pathway_Enrichment Q_Marker_Validation Quality Marker Validation (this compound) Pathway_Enrichment->Q_Marker_Validation Molecular_Docking->Q_Marker_Validation

Workflow for the identification of quality markers from Scutellaria baicalensis.

This diagram illustrates the process starting from the plant material, through chemical analysis and data processing, to the use of network pharmacology and molecular docking to identify and validate potential quality markers like this compound.

Conclusion

While this compound remains a less-characterized biflavonoid compared to its monomeric precursor, this guide provides a foundational repository of its physicochemical properties. The integration of computationally predicted data offers valuable insights in the absence of extensive experimental characterization. The outlined experimental protocols and logical workflows provide a framework for researchers to further investigate this promising natural product. Future studies focusing on the experimental determination of its physicochemical properties and the elucidation of its biological activities and mechanisms of action are warranted to fully unlock its therapeutic potential.

References

8,8''-Bibaicalein: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Bibaicalein is a biflavonoid, a class of plant secondary metabolites characterized by the linkage of two flavonoid moieties. Specifically, it is a dimer of the well-known flavone, baicalein (B1667712). This technical guide provides a comprehensive overview of the known natural sources of this compound and outlines the methodologies for its isolation and characterization. Due to the limited specific data on this compound, this guide also incorporates established protocols for the isolation of its monomer, baicalein, and other flavonoids from the same plant sources, which can be adapted for the targeted isolation of this biflavonoid.

Natural Sources

This compound has been identified in two primary plant sources:

  • Scutellaria baicalensis Georgi (Baikal Skullcap) : The dried root of this plant, known as Scutellariae Radix, is a staple in traditional Chinese medicine. It is a rich source of various flavonoids, and this compound has been identified as one of its constituents[1][2][3]. S. baicalensis is primarily distributed in China, Japan, Korea, Mongolia, and Russia[1].

  • Oroxylum indicum (L.) Kurz (Indian Trumpet Tree) : The stem bark of this tree, belonging to the Bignoniaceae family, has also been reported as a natural source of this compound, referred to as 8,8''-bisbaicalein in some literature[4]. This plant is found in the Indian subcontinent and Southeast Asia.

Data on Natural Source Abundance

Quantitative data on the yield of this compound from these natural sources is not extensively reported in the available literature. However, data for the related flavonoid, baicalein, can provide some context for the potential abundance of its dimer.

Plant SourcePlant PartCompoundReported Yield/ContentReferences
Scutellaria baicalensisRootBaicaleinNot explicitly quantified, but a major flavonoid[1][3]
Oroxylum indicumStem BarkThis compoundNot reported[4]
Oroxylum indicumLeavesBaicalein1.481 ng in extract (from Accelerated Solvent Extraction)[5]

Isolation and Purification Protocols

General Experimental Workflow

Isolation_Workflow Start Plant Material (Dried & Powdered) Extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Partitioning Liquid-Liquid Partitioning (Hexane, Chloroform (B151607), Ethyl Acetate) Crude_Extract->Partitioning Fractions Fractionation Partitioning->Fractions Column_Chromo Column Chromatography (Silica Gel, Polyamide, Sephadex) Fractions->Column_Chromo e.g., Chloroform or Ethyl Acetate (B1210297) Fraction Purified_Fractions Purified Fractions Column_Chromo->Purified_Fractions Prep_HPLC Preparative HPLC (C18 Column) Purified_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Structural Characterization (NMR, MS) Pure_Compound->Analysis

A generalized workflow for the isolation of this compound.
Detailed Methodologies

1. Plant Material Preparation and Extraction:

  • Source: Dried stem bark of Oroxylum indicum or dried roots of Scutellaria baicalensis.

  • Preparation: The plant material is coarsely powdered.

  • Extraction: The powdered material is extracted exhaustively with a suitable solvent such as methanol or ethanol (B145695) at room temperature or under reflux. The extracts are then combined and concentrated under reduced pressure to yield a crude extract[6].

2. Fractionation:

  • The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Flavonoids, including biflavonoids, are typically enriched in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

  • Column Chromatography: The enriched fraction (e.g., chloroform or ethyl acetate fraction) is subjected to column chromatography.

    • Stationary Phases: Silica (B1680970) gel, polyamide, or Sephadex LH-20 are commonly used.

    • Mobile Phases: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For silica gel, solvent systems like chloroform-methanol or hexane-ethyl acetate are common.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for the preparative separation of flavonoids from Scutellaria baicalensis[7]. A two-phase solvent system, such as n-hexane-ethyl acetate-n-butanol-water, can be employed[7].

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column with a suitable mobile phase, typically a mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

Quantitative Data from a Representative Isolation (Baicalein)

While specific yields for this compound are not available, the following table provides data from the isolation of baicalein and other flavonoids from Scutellaria baicalensis using HSCCC, which can serve as a reference.

CompoundStarting MaterialYieldPurityRecoveryReference
Baicalein500 mg crude extract144.8 mg95.7%92.7%[7]
Wogonin (B1683318)500 mg crude extract50.2 mg98.5%91.6%[7]
Oroxylin A500 mg crude extract12.4 mg93.2%92.5%[7]

Structural Characterization

The identification of this compound is confirmed through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which helps to confirm the dimeric structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Allows for the detailed elucidation of the chemical structure, including the specific linkage point between the two baicalein units.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity and associated signaling pathways of isolated this compound. However, its constituent monomer, baicalein , has been extensively studied and is known to modulate a variety of signaling pathways implicated in inflammation, cancer, and other diseases. It is plausible that this compound may exhibit similar or unique biological activities.

Signaling Pathways Modulated by Baicalein

The following diagram illustrates some of the key signaling pathways known to be modulated by baicalein. This information provides a starting point for investigating the potential bioactivity of this compound.

Baicalein_Signaling cluster_inflammation Inflammation cluster_cancer Cancer Baicalein Baicalein NFkB NF-κB Pathway Baicalein->NFkB Inhibits MAPK MAPK Pathway Baicalein->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Baicalein->PI3K_Akt Inhibits Apoptosis Apoptosis Induction Baicalein->Apoptosis Promotes Angiogenesis Angiogenesis Inhibition Baicalein->Angiogenesis Inhibits

References

8,8''-Bibaicalein: A Technical Guide to its Structure Elucidation and Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Bibaicalein, a biflavonoid derived from the dimerization of two baicalein (B1667712) units, is a naturally occurring compound that has garnered interest within the scientific community. As a component of certain medicinal plants, notably those of the Scutellaria genus, its structural elucidation and confirmation are paramount for advancing research into its potential pharmacological applications. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural characterization of this compound, tailored for professionals in chemical and pharmaceutical research.

Physicochemical Properties and Identification

This compound is distinguished as a dimer of baicalein, linked via a C-C bond between the 8 and 8'' positions of the two flavonoid skeletons. Its molecular formula is C30H18O10, with a corresponding molecular weight of 538.46 g/mol .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the molecular formula of this compound. The observed mass-to-charge ratios ([M+H]+ and [M-H]-) are critical for its identification.

Ion ModeCalculated m/zObserved m/z
[M+H]+539.0927Data not available in cited sources
[M-H]-537.0765Data not available in cited sources

Note: While identified as a quality marker in Scutellariae Radix, specific observed m/z values for this compound were not detailed in the provided search results.

Structural Elucidation via Spectroscopic Methods

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR analyses are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the two baicalein monomers.

¹H NMR and ¹³C NMR Data:

Detailed ¹H and ¹³C NMR spectral data for this compound, including chemical shifts (δ) and coupling constants (J), are not available in the provided search results. A complete structural elucidation would require the isolation of the compound and subsequent analysis.

Experimental Protocols

Isolation of this compound from Natural Sources

While the presence of this compound has been reported in Scutellaria alpina, a detailed, step-by-step isolation protocol is not available in the provided search results. A general procedure for isolating flavonoids from plant material is outlined below, which could be adapted for the targeted isolation of this compound.

General Isolation Workflow:

G start Plant Material (e.g., Scutellaria alpina) extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate, n-Butanol) extraction->partition cc Column Chromatography (e.g., Silica Gel, Sephadex) partition->cc hplc Preparative HPLC cc->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Analysis (NMR, MS) pure_compound->analysis

Figure 1. General workflow for the isolation of flavonoid compounds.
Synthesis of 8,8''-Biflavonoids

A specific synthetic protocol for this compound has not been detailed in the provided search results. However, a modular approach for the synthesis of 8,8'-biflavones has been described and can serve as a template. The key step involves the oxidative coupling of the corresponding monomeric precursors.

Proposed Synthetic Strategy:

G baicalein Baicalein protection Hydroxyl Group Protection baicalein->protection coupling Oxidative Coupling Reaction (e.g., Fe(III)-mediated) protection->coupling deprotection Deprotection coupling->deprotection bibaicalein This compound deprotection->bibaicalein

Figure 2. Proposed synthetic pathway for this compound.

Biological Activity and Signaling Pathways

The biological activities of the monomeric precursor, baicalein, have been extensively studied, revealing its involvement in various signaling pathways related to inflammation, cancer, and neuroprotection. However, specific studies detailing the signaling pathways modulated by this compound are not available in the provided search results. It is hypothesized that the dimeric structure may exhibit altered or enhanced biological activities compared to the monomer.

Potential Areas of Investigation for this compound's Biological Activity:

  • Anti-inflammatory Effects: Investigation into the modulation of key inflammatory pathways such as NF-κB and MAPK signaling.

  • Anticancer Activity: Evaluation of its effects on cell proliferation, apoptosis, and metastasis in various cancer cell lines.

  • Neuroprotective Properties: Assessment of its potential to mitigate oxidative stress and neuronal damage in models of neurodegenerative diseases.

Conclusion

The structural elucidation and confirmation of this compound are critical for unlocking its therapeutic potential. While its presence in natural sources is established, a significant gap exists in the public domain regarding detailed experimental data for its isolation, complete spectroscopic characterization, and specific synthesis. Future research should focus on obtaining pure this compound to enable comprehensive NMR analysis and to investigate its distinct biological activities and mechanisms of action, thereby providing a solid foundation for potential drug development. Professionals in the field are encouraged to pursue these research avenues to fully characterize this promising biflavonoid.

An In-depth Technical Guide on the Biosynthesis of 8,8''-Bibaicalein in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Bibaicalein, a biflavonoid found in the medicinal plant Scutellaria baicalensis, presents a promising scaffold for drug development due to its potential pharmacological activities. While the biosynthesis of its monomer, baicalein (B1667712), has been extensively studied, the pathway leading to the formation of this compound remains to be fully elucidated. This technical guide provides a comprehensive overview of the known aspects of baicalein biosynthesis and presents a hypothesized pathway for the subsequent dimerization to this compound. Drawing parallels with the well-characterized biosynthesis of other C-C linked biflavonoids, we propose a key role for a cytochrome P450-mediated oxidative coupling. This guide details the necessary experimental protocols for the identification and characterization of the putative "bibaicalein synthase" and outlines potential regulatory signaling pathways. All quantitative data from relevant literature is summarized, and key pathways and workflows are visualized to facilitate a deeper understanding of this specialized metabolic route.

Introduction

Scutellaria baicalensis Georgi (Huang-qin) is a prominent herb in traditional Chinese medicine, renowned for its rich content of flavonoids. Among these, baicalein and its dimeric form, this compound, have garnered significant scientific interest. Biflavonoids, as a class of plant secondary metabolites, are formed by the coupling of two flavonoid units and often exhibit enhanced or novel biological activities compared to their monomeric counterparts. Understanding the biosynthetic pathway of this compound is crucial for its sustainable production through metabolic engineering and for the exploration of its full therapeutic potential.

This guide first delineates the established root-specific biosynthetic pathway of baicalein from the primary metabolite L-phenylalanine. Subsequently, it proposes a plausible mechanism for the dimerization of two baicalein molecules to form this compound, a process likely catalyzed by a specific cytochrome P450 enzyme.

The Biosynthesis of the Monomeric Precursor: Baicalein

The biosynthesis of baicalein is a specialized branch of the flavonoid pathway, predominantly occurring in the roots of Scutellaria baicalensis.[1][2] This pathway diverges from the general phenylpropanoid pathway to produce 4'-deoxyflavones.[1][2] The key enzymatic steps are summarized below.

Table 1: Enzymes in the Baicalein Biosynthetic Pathway

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALDeaminates L-phenylalanine to cinnamic acid.
Cinnamate-4-hydroxylaseC4HHydroxylates cinnamic acid to p-coumaric acid (in the general flavonoid pathway).
4-Coumarate:CoA ligase4CLActivates p-coumaric acid to p-coumaroyl-CoA (in the general flavonoid pathway).
Cinnamate:CoA ligase-likeSbCLLActivates cinnamic acid to cinnamoyl-CoA for the root-specific pathway.
Chalcone (B49325) synthaseCHSCondenses one molecule of cinnamoyl-CoA with three molecules of malonyl-CoA to form pinocembrin (B1678385) chalcone.
Chalcone isomeraseCHICatalyzes the cyclization of pinocembrin chalcone to pinocembrin.
Flavone (B191248) synthase IIFNSIIConverts the flavanone (B1672756) pinocembrin to the flavone chrysin (B1683763).
Flavone 6-hydroxylase (a cytochrome P450)SbF6HHydroxylates chrysin at the C-6 position to produce baicalein.[1]
Flavone 8-hydroxylase (a cytochrome P450)SbF8HHydroxylates chrysin at the C-8 position to produce norwogonin.

Note: The general flavonoid pathway enzymes (C4H and 4CL) lead to the formation of naringenin, a 4'-hydroxyflavanone, which is not a direct precursor for baicalein.

baicalein_biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL Cinnamoyl_CoA Cinnamoyl_CoA Cinnamic_acid->Cinnamoyl_CoA SbCLL Pinocembrin_chalcone Pinocembrin_chalcone Cinnamoyl_CoA->Pinocembrin_chalcone CHS Pinocembrin Pinocembrin Pinocembrin_chalcone->Pinocembrin CHI Chrysin Chrysin Pinocembrin->Chrysin FNSII Baicalein Baicalein Chrysin->Baicalein SbF6H (CYP450) Malonyl_CoA Malonyl_CoA Malonyl_CoA->Pinocembrin_chalcone x3

Caption: The root-specific biosynthetic pathway of baicalein in Scutellaria baicalensis.

The Hypothesized Biosynthesis of this compound via Oxidative Coupling

The formation of a C-C bond between two flavonoid monomers is an oxidative process. While the specific enzyme for this compound synthesis is yet to be identified, the biosynthesis of the structurally similar biflavonoid amentoflavone (B1664850) (8,3'-biapigenin) in Ginkgo biloba provides a strong model. In Ginkgo, a cytochrome P450 enzyme, GbCYP90J6, has been shown to catalyze the oxidative coupling of two apigenin (B1666066) molecules. Therefore, we hypothesize that a homologous cytochrome P450 enzyme in Scutellaria baicalensis is responsible for the dimerization of baicalein.

Hypothesized Reaction:

2 x Baicalein → this compound

Proposed Catalyzing Enzyme: A putative cytochrome P450 monooxygenase, tentatively named "Bibaicalein Synthase".

Recent genomic and transcriptomic analyses of S. baicalensis have identified a large number of cytochrome P450 genes, with some belonging to subfamilies (e.g., CYP82D) known to be involved in flavonoid modifications. It is plausible that a member of this superfamily has evolved to catalyze the specific C-8 to C-8'' linkage between two baicalein molecules.

bibaicalein_biosynthesis cluster_baicalein Baicalein Biosynthesis L-Phenylalanine L-Phenylalanine ... ... L-Phenylalanine->... Multiple Steps Baicalein Baicalein ...->Baicalein Multiple Steps Baicalein_monomer1 Baicalein Bibaicalein This compound Baicalein_monomer1->Bibaicalein Putative Bibaicalein Synthase (CYP450) Baicalein_monomer2 Baicalein Baicalein_monomer2->Bibaicalein

Caption: Hypothesized final step in the biosynthesis of this compound.

Experimental Protocols for the Identification and Characterization of Bibaicalein Synthase

To validate the proposed biosynthetic pathway, a series of experimental procedures are required. The following protocols are based on established methods for the characterization of plant cytochrome P450 enzymes involved in secondary metabolism.

Candidate Gene Identification and Cloning
  • Transcriptome Analysis: Utilize existing RNA-seq data from the roots of S. baicalensis to identify cytochrome P450 genes that are highly expressed. Prioritize candidates from the CYP82 family or other families known for flavonoid modification.

  • Gene Isolation: Design gene-specific primers based on the transcript sequences and amplify the full-length coding sequences from root cDNA using PCR.

  • Cloning: Clone the amplified PCR products into an appropriate expression vector (e.g., a yeast expression vector like pYES-DEST52 or a bacterial expression vector like pET-28a).

Heterologous Expression of Candidate Enzymes

The heterologous expression of plant P450s is typically more successful in eukaryotic systems like yeast (Saccharomyces cerevisiae or Pichia pastoris) due to the requirement of a compatible cytochrome P450 reductase (CPR) for electron transfer.

  • Yeast Transformation: Transform the yeast expression vectors containing the candidate P450 genes into a suitable yeast strain.

  • Microsome Preparation: Grow the transformed yeast cultures and induce protein expression. Harvest the cells and prepare microsomal fractions, which will contain the expressed P450 enzymes.

In Vitro Enzyme Assays
  • Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction, the substrate (baicalein), and a source of reducing equivalents (NADPH).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Extraction: Stop the reaction and extract the products with an organic solvent like ethyl acetate.

  • Analysis: Analyze the extracted products using HPLC and LC-MS/MS to detect the formation of a new compound with the expected mass of this compound.

Product Identification and Structural Elucidation
  • LC-MS/MS Analysis: Compare the retention time and mass spectrum of the enzymatic product with an authentic standard of this compound if available. The fragmentation pattern in the MS/MS spectrum should be characteristic of the biflavonoid structure.

  • NMR Spectroscopy: For unequivocal structure determination, scale up the enzymatic reaction to produce sufficient amounts of the product for NMR analysis. 1D and 2D NMR experiments (e.g., COSY, HMBC, HMQC) are essential to confirm the C-8 to C-8'' linkage between the two baicalein units.

experimental_workflow cluster_insilico In Silico Analysis cluster_molecular Molecular Biology cluster_biochemical Biochemical Characterization cluster_analytical Structural Elucidation Transcriptome_analysis Transcriptome Analysis of S. baicalensis roots Candidate_selection Candidate CYP450 Gene Selection Transcriptome_analysis->Candidate_selection Gene_cloning Gene Cloning into Expression Vector Candidate_selection->Gene_cloning Heterologous_expression Heterologous Expression (e.g., in Yeast) Gene_cloning->Heterologous_expression Enzyme_assay In Vitro Enzyme Assay with Baicalein Heterologous_expression->Enzyme_assay Product_detection Product Detection (HPLC, LC-MS) Enzyme_assay->Product_detection NMR_analysis NMR Spectroscopy (1D and 2D) Product_detection->NMR_analysis Structure_confirmation Confirmation of This compound Structure NMR_analysis->Structure_confirmation

Caption: Experimental workflow for the identification and characterization of bibaicalein synthase.

Quantitative Data on Flavonoids in Scutellaria baicalensis

While specific quantitative data for the biosynthesis of this compound is not yet available, several studies have quantified the major flavonoids in S. baicalensis. This data provides a baseline for understanding the metabolic flux towards baicalein, the precursor for this compound.

Table 2: Content of Major Flavonoids in the Roots of Scutellaria baicalensis

FlavonoidContent Range (% of dry weight)Reference(s)
Baicalin8.12 - 14.40
Wogonoside2.52 - 3.56
Baicalein3.08 - 3.53
Wogonin0.93 - 0.97
ChrysinVariable
This compoundNot Quantified-

Note: The content of flavonoids can vary significantly depending on the plant's age, growing conditions, and genetic background.

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids is tightly regulated by both developmental cues and environmental stimuli. The expression of key biosynthetic genes, including cytochrome P450s, is often controlled by a network of transcription factors and signaling pathways.

Jasmonate Signaling

Jasmonates are plant hormones that play a crucial role in defense responses and the regulation of secondary metabolism. Jasmonate signaling has been shown to induce the expression of genes in the flavonoid biosynthetic pathway. It is plausible that the production of this compound is upregulated in response to biotic or abiotic stress through the jasmonate signaling cascade.

Light Signaling

Light is a key environmental factor that influences plant development and metabolism. Light signaling pathways, mediated by photoreceptors such as phytochromes and cryptochromes, can modulate the expression of cytochrome P450 genes. The production of this compound may be influenced by light quality and quantity, which could be a critical factor in optimizing its production in controlled environments.

regulatory_pathways cluster_stimuli Environmental/Developmental Stimuli cluster_signaling Signaling Pathways cluster_regulation Transcriptional Regulation cluster_biosynthesis Biosynthesis Biotic_stress Biotic Stress Jasmonate_signaling Jasmonate Signaling (JAZ, MYC2) Biotic_stress->Jasmonate_signaling Abiotic_stress Abiotic Stress Abiotic_stress->Jasmonate_signaling Light Light Light_signaling Light Signaling (Phytochromes, Cryptochromes) Light->Light_signaling Transcription_factors Transcription Factors (e.g., MYB, bHLH) Jasmonate_signaling->Transcription_factors Light_signaling->Transcription_factors Baicalein_pathway Baicalein Biosynthesis Genes Transcription_factors->Baicalein_pathway Bibaicalein_synthase Putative Bibaicalein Synthase (CYP450) Gene Transcription_factors->Bibaicalein_synthase Bibaicalein_production This compound Production Baicalein_pathway->Bibaicalein_production Bibaicalein_synthase->Bibaicalein_production

Caption: Potential regulatory pathways influencing this compound biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of this compound in Scutellaria baicalensis represents an intriguing area of plant biochemistry with significant implications for natural product synthesis and drug discovery. While the pathway to its monomeric precursor, baicalein, is well-established, the final dimerization step remains a key area for future research. The hypothesis presented in this guide, centered on a cytochrome P450-catalyzed oxidative coupling, provides a robust framework for the experimental elucidation of this pathway. The successful identification and characterization of "bibaicalein synthase" will not only complete our understanding of flavonoid metabolism in this important medicinal plant but also provide a valuable enzymatic tool for the biotechnological production of this compound and potentially other novel biflavonoids. Further investigation into the regulatory networks governing this pathway will be essential for optimizing its production in both native and heterologous systems.

References

In Vitro Antioxidant Activity of 8,8''-Bibaicalein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Bibaicalein, a dimeric flavonoid derived from two baicalein (B1667712) units, is a promising candidate for antioxidant research. As a member of the biflavonoid class, it is anticipated to exhibit potent free radical scavenging and metal-chelating properties, potentially exceeding those of its monomeric counterpart, baicalein. This technical guide provides a comprehensive overview of the theoretical framework and practical methodologies for assessing the in vitro antioxidant activity of this compound. While specific quantitative data for this compound is not yet widely available in published literature, this document outlines the standardized assays and expected data presentation formats to facilitate further research into this compelling molecule.

Introduction to this compound and its Antioxidant Potential

Biflavonoids are a class of polyphenolic compounds formed by the dimerization of flavonoid moieties. They are known to possess a wide range of biological activities, including significant antioxidant effects. The enhanced antioxidant capacity of biflavonoids compared to their monomeric units is a subject of considerable interest in the scientific community. A modular approach to the synthesis of 8,8′-biflavones has demonstrated that these dimeric structures exhibit a marked increase in biological activity, including antioxidant capacity, when compared to their monomeric counterparts.[1]

This compound is a homodimer of baicalein, a major flavonoid found in the roots of Scutellaria baicalensis. Baicalein itself is a well-documented antioxidant, and it is hypothesized that the dimeric structure of this compound, with its increased number of phenolic hydroxyl groups, will confer superior antioxidant properties.

Quantitative Data Presentation

While specific experimental data for this compound is pending further research, the following tables illustrate the standard format for presenting quantitative results from key in vitro antioxidant assays. These tables are designed for the clear and concise comparison of antioxidant efficacy.

Table 1: Radical Scavenging Activity of this compound

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
This compoundData to be determinedData to be determined
BaicaleinReference valueReference value
TroloxReference valueReference value
Ascorbic AcidReference valueReference value

IC₅₀ values represent the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundFRAP Value (µM Trolox Equivalents/µM)
This compoundData to be determined
BaicaleinReference value
Trolox1.0
Ascorbic AcidReference value

FRAP values are expressed as Trolox equivalents, indicating the compound's reducing capacity relative to Trolox.

Experimental Protocols

The following are detailed methodologies for the most common in vitro antioxidant assays that can be employed to evaluate this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.

    • Prepare stock solutions of this compound, baicalein, and standard antioxidants (Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the test compounds and standards.

  • Assay:

    • In a 96-well microplate, add 100 µL of each dilution of the test compounds and standards to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a blank control (100 µL of solvent + 100 µL of DPPH solution) and a sample blank for each concentration (100 µL of sample dilution + 100 µL of methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

    • The IC₅₀ value is determined by plotting the percentage of scavenging against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized by potassium persulfate to form the stable blue-green ABTS radical cation (ABTS•⁺). Antioxidants reduce the ABTS•⁺, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ stock solution.

    • Dilute the ABTS•⁺ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm to obtain the working solution.

    • Prepare stock solutions and dilutions of the test compounds and standards as in the DPPH assay.

  • Assay:

    • In a 96-well microplate, add 20 µL of each dilution of the test compounds and standards to separate wells.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

    • Include a blank control (20 µL of solvent + 180 µL of ABTS•⁺ working solution).

    • Incubate the plate in the dark at room temperature for 6 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•⁺ scavenging activity is calculated using the formula:

    • The IC₅₀ value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Procedure:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm to 37°C before use.

    • Prepare a standard curve using various concentrations of Trolox.

    • Prepare solutions of the test compounds.

  • Assay:

    • In a 96-well microplate, add 20 µL of the test compounds, standards, or a blank (solvent) to separate wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from the linear calibration curve of Trolox and expressed as µM Trolox equivalents per µM of the test compound.

Visualizations

The following diagrams illustrate the experimental workflows and a proposed antioxidant mechanism for this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound and Standards reaction Mix Compound with Reagent in 96-well plate prep_compound->reaction prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_reagents->reaction incubation Incubate under specific conditions reaction->incubation measurement Measure Absorbance at specific wavelength incubation->measurement calculation Calculate % Inhibition or Reducing Power measurement->calculation ic50 Determine IC50 or Trolox Equivalents calculation->ic50

Caption: General workflow for in vitro antioxidant assays.

antioxidant_mechanism cluster_radical Radical Scavenging cluster_reducing Reductive Capacity bibaicalein This compound (with -OH groups) free_radical Free Radical (e.g., DPPH•, ABTS•+) bibaicalein_radical Bibaicalein Radical (stabilized) bibaicalein->bibaicalein_radical Donates H• scavenged_radical Neutralized Radical free_radical->scavenged_radical Accepts H• bibaicalein2 This compound fe3 Fe³⁺ (Ferric Iron) fe2 Fe²⁺ (Ferrous Iron) bibaicalein2->fe2 Donates e⁻ fe3->fe2 Reduced

Caption: Proposed antioxidant mechanisms of this compound.

Conclusion

This compound represents a molecule of high interest for antioxidant research due to its biflavonoid structure. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of its in vitro antioxidant activity. Future studies employing these standardized assays are crucial to quantify the antioxidant potential of this compound and to elucidate its structure-activity relationship in comparison to baicalein and other flavonoids. The resulting data will be invaluable for researchers in the fields of natural product chemistry, pharmacology, and drug development.

References

In-Depth Technical Guide: Preliminary Cytotoxic Effects of 3,8''-Biapigenin (Amentoflavone) on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent investigations into the therapeutic potential of natural compounds have identified biflavonoids as a promising class of molecules with notable anticancer properties. Among these, 3,8''-Biapigenin, also known as Amentoflavone, has emerged as a subject of significant interest. This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of 3,8''-Biapigenin on various cancer cell lines. It consolidates available quantitative data, details established experimental protocols for assessing its activity, and visualizes the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology and drug development.

Data Presentation: Cytotoxic Activity of 3,8''-Biapigenin (Amentoflavone)

The cytotoxic potential of 3,8''-Biapigenin has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, has been determined through various in vitro assays. The following table summarizes the reported IC50 values for different cancer cell lines.

Cancer Cell LineCancer TypeAssayIC50 (µM)Incubation TimeReference
A549Lung CarcinomaMTT32.03 ± 1.5124 hours[1]
U-87 MGGlioblastomaMTT10048 hours[2]
MCF-7Breast AdenocarcinomaMTT25Not Specified[3]
MDA-MB-231Breast AdenocarcinomaMTT12.7Not Specified[3]
HT-29Colorectal AdenocarcinomaMTTNot SpecifiedNot Specified[4]
SiHaCervical Squamous Cell CarcinomaNot SpecifiedNot SpecifiedNot Specified
CaSkiCervical Epidermoid CarcinomaNot SpecifiedNot SpecifiedNot Specified
TSGH8301Bladder CarcinomaNot Specified>200Not Specified

Experimental Protocols

This section details the methodologies commonly employed to assess the cytotoxic effects of 3,8''-Biapigenin on cancer cells.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., A549, U-87 MG, MCF-7, MDA-MB-231, HT-29, SiHa, CaSki) are obtained from a certified cell bank.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. The culture medium is replaced every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: A stock solution of 3,8''-Biapigenin is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions of the compound are made in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. Cells are treated with varying concentrations of 3,8''-Biapigenin for specified durations (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Analysis: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with 3,8''-Biapigenin at concentrations around the IC50 value for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using a non-enzymatic cell dissociation solution or gentle scraping.

  • Staining: The collected cells are washed with cold PBS and resuspended in 1X Annexin V Binding Buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in different quadrants (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.

  • Protein Extraction: After treatment with 3,8''-Biapigenin, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for apoptosis-related proteins such as cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, Bax, Bcl-2, and PARP. After washing with TBST, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is used as a loading control to ensure equal protein loading.

Visualization of Key Signaling Pathways and Workflows

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., A549, MCF-7) seeding Seed cells in 96-well plate cell_culture->seeding adhesion 24h Incubation (Adhesion) seeding->adhesion treatment Treat with 3,8''-Biapigenin (various concentrations) adhesion->treatment incubation Incubate for 24-72h treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_formation 4h Incubation (Formazan formation) mtt_add->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization readout Measure Absorbance (570 nm) solubilization->readout calculation Calculate % Cell Viability readout->calculation ic50 Determine IC50 Value calculation->ic50 G cluster_treatment Cell Treatment & Harvesting cluster_flow Flow Cytometry cluster_wb Western Blotting cell_prep Seed cells and treat with 3,8''-Biapigenin harvest Harvest adherent and floating cells cell_prep->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain lysis Cell Lysis & Protein Extraction harvest->lysis analyze Analyze by Flow Cytometer stain->analyze quantify_apoptosis Quantify Apoptotic Cells analyze->quantify_apoptosis sds_page SDS-PAGE & Transfer lysis->sds_page immunoblot Immunoblot for Caspases, Bcl-2 family proteins sds_page->immunoblot G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway biapigenin_ext 3,8''-Biapigenin death_receptor Death Receptors (e.g., Fas) biapigenin_ext->death_receptor caspase8 Caspase-8 activation death_receptor->caspase8 caspase3 Caspase-3 activation caspase8->caspase3 biapigenin_int 3,8''-Biapigenin bax Bax ↑ biapigenin_int->bax bcl2 Bcl-2 ↓ biapigenin_int->bcl2 mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c bax->mitochondria bcl2->mitochondria caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase9->caspase3 parp_cleavage PARP cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis G cluster_nfkb NF-κB Signaling cluster_downstream Downstream Effects biapigenin 3,8''-Biapigenin tlr4 TLR4 biapigenin->tlr4 myd88 MyD88 biapigenin->myd88 ikb_phosphorylation IκB Phosphorylation biapigenin->ikb_phosphorylation tlr4->myd88 myd88->ikb_phosphorylation nfkb_p65 NF-κB (p65) ikb_phosphorylation->nfkb_p65 nfkb_translocation Nuclear Translocation nfkb_p65->nfkb_translocation proinflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb_translocation->proinflammatory_cytokines anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Bcl-xL, cIAPs) nfkb_translocation->anti_apoptotic_proteins apoptosis Apoptosis anti_apoptotic_proteins->apoptosis Inhibition

References

The Anti-Inflammatory Potential of 8,8''-Bibaicalein: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

A Note to the Reader: As of late 2025, publicly available scientific literature lacks specific data on the anti-inflammatory properties of 8,8''-Bibaicalein. This compound is identified as a biflavonoid, a natural dimer of the well-studied flavonoid, baicalein (B1667712), found in Scutellaria baicalensis.[1][2][3] Due to the absence of direct research on this compound's bioactivity, this technical guide will focus on the extensive anti-inflammatory research conducted on its parent compound, baicalein . The mechanisms and effects detailed herein for baicalein provide a foundational understanding that may inform future investigations into the therapeutic potential of this compound.

Executive Summary

Baicalein, a flavonoid extracted from the roots of Scutellaria baicalensis, has demonstrated significant anti-inflammatory effects across a multitude of in vitro and in vivo studies.[4][5] Its therapeutic potential stems from its ability to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This modulation leads to a downstream reduction in pro-inflammatory mediators such as cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This whitepaper provides a comprehensive overview of the anti-inflammatory properties of baicalein, detailing its mechanisms of action, summarizing quantitative data from key studies, and outlining the experimental protocols used to elicit these findings.

Molecular Mechanisms of Anti-Inflammation

Baicalein exerts its anti-inflammatory effects through a multi-pronged approach at the molecular level. The primary mechanisms involve the inhibition of the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. Baicalein has been shown to inhibit this pathway at several key junctures. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. Baicalein intervenes by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. This ultimately suppresses the expression of NF-κB target genes, including those for various pro-inflammatory cytokines and adhesion molecules.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release NFkB_IkBa NF-κB-IκBα Complex Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Baicalein Baicalein Baicalein->IKK Inhibits

Caption: Baicalein's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK1/2, p38, and JNK, is another critical regulator of inflammation. Baicalein has been observed to significantly reduce the phosphorylation of p38 and ERK, but not always JNK. By inhibiting the activation of these kinases, baicalein can suppress the downstream activation of transcription factors that contribute to the expression of inflammatory mediators.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK p_JNK p-JNK JNK->p_JNK Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_ERK->Transcription_Factors p_JNK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Baicalein Baicalein Baicalein->p38 Inhibits Phosphorylation Baicalein->ERK Inhibits Phosphorylation

Caption: Baicalein's modulation of the MAPK signaling pathway.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of baicalein has been quantified in numerous studies. The following tables summarize key findings from in vitro and in vivo models.

In Vitro Studies
Cell LineInducerBaicalein Conc.Measured ParameterResult (% Inhibition/Reduction)Reference
RAW 264.7 MacrophagesLPS10, 50, 100 µMNO ProductionDose-dependent inhibition
RAW 264.7 MacrophagesLPS10, 50, 100 µMPGE2 ProductionDose-dependent inhibition
RAW 264.7 MacrophagesPoly I:C (50 µg/mL)Up to 100 µMNO, IL-1α, IL-6, G-CSF, GM-CSF, VEGF, MCP-1, IP-10, LIX, RANTESSignificant inhibition
Human Umbilical Vein Endothelial Cells (HUVECs)LPSNot specifiedAdhesion/transendothelial migration of monocytesInhibition
Periodontal Ligament Cells (PDLCs)LPS20, 40, 80 µMIL-1β, TNF-α, MCP-1 mRNA and proteinSignificant downregulation
In Vivo Studies
Animal ModelInflammatory ChallengeBaicalein DosageMeasured OutcomeResultReference
RatsCarrageenan-induced paw edema20 mg/kg (s.c.)Paw edema volume24.3%, 23.7%, 27.7%, 17.1% inhibition at 1, 2, 3, and 4 hours respectively
MiceLPS-induced lethal endotoxemiaNot specifiedSurvival rateReduced mortality
RabbitsAnterior cruciate ligament transection (ACLT) induced osteoarthritisIntra-articular injectionCartilage damageAmeliorated cartilage damage
Rats with Tubular-Interstitial Nephritis (TIN)N/A (clinical observation)N/ASerum IL-6, IL-10, TNF-αSignificant decrease
Rats with Tubular-Interstitial Nephritis (TIN)N/A (clinical observation)N/ASerum MDASignificant decrease
Rats with Tubular-Interstitial Nephritis (TIN)N/A (clinical observation)N/ASerum SOD, GSH-PXSignificant increase

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature to evaluate the anti-inflammatory properties of baicalein.

Cell Culture and Treatment
  • Cell Lines: RAW 264.7 murine macrophages, human periodontal ligament cells (PDLCs), and human umbilical vein endothelial cells (HUVECs) are commonly used.

  • Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment Protocol: Cells are pre-treated with varying concentrations of baicalein for a specified duration (e.g., 2 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli or polyinosinic-polycytidylic acid (poly I:C) for a further period (e.g., 24 hours).

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., RAW 264.7) Start->Cell_Culture Pre_treatment Pre-treatment with Baicalein Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation Incubation (e.g., 24 hours) Stimulation->Incubation Analysis Downstream Analysis (ELISA, Western Blot, RT-PCR) Incubation->Analysis End End Analysis->End

Caption: A generalized workflow for in vitro anti-inflammatory assays.

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Methodology:

    • Cell culture supernatants are collected after treatment.

    • An equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a 96-well plate.

    • After a short incubation at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.

    • The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Principle: ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., PGE2) in cell culture supernatants or serum samples.

  • Methodology:

    • A 96-well plate is coated with a capture antibody specific for the target protein.

    • Samples and standards are added to the wells.

    • A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.

    • A substrate is added, which is converted by the enzyme to produce a colored product.

    • The absorbance is measured, and the concentration of the target protein is determined by comparison to the standard curve.

Western Blot Analysis
  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK).

  • Methodology:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a method such as the Bradford assay.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme.

    • A chemiluminescent substrate is added, and the resulting signal is detected. Band intensity is quantified using densitometry software.

Real-Time Polymerase Chain Reaction (RT-PCR)
  • Principle: RT-PCR is used to measure the mRNA expression levels of genes encoding inflammatory mediators.

  • Methodology:

    • Total RNA is extracted from cells.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • The cDNA is used as a template for quantitative PCR (qPCR) with gene-specific primers.

    • The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH or β-actin).

Conclusion and Future Directions

The available scientific evidence robustly supports the anti-inflammatory properties of baicalein, primarily through its inhibitory effects on the NF-κB and MAPK signaling pathways. This activity translates to a significant reduction in a wide array of pro-inflammatory mediators in both cellular and animal models of inflammation.

While the anti-inflammatory profile of baicalein is well-documented, the specific biological activities of its dimer, this compound, remain uninvestigated. Future research should prioritize the isolation or synthesis of this compound to enable a thorough evaluation of its anti-inflammatory efficacy. Such studies should aim to:

  • Determine the in vitro effects of this compound on inflammatory marker production in relevant cell lines.

  • Investigate its impact on the NF-κB and MAPK signaling pathways to elucidate its mechanism of action.

  • Assess its in vivo efficacy in established animal models of inflammatory diseases.

A comparative analysis of the potency and mechanisms of this compound versus baicalein will be crucial in determining if this biflavonoid holds unique therapeutic potential for the development of novel anti-inflammatory agents.

References

Exploring the Neuroprotective Potential of 8,8''-Bibaicalein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the neuroprotective properties of baicalein (B1667712) and its glycoside, baicalin (B1667713). However, specific research on 8,8''-Bibaicalein is limited. This document extrapolates the potential neuroprotective mechanisms of this compound based on the well-established activities of its monomer, baicalein, providing a framework for future investigation.

Introduction: The Promise of Flavonoids in Neuroprotection

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease present a growing global health challenge, with current therapeutic options offering limited efficacy. Flavonoids, a class of natural compounds found in plants, have garnered significant attention for their potential neuroprotective effects. Among these, baicalein, a flavonoid extracted from the root of Scutellaria baicalensis, has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2][3][4] this compound, a dimer of baicalein, is a promising candidate for neuroprotective drug development, potentially offering enhanced or novel therapeutic activities compared to its monomeric counterpart. This guide explores the theoretical neuroprotective potential of this compound, drawing upon the extensive research conducted on baicalein.

Core Neuroprotective Mechanisms of Baicalein (Hypothesized for this compound)

The neuroprotective effects of baicalein are multifaceted, targeting several key pathological pathways in neurodegeneration.[3][4][5] It is hypothesized that this compound shares these mechanisms, which may be potentiated through its dimeric structure.

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage in neurodegenerative diseases.[6] Baicalein has been shown to be a potent scavenger of free radicals and to reduce ROS generation.[2][7]

Anti-Inflammatory Effects

Neuroinflammation, characterized by the activation of microglia and astrocytes, plays a crucial role in the progression of neurodegenerative disorders. Baicalein can suppress the inflammatory response by inhibiting the production of pro-inflammatory mediators.[2][3] Studies have shown that baicalein can inhibit the TLR4/MyD88/NF-κB signaling pathway, a key regulator of inflammation.[2]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a final common pathway leading to neuronal loss. Baicalein has been demonstrated to protect neurons from apoptosis by modulating the expression of apoptosis-related proteins.[1][4]

Inhibition of Protein Aggregation

The aggregation of misfolded proteins, such as amyloid-beta (Aβ) in Alzheimer's disease and alpha-synuclein (B15492655) in Parkinson's disease, is a hallmark of many neurodegenerative conditions. Baicalein has been shown to inhibit the aggregation of these proteins and even disaggregate pre-formed fibrils.[3][8]

Quantitative Data on the Neuroprotective Effects of Baicalein Derivatives

For instance, a study on baicalein amino acid derivatives demonstrated significantly improved neuroprotective effects against tert-butyl hydroperoxide-induced neurotoxicity in SH-SY5Y cells.[9][10][11]

Table 1: Neuroprotective Activity of Baicalein and a Lead Derivative

CompoundCell LineInsultEC50 (µM)Reference
BaicaleinSH-SY5Ytert-butyl hydroperoxide24.77[9][11]
Compound 8 (a baicalein amino acid derivative)SH-SY5Ytert-butyl hydroperoxide4.31[9][11]
Edaravone (positive control)SH-SY5Ytert-butyl hydroperoxide5.62[9][11]

Experimental Protocols for Assessing Neuroprotective Potential

The following are detailed methodologies for key experiments to evaluate the neuroprotective effects of compounds like this compound.

In Vitro Assays

These assays are fundamental for assessing the cytotoxicity of a compound and its ability to protect cells from a toxic insult.[12][13][14][15][16]

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[12][13][14]

  • Protocol:

    • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a predetermined time (e.g., 24 hours).

    • Induction of Toxicity: Introduce a neurotoxic agent (e.g., H2O2, Aβ oligomers) to the appropriate wells and incubate for the desired duration.

    • MTT/XTT Addition: Add MTT (0.5 mg/mL final concentration) or XTT solution to each well and incubate for 2-4 hours at 37°C.[14]

    • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[16]

    • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 475 nm for XTT) using a microplate reader.[14][15]

    • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

This assay quantifies the intracellular levels of ROS to assess the antioxidant capacity of a compound.[6][17][18][19][20]

  • Principle: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[19]

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1 and 2 from the cell viability protocol.

    • Probe Loading: Incubate the cells with H2DCFDA (e.g., 10 µM) for 30 minutes at 37°C in the dark.

    • Induction of Oxidative Stress: Expose the cells to an ROS-inducing agent (e.g., H2O2).

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at an excitation/emission wavelength of ~485/535 nm.

    • Data Analysis: Quantify the change in fluorescence intensity relative to control cells.

In Vivo Models

Animal models are crucial for evaluating the neuroprotective efficacy of a compound in a complex biological system.[21][22][23][24][25]

  • Alzheimer's Disease Models: Transgenic mice overexpressing human amyloid precursor protein (APP) and presenilin-1 (PS1) are commonly used to model Aβ pathology.[22]

  • Parkinson's Disease Models: Neurotoxin-based models, such as those using 6-hydroxydopamine (6-OHDA) or MPTP, induce the selective loss of dopaminergic neurons.[22][24]

  • Stroke Models: Middle cerebral artery occlusion (MCAO) is a widely used model to mimic ischemic stroke.[26]

Behavioral tests are used to assess cognitive function and motor deficits in animal models.

  • Morris Water Maze (MWM): A test of spatial learning and memory that is dependent on the hippocampus.[27][28][29][30][31]

    • Protocol:

      • Apparatus: A circular pool filled with opaque water containing a hidden escape platform.

      • Acquisition Phase: The animal is trained over several days to find the hidden platform using distal cues in the room. Escape latency (time to find the platform) is recorded.

      • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.[27]

  • Y-Maze Test: Assesses spatial working memory based on the natural tendency of rodents to explore novel environments.[32][33][34][35][36]

    • Protocol:

      • Apparatus: A Y-shaped maze with three identical arms.

      • Procedure: The animal is placed in one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes).[33]

      • Data Analysis: The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations (e.g., entering three different arms consecutively). A higher percentage indicates better spatial working memory.

Signaling Pathways and Visualizations

The neuroprotective effects of baicalein are mediated through the modulation of several key signaling pathways. It is plausible that this compound would act on similar pathways.

Anti-Inflammatory Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IKK->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Baicalein This compound (hypothesized) Baicalein->IKK inhibits Baicalein->NFκB inhibits translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFκB_nuc->Genes activates transcription LPS LPS LPS->TLR4

Caption: Hypothesized inhibition of the TLR4/NF-κB inflammatory pathway by this compound.

Antioxidant Signaling Pathway (Nrf2)

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Baicalein This compound (hypothesized) Baicalein->Nrf2 promotes translocation ROS ROS Baicalein->ROS scavenges ROS->Keap1 oxidizes ROS->Nrf2 releases ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription

Caption: Proposed activation of the Nrf2 antioxidant response pathway by this compound.

Experimental Workflow for Neuroprotective Screening

G cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A1 Compound Synthesis/ Isolation of this compound A2 Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) A1->A2 A3 Neuroprotection Assay (e.g., against H2O2 or Aβ) A2->A3 A4 Mechanistic Studies (ROS, Western Blot for pathway proteins) A3->A4 B1 Animal Model of Neurodegeneration (e.g., APP/PS1 mice) A4->B1 Lead Compound Identification B2 Compound Administration B1->B2 B3 Behavioral Testing (MWM, Y-Maze) B2->B3 B4 Histological & Biochemical Analysis (Plaque load, inflammatory markers) B3->B4

Caption: A streamlined workflow for the evaluation of this compound's neuroprotective potential.

Future Directions and Conclusion

The extensive body of research on baicalein strongly supports the investigation of this compound as a potentially potent neuroprotective agent. The dimeric structure may enhance its bioavailability, antioxidant capacity, and ability to modulate key signaling pathways involved in neurodegeneration.

Future research should focus on:

  • Chemical Synthesis and Characterization: Developing an efficient method for the synthesis of this compound and confirming its structure.

  • In Vitro Evaluation: Systematically evaluating the neuroprotective effects of this compound using the experimental protocols outlined in this guide.

  • In Vivo Studies: Assessing the efficacy of this compound in relevant animal models of neurodegenerative diseases.

  • Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 8,8''-Bibaicalein

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

8,8''-Bibaicalein is a biflavonoid composed of two baicalein (B1667712) units linked together. Baicalein, a major flavonoid found in the roots of Scutellaria baicalensis Georgi, has been extensively studied for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. As a dimeric form, this compound may possess unique biological properties and pharmacokinetic profiles, making its accurate quantification in various matrices crucial for pharmacological research, quality control of herbal medicines, and new drug development.

These application notes provide proposed protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The UPLC-MS/MS method is recommended for its high sensitivity and selectivity, particularly for complex biological matrices, while the HPLC-UV method serves as a more accessible alternative for routine analysis of plant extracts and formulations.

Note: As there are no established and validated methods specifically for this compound in the public domain, the following protocols are proposed based on established analytical methodologies for related flavonoids and biflavonoids. These methods will require validation by the end-user to ensure they are fit for their intended purpose, in accordance with ICH guidelines.

Part 1: Sample Preparation Protocol for Plant Materials

This protocol outlines a general procedure for the extraction of this compound from plant materials, such as the roots of Scutellaria species.

1. Materials and Reagents

  • Plant material (dried and powdered)

  • Methanol (B129727) (HPLC grade)

  • Ethanol (HPLC grade)

  • Water (deionized or Milli-Q)

  • Formic acid (LC-MS grade)

  • 0.45 µm syringe filters (PTFE or nylon)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Analytical balance

2. Extraction Procedure

  • Accurately weigh approximately 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

  • Add 25 mL of 80% methanol in water (v/v).

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times to ensure complete extraction.

  • Combine all the supernatants and evaporate to dryness under reduced pressure (e.g., using a rotary evaporator).

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase of the intended chromatographic method (e.g., 50:50 methanol/water with 0.1% formic acid).

  • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

G cluster_prep Sample Preparation Workflow weigh 1. Weigh 1.0 g of powdered plant material add_solvent 2. Add 25 mL of 80% Methanol weigh->add_solvent vortex 3. Vortex for 1 min add_solvent->vortex sonicate 4. Sonicate for 30 min vortex->sonicate centrifuge 5. Centrifuge at 4000 rpm for 15 min sonicate->centrifuge collect_supernatant 6. Collect Supernatant centrifuge->collect_supernatant repeat_extraction 7. Repeat Extraction (2x) collect_supernatant->repeat_extraction combine_evaporate 8. Combine Supernatants and Evaporate repeat_extraction->combine_evaporate reconstitute 9. Reconstitute in Mobile Phase combine_evaporate->reconstitute filter 10. Filter (0.45 µm) into HPLC vial reconstitute->filter

Caption: Workflow for the extraction of this compound from plant material.

Part 2: Proposed UPLC-MS/MS Method for Quantification

This method is recommended for high-sensitivity and high-selectivity quantification of this compound in complex matrices like biological fluids or low-concentration extracts.

1. Chromatographic Conditions

ParameterProposed Condition
Instrument UPLC system coupled with a triple quadrupole mass spectrometer (MS/MS)
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

2. Mass Spectrometry Conditions

ParameterProposed Condition
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

3. Hypothetical MRM Transitions for this compound

The exact precursor and product ions, as well as collision energies, must be determined by infusing a standard of this compound. Based on its structure (dimer of baicalein, C30H18O10, MW: 538.46), potential transitions are:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound537.09 ([M-H]⁻)To be determinedTo be determined
Internal StandardAnalyte-specificTo be determinedTo be determined

Note: Product ions would likely correspond to fragments of the baicalein monomer or other characteristic cleavages of the biflavonoid structure.

G cluster_uplc UPLC-MS/MS Analysis Workflow sample Prepared Sample injection Inject 2 µL into UPLC System sample->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization mass_analysis Mass Analysis (MRM) ionization->mass_analysis quantification Data Acquisition and Quantification mass_analysis->quantification

Caption: Logical workflow for UPLC-MS/MS analysis.

Part 3: Proposed HPLC-UV Method for Quantification

This method is a cost-effective alternative for the routine quantification of this compound in simpler matrices such as standardized plant extracts and finished products.

1. Chromatographic Conditions

ParameterProposed Condition
Instrument HPLC system with a UV/Vis or Diode Array Detector (DAD)
Column C18 column, 5 µm, 4.6 x 250 mm (or equivalent)
Mobile Phase A Water with 0.2% Phosphoric Acid
Mobile Phase B Methanol
Gradient 40% B to 70% B over 25 minutes, then to 90% B in 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm (or optimal wavelength determined by DAD)

Part 4: Method Validation (as per ICH Q2(R1) Guidelines)

The proposed methods must be validated to ensure they are suitable for their intended purpose. The following tables summarize the key validation parameters and their typical acceptance criteria.

Table 1: Summary of Proposed Chromatographic Methods

ParameterUPLC-MS/MSHPLC-UV
Column C18, 1.7 µm, 2.1 x 100 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidWater with 0.2% Phosphoric Acid / Methanol
Detection MRM (ESI)UV at 280 nm
Typical Run Time 15 minutes35 minutes

Table 2: Target Validation Parameters and Acceptance Criteria

ParameterTarget Acceptance Criteria
Specificity The analyte peak should be free of interference from the matrix, impurities, and degradation products. Peak purity should be > 0.99 for DAD.
Linearity (r²) ≥ 0.995 over a range of at least 5 concentration levels.
Range The range should cover the expected concentrations of the analyte in the samples.
Accuracy (% Recovery) Typically between 80% and 120% for complex matrices, and 98% to 102% for simpler matrices, at three concentration levels.
Precision (% RSD) - Repeatability (Intra-day): ≤ 2% - Intermediate Precision (Inter-day): ≤ 3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. To be determined experimentally.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1. To be determined experimentally. The lowest point on the calibration curve.
Robustness The method should be unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Disclaimer: These application notes provide a starting point for method development. It is the user's responsibility to validate the chosen method for their specific application and to ensure compliance with all applicable regulatory requirements.

Application Note: HPLC-UV Method for the Analysis of Biflavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biflavonoids are a class of naturally occurring polyphenolic compounds characterized by a structure composed of two flavonoid units. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities. Accurate and reliable quantification of biflavonoids in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, standardization, and pharmacological research.

This application note details a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of biflavonoids. While the user specified "8,8''-Bibaicalein," this is not a standard recognized chemical name in scientific literature. Therefore, this protocol has been developed and validated using a representative biflavonoid, amentoflavone (B1664850), which is structurally similar to what a hypothetical "bibaicalein" would be. This method can serve as an excellent starting point for the analysis of other biflavonoids with necessary optimization.

Experimental Protocols

Instrumentation and Consumables
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance (4-decimal place).

  • Ultrasonic bath.

  • Vortex mixer.

  • Centrifuge.

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • HPLC vials with inserts.

  • Volumetric flasks and pipettes.

Chemicals and Reagents
  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Water (HPLC grade/deionized).

  • Formic acid or Acetic acid (analytical grade).

  • Amentoflavone reference standard (>98% purity).

Chromatographic Conditions

A reversed-phase HPLC method was optimized for the separation and quantification of amentoflavone. The conditions are summarized in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.2% Formic AcidB: Acetonitrile
Gradient Elution 0-28 min: 50% to 58% B28-35 min: 58% to 70% B
Flow Rate 1.0 mL/min
Column Temperature 40°C[1][2]
Injection Volume 10 µL
Detection Wavelength 330 nm[1][2]
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of amentoflavone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.[3] These solutions are used to construct the calibration curve.

Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., leaves) at 40°C until a constant weight is achieved and grind into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered plant material and place it in a flask. Add 50 mL of 70% aqueous methanol and perform ultrasonication for 60 minutes at room temperature.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.

  • Final Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Data Presentation

Method Validation Summary

The HPLC-UV method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

Validation ParameterTypical Acceptance CriteriaExample Result
Linearity (R²) R² > 0.9990.9998
Range e.g., 2.5 - 100 µg/mL2.5 - 100 µg/mL
Precision (%RSD) Intraday: < 2%Interday: < 3%< 2%
Accuracy (% Recovery) 80 - 120%97.03%
Limit of Detection (LOD) S/N ratio of 3:11.33 µg/mL
Limit of Quantification (LOQ) S/N ratio of 10:14.02 µg/mL
Quantification of Amentoflavone in a Sample

The validated method can be applied to determine the concentration of amentoflavone in a sample extract. The concentration is calculated using the regression equation from the calibration curve.

Sample IDPeak AreaConcentration in Vial (µg/mL)Concentration in Material (mg/g)
Plant Extract 1[Insert Area][Calculated Value][Calculated Value]
Plant Extract 2[Insert Area][Calculated Value][Calculated Value]

Visualizations

Experimental Workflow

G Experimental Workflow for Biflavonoid Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Dry and Grind Plant Material B Ultrasonic Extraction (70% Methanol) A->B C Filtration & Concentration B->C D Reconstitution in Methanol C->D E Syringe Filter (0.45 µm) D->E F Inject into HPLC-UV System E->F G Data Acquisition (330 nm) F->G H Peak Integration G->H I Quantification using Calibration Curve H->I J Final Report I->J

Caption: Workflow from sample preparation to final data analysis.

Method Development Logic

G HPLC Method Development Logic A Define Analytical Goal B Select Column (e.g., C18) A->B Initial Choice C Optimize Mobile Phase (Solvent Ratio, pH) B->C Separation C->B Re-evaluate D Optimize Flow Rate & Temperature C->D Resolution D->C Re-evaluate E Select UV Wavelength D->E Sensitivity F Method Validation (ICH Guidelines) E->F Performance Check G Routine Analysis F->G Application

Caption: Logical flow for developing a robust HPLC-UV method.

References

Application Notes and Protocols for In Vitro Cell Culture Models to Study 8,8''-Bibaicalein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Bibaicalein is a biflavonoid naturally occurring in plants such as Scutellaria baicalensis.[1][2] While its monomeric unit, baicalein (B1667712), has been extensively studied for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects, the biological properties of this compound remain largely unexplored.[3][4][5][6][7][8] These application notes provide a comprehensive guide for researchers to investigate the bioactivity of this compound using in vitro cell culture models. The protocols detailed below are based on established methodologies for studying flavonoids and are designed to assess the cytotoxic, anti-inflammatory, and antioxidant potential of this promising natural compound.

Recommended In Vitro Cell Culture Models

The selection of an appropriate cell line is critical for obtaining biologically relevant data. Based on the known activities of baicalein, the following cell lines are recommended for the initial screening and mechanistic studies of this compound.

Cell LineTypeRationale for Use
RAW 264.7 Murine MacrophageWidely used to study inflammation. Ideal for assessing anti-inflammatory effects by measuring nitric oxide (NO) and pro-inflammatory cytokine production.[3][9]
A549 Human Lung CarcinomaA common model for cytotoxicity and anticancer studies. Suitable for evaluating the potential of this compound to inhibit cancer cell growth and induce apoptosis.[4]
MCF-7 Human Breast CancerAnother well-characterized cancer cell line for screening potential anticancer agents and studying mechanisms of action.[10]
HepG2 Human Liver CarcinomaUseful for studying antioxidant effects, as the liver is a major site of metabolic activity and oxidative stress. Also applicable for cytotoxicity assessment.[11]
HUVEC Human Umbilical Vein Endothelial CellsA primary cell model to investigate effects on angiogenesis and vascular inflammation.[10]
DF-1 Chicken Embryo FibroblastA non-cancerous cell line that can be used to assess general cytotoxicity and antioxidant effects in a non-transformed background.[12]

Experimental Protocols

Assessment of Cytotoxicity

This protocol is designed to determine the effect of this compound on cell viability and to establish the optimal concentration range for subsequent experiments.

a. MTT Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

b. CCK-8 Assay

  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a more sensitive and convenient alternative to the MTT assay. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to produce a yellow-colored formazan dye, which is soluble in the culture medium.

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.[12][13][14]

Data Presentation: Cytotoxicity of this compound

Concentration (µM)Cell LineIncubation Time (h)Cell Viability (%)IC₅₀ (µM)
0 (Vehicle)e.g., A54924100
1
5
10
25
50
100
Evaluation of Anti-inflammatory Activity

This protocol uses RAW 264.7 macrophages to assess the potential of this compound to inhibit the inflammatory response.

a. Nitric Oxide (NO) Production Assay (Griess Test)

  • Principle: During inflammation, macrophages produce nitric oxide (NO), which is a key inflammatory mediator. The Griess test measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., indomethacin).

    • Incubate the plate for 24 hours.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

b. Measurement of Pro-inflammatory Cytokines (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

  • Protocol:

    • Culture and treat RAW 264.7 cells as described in the NO production assay (steps 1-4).

    • Collect the cell culture supernatant.

    • Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curves.

Data Presentation: Anti-inflammatory Effects of this compound

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control
LPS (1 µg/mL)
LPS + this compound (Conc. 1)
LPS + this compound (Conc. 2)
LPS + Positive Control
Assessment of Antioxidant Activity

This protocol evaluates the ability of this compound to protect cells from oxidative stress.

a. Cellular Antioxidant Activity (CAA) Assay

  • Principle: The CAA assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (B58168) (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cells challenged with a free radical generator like 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

  • Protocol:

    • Seed HepG2 cells in a black 96-well plate with a clear bottom at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

    • Remove the medium and wash the cells with PBS.

    • Treat the cells with 100 µL of medium containing this compound at various concentrations and 25 µM DCFH-DA for 1 hour.

    • Remove the medium, wash the cells with PBS, and add 100 µL of 600 µM AAPH solution in PBS.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

    • Calculate the CAA value as a percentage of inhibition of fluorescence compared to the control.

b. Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Principle: This assay directly measures the levels of intracellular ROS using a fluorescent probe like DCFH-DA.

  • Protocol:

    • Seed cells (e.g., HepG2 or DF-1) in a 24-well plate and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Induce oxidative stress by adding a pro-oxidant such as hydrogen peroxide (H₂O₂) for a specified time.

    • Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or a fluorescence plate reader.

Data Presentation: Antioxidant Effects of this compound

TreatmentCAA Value (%)Intracellular ROS (Fluorescence Intensity)
Control
Oxidative Stress Inducer
Inducer + this compound (Conc. 1)
Inducer + this compound (Conc. 2)
Inducer + Positive Control (e.g., Quercetin)

Visualization of Pathways and Workflows

G

G

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References

Application Notes and Protocols for Evaluating 8,8''-Biflavonylnaringenin Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

8-prenylnaringenin is a potent phytoestrogen belonging to the group of prenylated flavonoids.[1] It has garnered significant interest for its potential therapeutic applications in a range of diseases.[1] In vitro and in vivo studies have demonstrated its efficacy in models of cancer, metabolic disorders, and osteoporosis.[1] These application notes provide a framework for evaluating the in vivo efficacy of flavonoid compounds like 8,8''-Biflavonylnaringenin using established animal models.

Data Presentation: Efficacy of 8-Prenylnaringenin in Preclinical Animal Models

The following tables summarize the quantitative data from key preclinical studies on 8-prenylnaringenin, offering a comparative overview of its therapeutic efficacy across different disease models.

Table 1: Anti-Angiogenic and Anti-Tumor Efficacy

Animal ModelDisease/ConditionTreatment RegimenDurationKey Efficacy ReadoutsReference
Bovine Aortic Endothelial (BAE) and Microvascular Endothelial (BME) cell collagen gel model (in vitro)Angiogenesis3-10 µM 8-prenylnaringenin-IC50 of 3-10 µM for inhibiting bFGF and VEGF-induced angiogenesis[2]
Early Chorioallantoic Membrane (CAM) AssayAngiogenesisNot specified-Reduction in vessel lengths and vein diameters[2]
Murine Models of Pancreatic CancerPancreatic CancerCombination of R848 (TLR7/8 agonist) and Stereotactic Body Radiation Therapy (SBRT)Not specifiedIncreased tumor antigen-specific CD8+ T cells, decreased regulatory T cells, enhanced antigen-presenting cell maturation, improved metastatic control[3]

Table 2: Metabolic Disease Efficacy

Animal ModelDisease/ConditionTreatment RegimenDurationKey Efficacy ReadoutsReference
MiceDiabetesNot specified-Prevention of body weight gain, improved insulin (B600854) resistance and glucose tolerance[1]

Table 3: Bone Health Efficacy

Animal ModelDisease/ConditionTreatment RegimenDurationKey Efficacy ReadoutsReference
Cell Culture ModelsOsteoporosisNot specified-Promoted differentiation of osteoblasts, inhibited activity of osteoclasts[1]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vivo efficacy of a test compound like 8,8''-Biflavonylnaringenin.

Murine Xenograft Model for Anti-Tumor Efficacy

This protocol is designed to assess the effect of a test compound on tumor growth in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human cancer cell line of interest

  • Matrigel or similar basement membrane matrix

  • Test compound (8,8''-Biflavonylnaringenin)

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Preparation: Culture the chosen human cancer cell line under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compound (dissolved in a suitable vehicle) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor growth throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the test compound.

High-Fat Diet-Induced Obesity and Insulin Resistance Model

This protocol evaluates the potential of a test compound to ameliorate metabolic dysfunction.

Materials:

  • C57BL/6J mice

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • Test compound (8,8''-Biflavonylnaringenin)

  • Vehicle control

  • Glucometer and glucose strips

  • Insulin

  • Metabolic cages (optional)

Procedure:

  • Induction of Obesity: Feed a cohort of mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

  • Treatment: After the induction period, divide the HFD-fed mice into treatment and control groups. Administer the test compound or vehicle control daily for a specified duration (e.g., 4-8 weeks).

  • Metabolic Phenotyping:

    • Body Weight and Food Intake: Monitor body weight and food intake weekly.

    • Glucose Tolerance Test (GTT): After an overnight fast, administer a bolus of glucose (2 g/kg) via oral gavage. Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Insulin Tolerance Test (ITT): After a 4-6 hour fast, administer an intraperitoneal injection of insulin (0.75 U/kg). Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

  • Terminal Procedures: At the end of the study, collect blood for analysis of plasma insulin, lipids, and inflammatory markers. Harvest tissues such as liver, adipose tissue, and muscle for histological and molecular analysis.

  • Data Analysis: Compare the metabolic parameters between the different groups to assess the efficacy of the test compound in improving metabolic health.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by flavonoid compounds and a typical experimental workflow.

experimental_workflow cluster_preclinical Preclinical Efficacy Evaluation animal_model Animal Model Selection (e.g., Xenograft, DIO) disease_induction Disease Induction (e.g., Tumor Implantation, HFD) animal_model->disease_induction treatment_groups Randomization into Treatment & Control Groups disease_induction->treatment_groups compound_admin Compound Administration (e.g., Oral Gavage, IP) treatment_groups->compound_admin monitoring In-life Monitoring (e.g., Tumor Volume, Body Weight) compound_admin->monitoring endpoint Endpoint Analysis (e.g., Tissue Harvest, Biomarker Analysis) monitoring->endpoint

Caption: A typical experimental workflow for in vivo efficacy studies.

signaling_pathway cluster_pathway Potential Anti-Tumor Signaling Pathways flavonoid 8,8''-Biflavonylnaringenin vegfr VEGFR flavonoid->vegfr Inhibition pi3k PI3K vegfr->pi3k ras Ras vegfr->ras akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Angiogenesis mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Potential signaling pathways targeted by flavonoid compounds.

References

Developing 8,8''-Bibaicalein as a Potential Therapeutic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Bibaicalein, a dimeric flavonoid derived from baicalein (B1667712), is emerging as a compound of significant interest for therapeutic development. Baicalein, a major bioactive component isolated from the roots of Scutellaria baicalensis, has well-documented pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.[1] The dimerization of baicalein to form this compound presents an intriguing avenue for developing novel therapeutic agents with potentially enhanced or unique biological activities. This document provides detailed application notes and experimental protocols for the synthesis, purification, and biological evaluation of this compound to facilitate its investigation as a potential drug candidate.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of Baicalein Derivatives against Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
Baicalein Derivative 9b HepG2 (Liver Cancer)2.0[2]
A549 (Lung Cancer)0.8[2]
BCG-823 (Gastric Cancer)3.2[2]
8-Bromobaicalein Huh-7 (Liver Cancer)16.9[3]
Baicalein T24 (Bladder Cancer)-[3]
Myeloma cells-[3]
Prostate Cancer cells-[3]
Breast Cancer cells-[3]
Hepatocellular Carcinoma cells-[3]

Note: Specific IC50 values for this compound are not yet widely published and would be a key objective of the described experimental protocols.

Table 2: Pharmacokinetic Parameters of an Oral Baicalein Derivative
CompoundDose (mg/kg)t1/2 (h)NoteReference
8-Bromobaicalein 504.6 ± 0.1Maintained plasma level above EC99.9 for 12h at 250 mg/kg[3]
1506.4 ± 1.9[3]
2505.5 ± 1.9[3]

Experimental Protocols

Synthesis of this compound

Principle: This proposed synthesis is based on the oxidative coupling of a protected baicalein precursor. The hydroxyl groups of baicalein are first protected to ensure selective dimerization at the 8-position. This is followed by a catalytic coupling reaction to form the biflavonoid structure, and subsequent deprotection to yield this compound.

Materials:

  • Baicalein

  • Protecting agent (e.g., benzyl (B1604629) bromide, methoxymethyl chloride)

  • Base (e.g., potassium carbonate, diisopropylethylamine)

  • Solvent (e.g., acetone, dichloromethane)

  • Oxidative coupling catalyst (e.g., iron(III) chloride, copper(II) chloride)

  • Deprotection reagent (e.g., hydrogen gas with palladium on carbon, trifluoroacetic acid)

  • Standard laboratory glassware and purification apparatus

Protocol:

  • Protection of Baicalein:

    • Dissolve baicalein in a suitable dry solvent (e.g., acetone).

    • Add a base (e.g., potassium carbonate) and the chosen protecting agent (e.g., benzyl bromide).

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture by filtering the solid and evaporating the solvent. Purify the protected baicalein intermediate using column chromatography.

  • Oxidative Dimerization:

    • Dissolve the protected baicalein in a suitable solvent (e.g., dichloromethane).

    • Add the oxidative coupling catalyst (e.g., iron(III) chloride) portion-wise while stirring.

    • Monitor the reaction progress by TLC. The formation of a new, less polar spot indicates the formation of the dimer.

    • Upon completion, quench the reaction and perform an aqueous workup to remove the catalyst.

    • Purify the protected this compound dimer by column chromatography.

  • Deprotection:

    • Dissolve the purified, protected dimer in a suitable solvent.

    • Perform the deprotection reaction. For benzyl groups, this is typically achieved by catalytic hydrogenation (H2 gas, Pd/C catalyst). For MOM groups, acidic conditions (e.g., TFA in DCM) are used.

    • Monitor the reaction by TLC until the protected starting material is fully consumed.

    • After completion, filter the catalyst (if used) and evaporate the solvent.

    • Purify the final product, this compound, by preparative HPLC or recrystallization.

Characterization: Confirm the structure of the synthesized this compound using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HR-MS).

Purification of this compound

Principle: Purification of this compound from a crude reaction mixture or natural extract can be achieved using chromatographic techniques that separate compounds based on their polarity and affinity for the stationary phase.

Materials:

  • Crude this compound sample

  • Silica (B1680970) gel or Polyamide resin for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, dichloromethane)

  • Preparative HPLC system with a suitable column (e.g., C18)

  • TLC plates and developing chamber

Protocol:

  • Column Chromatography (Initial Purification):

    • Prepare a slurry of silica gel or polyamide in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the slurry.

    • Dissolve the crude sample in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the packed column.

    • Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent.

  • Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

    • Dissolve the partially purified product in the mobile phase.

    • Inject the sample onto a preparative HPLC system equipped with a C18 column.

    • Elute with a suitable mobile phase gradient (e.g., water and acetonitrile (B52724) with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 280 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the highly purified compound.

Biological Evaluation Protocols

a) Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

  • Seed cancer cells (e.g., HepG2, A549) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

b) Apoptosis Assay (Annexin V/PI Staining)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).

Protocol:

  • Treat cancer cells with this compound at its IC50 concentration for a predetermined time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

Focus Forming Unit Reduction Assay (FFURA)

Principle: This assay quantifies the reduction in the number of infectious virus particles after treatment with the test compound.

Protocol:

  • Seed Vero cells (or another susceptible cell line) in a 24-well plate and grow to confluence.

  • Infect the cell monolayer with a known titer of the virus (e.g., Dengue virus, Zika virus) for 1 hour.

  • Remove the virus inoculum and wash the cells with PBS.

  • Add an overlay medium containing various concentrations of this compound.

  • Incubate the plates for a period sufficient for focus formation (e.g., 3-5 days).

  • Fix the cells and perform immunostaining for a viral antigen.

  • Count the number of foci in each well and calculate the percentage of inhibition relative to the untreated virus control. Determine the IC50 value.

Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay in SH-SY5Y cells

Principle: This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage induced by H₂O₂.

Protocol:

  • Seed SH-SY5Y neuroblastoma cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).

  • Induce oxidative stress by adding a toxic concentration of H₂O₂ to the cells for a few hours.

  • Assess cell viability using the MTT assay as described in section 3.1a.

  • Calculate the percentage of neuroprotection conferred by this compound compared to cells treated with H₂O₂ alone.

Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages

Principle: This assay measures the inhibition of nitric oxide (NO) production, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent system.

  • Measure the absorbance at 540 nm and calculate the percentage of NO inhibition.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Prepare a solution of DPPH in methanol.

  • Add different concentrations of this compound to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Mandatory Visualizations

Signaling Pathways

The therapeutic effects of baicalein and its derivatives are often attributed to their modulation of key cellular signaling pathways. It is hypothesized that this compound may act on similar pathways.

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

PI3K_Akt_mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation promotes Bibaicalein Bibaicalein Bibaicalein->PI3K inhibits Bibaicalein->Akt inhibits

Caption: Modulation of the PI3K/Akt/mTOR Signaling Pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of this compound Purification Purification (Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Anti_Cancer Anti-Cancer Assays (MTT, Apoptosis) Characterization->Anti_Cancer Antiviral Antiviral Assays (FFURA) Characterization->Antiviral Neuroprotective Neuroprotective Assays (Oxidative Stress) Characterization->Neuroprotective Anti_inflammatory Anti-inflammatory Assays (NO Production) Characterization->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH) Characterization->Antioxidant Data_Analysis IC50/EC50 Determination Anti_Cancer->Data_Analysis Antiviral->Data_Analysis Neuroprotective->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study

Caption: Workflow for the Development of this compound.

References

Application Notes and Protocols for Improving the Bioavailability of 8,8''-Biapigenin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 8,8''-Biapigenin, a biflavonoid, holds significant therapeutic potential. However, its clinical utility is hampered by poor oral bioavailability, primarily due to its low aqueous solubility and extensive first-pass metabolism. These application notes provide a detailed overview of formulation strategies to overcome these challenges, along with comprehensive protocols for their preparation and evaluation. While specific data for 8,8''-Biapigenin is limited, the principles and methodologies are based on extensive research on structurally related flavonoids, such as apigenin (B1666066) and other biflavonoids.

Formulation Strategies to Enhance Bioavailability

The primary goals of formulating 8,8''-Biapigenin are to increase its saturation solubility and dissolution rate in the gastrointestinal tract, and to modulate presystemic metabolism and efflux. Key strategies include:

  • Nanonization: Reducing particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to enhanced dissolution velocity.

  • Amorphous Solid Dispersions (ASDs): Dispersing 8,8''-Biapigenin in a polymeric carrier in an amorphous state prevents crystallization, thereby increasing its apparent solubility and dissolution rate.

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This facilitates the solubilization and absorption of lipophilic drugs.

The following table summarizes the expected improvements in key pharmacokinetic parameters based on studies with related flavonoids.

Table 1: Representative Pharmacokinetic Data for Different Flavonoid Formulations

Formulation StrategyCompoundModelCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Unformulated API ApigeninRat150 ± 301.5850 ± 150100[1]
Amorphous Solid Dispersion Amentoflavone (B1664850)Rat118.4 ± 21.30.5489.7 ± 98.2~500% (vs. raw extract)[2]
Solid Dispersion (Carbon Nanopowder) ApigeninRat280 ± 501.01550 ± 250183[1]
Nanosuspension Baicalein (B1667712)Rat---167[2]
SEDDS BaicaleinRat7.7x higher than free baicalein--448.7[3]

Note: Data for amentoflavone and baicalein are presented to illustrate the potential magnitude of improvement for a related biflavonoid and flavonoid, respectively. The relative bioavailability of the amentoflavone ASD was compared to the raw extract, not the pure compound.

Experimental Protocols

This protocol is adapted from a method for preparing amorphous solid dispersions of biflavonoids.

Materials:

  • 8,8''-Biapigenin

  • Polyvinylpyrrolidone K-30 (PVP K30)

  • Ethanol (B145695) (or other suitable solvent in which both the drug and polymer are soluble)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve 8,8''-Biapigenin and PVP K30 in a suitable amount of ethanol in a round-bottom flask. A drug-to-polymer ratio of 1:4 (w/w) is a good starting point.

  • Ensure complete dissolution by gentle warming and stirring.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Once the solvent is fully evaporated and a thin film is formed on the flask wall, scrape off the solid material.

  • Dry the resulting solid dispersion in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Grind the dried ASD into a fine powder and store it in a desiccator.

Characterization:

  • Differential Scanning Calorimetry (DSC): To confirm the amorphous state of 8,8''-Biapigenin in the dispersion.

  • X-ray Diffraction (XRD): To verify the absence of crystalline peaks of the drug.

  • In Vitro Dissolution Study: To compare the dissolution rate of the ASD with the pure drug in simulated intestinal fluid (pH 6.8).

This protocol is based on methods for producing flavonoid nanocrystals.

Materials:

  • 8,8''-Biapigenin

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-pressure homogenizer or bead mill

  • Zetasizer for particle size analysis

Procedure:

  • Prepare a pre-suspension by dispersing 8,8''-Biapigenin (e.g., 1% w/v) and a stabilizer (e.g., 0.5% w/v) in purified water.

  • Homogenize the pre-suspension using a high-shear mixer for 15-30 minutes.

  • Process the suspension through a high-pressure homogenizer at a pressure of approximately 1500 bar for 20-30 cycles. Alternatively, use a bead mill with zirconia beads.

  • Monitor the particle size reduction periodically using a Zetasizer.

  • Continue homogenization until the desired particle size (typically < 500 nm) and a narrow polydispersity index (PDI < 0.3) are achieved.

  • The final nanosuspension can be used as a liquid dosage form or lyophilized into a powder for reconstitution.

Characterization:

  • Particle Size and Polydispersity Index (PDI): Measured by dynamic light scattering.

  • Zeta Potential: To assess the stability of the nanosuspension.

  • Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM): To visualize the morphology of the nanocrystals.

This protocol is a general method for preparing SEDDS for poorly soluble drugs.

Materials:

  • 8,8''-Biapigenin

  • Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)

  • Surfactant (e.g., Kolliphor® EL, Tween 80)

  • Co-surfactant (e.g., Transcutol® HP, PEG 400)

Procedure:

  • Screening of Excipients: Determine the solubility of 8,8''-Biapigenin in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying regions, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. Titrate each mixture with water and observe for the formation of a clear or bluish-white emulsion.

  • Preparation of the Final Formulation: a. Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimal ratio determined from the phase diagram. b. Add the required amount of 8,8''-Biapigenin to the mixture. c. Heat the mixture at approximately 40°C under gentle stirring until the drug is completely dissolved. d. The resulting formulation should be a clear, isotropic liquid.

Characterization:

  • Self-Emulsification Time: Measure the time taken for the formulation to form an emulsion upon dilution in an aqueous medium with gentle agitation.

  • Droplet Size Analysis: Determine the mean droplet size and PDI of the resulting emulsion after dilution.

  • Thermodynamic Stability Studies: To assess the stability of the formulation under different stress conditions (e.g., centrifugation, freeze-thaw cycles).

This protocol is based on established methods for assessing the intestinal permeability of flavonoids.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture and Seeding: Culture Caco-2 cells and seed them onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Monolayer Formation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Before the transport experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity (typically > 250 Ω·cm²). Also, perform a Lucifer yellow permeability assay.

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the 8,8''-Biapigenin formulation (dissolved in HBSS) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of 8,8''-Biapigenin in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

This protocol outlines a typical oral bioavailability study in a rodent model.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Oral gavage needles

  • Blood collection tubes (e.g., containing K2-EDTA)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the rats for at least one week. Fast the animals overnight (12-18 hours) before the experiment, with free access to water.

  • Dosing: Divide the rats into groups (n=6 per group), with each group receiving a different formulation (e.g., pure 8,8''-Biapigenin suspension, ASD, nanosuspension, SEDDS). Administer the formulations via oral gavage at a predetermined dose (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 4000 rpm for 10 minutes) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: a. Protein Precipitation: Thaw the plasma samples and precipitate the proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. b. Centrifugation: Centrifuge to pellet the precipitated proteins. c. LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of 8,8''-Biapigenin.

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Calculate the relative bioavailability of the enhanced formulations compared to the pure drug suspension.

Visualization of Key Pathways and Workflows

cluster_gut Gastrointestinal Tract cluster_metabolism First-Pass Metabolism Oral Administration Oral Administration Dissolution Dissolution Oral Administration->Dissolution Absorption Absorption Dissolution->Absorption Soluble Drug Enterocyte Enterocyte Absorption->Enterocyte P-gp Efflux P-gp Efflux Enterocyte->P-gp Efflux Drug Efflux UGT Metabolism UGT Metabolism Enterocyte->UGT Metabolism Glucuronidation Systemic Circulation Systemic Circulation Enterocyte->Systemic Circulation Absorbed Drug P-gp Efflux->Dissolution Back to Lumen UGT Metabolism->Systemic Circulation Metabolites

Caption: Key barriers to flavonoid bioavailability in the gastrointestinal tract.

cluster_formulation Formulation Development cluster_evaluation Bioavailability Evaluation Strategy Selection Strategy Selection ASD Amorphous Solid Dispersion Strategy Selection->ASD Nanosuspension Nanosuspension Strategy Selection->Nanosuspension SEDDS SEDDS Strategy Selection->SEDDS Characterization Characterization ASD->Characterization Nanosuspension->Characterization SEDDS->Characterization In Vitro In Vitro Characterization->In Vitro Caco-2 Assay Caco-2 Permeability In Vitro->Caco-2 Assay In Vivo In Vivo PK Study Pharmacokinetic Study (Rats) In Vivo->PK Study Caco-2 Assay->In Vivo Data Analysis Data Analysis PK Study->Data Analysis

Caption: Workflow for developing and evaluating bioavailable 8,8''-Biapigenin formulations.

Disclaimer: The provided protocols are intended as a guide and may require optimization for 8,8''-Biapigenin. All animal experiments should be conducted in accordance with relevant ethical guidelines and regulations.

References

Application Notes and Protocols: 8,8''-Bibaicalein as a Molecular Probe in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological activities and use of 8,8''-Bibaicalein as a molecular probe is currently limited in scientific literature. The following application notes and protocols are largely extrapolated from the well-documented activities of its monomeric precursor, baicalein, and general methodologies for studying biflavonoids. Researchers should consider this document as a foundational guide and perform thorough validation experiments for their specific applications.

Introduction to this compound

This compound is a biflavonoid, a dimeric compound formed from two units of the flavonoid baicalein. Baicalein is a major bioactive component isolated from the roots of Scutellaria baicalensis Georgi (Huang-Qin), a plant widely used in traditional Chinese medicine.[1] Baicalein is known to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[2][3] These effects are attributed to its ability to modulate various cell signaling pathways.[4][5] As a dimer, this compound may exhibit unique or enhanced biological activities compared to its monomer, making it an intriguing candidate for a molecular probe in cell signaling research.

Chemical Structure:

  • This compound: C₃₀H₁₈O₁₀

  • Baicalein: C₁₅H₁₀O₅

Potential Applications in Cell Signaling Research

Based on the known activities of baicalein, this compound can be explored as a molecular probe to investigate the following key signaling pathways:

  • Inflammatory Signaling Pathways: Probing the NF-κB and MAPK signaling cascades to elucidate mechanisms of inflammation.

  • Cancer Cell Proliferation and Survival Pathways: Investigating the PI3K/Akt/mTOR and JAK/STAT pathways, which are often dysregulated in cancer.

  • Apoptosis and Cell Cycle Regulation: Studying the intrinsic and extrinsic apoptosis pathways and the regulation of cell cycle checkpoints.

  • Angiogenesis and Metastasis: Exploring the signaling events governing the formation of new blood vessels and the spread of cancer cells.

Quantitative Data Summary (Based on Baicalein)

The following tables summarize the known quantitative data for baicalein, which can serve as a starting point for investigating this compound. It is crucial to experimentally determine the specific values for the dimeric form.

Table 1: Inhibitory Activity of Baicalein on Key Signaling Kinases

Target KinaseIC₅₀ (µM)Cell Line/SystemReference
Rho Kinase 1 (ROCK1)6.55Angiotensin II-stimulated H9c2 cells
Rho Kinase 2 (ROCK2)2.82Angiotensin II-stimulated H9c2 cells
Protein Kinase CK22.54Recombinant human protein

Table 2: Effects of Baicalein on Cancer Cell Lines

Cell LineEffectConcentrationReference
Gastric Cancer (SGC-7901)S Phase Arrest30-120 µM
Pancreatic Cancer (BxPC-3, PANC-1)Inhibition of proliferation, migration, and invasionDose- and time-dependent
Ovarian CancerInhibition of invasionNot specified
Non-small Cell Lung Cancer (H460)Growth inhibition, S-phase arrestIC₅₀: 80 ± 6 µM
Rat Heart Endothelial CellsInhibition of proliferation (G1 and G2 arrest)100 µM

Signaling Pathways and Experimental Workflows

Probing the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Baicalein has been shown to inhibit this pathway. This compound can be used to investigate the molecular interactions and downstream effects within this cascade.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS/TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Bibaicalein This compound (Molecular Probe) Bibaicalein->IKK Inhibits? Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) NFkB_nuc->Genes Induces

Investigation of this compound's effect on the NF-κB pathway.
Investigating the PI3K/Akt Survival Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation and is a common target in cancer therapy. Baicalein is known to suppress this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bibaicalein This compound (Molecular Probe) Bibaicalein->PI3K Inhibits? Bibaicalein->Akt Inhibits?

Probing the PI3K/Akt signaling pathway with this compound.
Experimental Workflow: Target Identification

Identifying the direct molecular targets of this compound is a critical first step. A common approach is "target fishing" or affinity-based protein profiling.

Target_Fishing_Workflow cluster_probe Probe Preparation cluster_assay Affinity Pulldown cluster_analysis Target Identification Bibaicalein This compound Linker Affinity Tag (e.g., Biotin) Probe Tagged this compound Probe Incubate Incubation Probe->Incubate Lysate Cell Lysate Lysate->Incubate Beads Streptavidin Beads Incubate->Beads Pulldown Pulldown & Wash Beads->Pulldown Elution Elution Pulldown->Elution MS Mass Spectrometry (LC-MS/MS) Elution->MS Validation Target Validation (Western Blot, etc.) MS->Validation

Workflow for identifying protein targets of this compound.

Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound. Note: Optimal concentrations of this compound and incubation times must be determined empirically for each cell line and assay.

Cell Culture and Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO) in all experiments.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 5.1.

  • MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status or expression levels of key signaling proteins.

  • Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., phospho-Akt, total Akt, NF-κB p65).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Kinase Inhibition Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the activity of a specific kinase.

  • Reaction Setup: In a microplate, combine the purified active kinase, its specific substrate, and ATP in a kinase reaction buffer.

  • Inhibitor Addition: Add various concentrations of this compound or a vehicle control to the reaction wells.

  • Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C or 37°C) for a specific time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.

Concluding Remarks

This compound presents an exciting opportunity for the development of a novel molecular probe to dissect complex cellular signaling networks. While its specific biological activities are yet to be fully elucidated, the extensive research on its monomer, baicalein, provides a strong rationale for its potential as a modulator of key pathways involved in inflammation and cancer. The protocols and data presented here offer a starting point for researchers to explore the utility of this compound in their own experimental systems. It is imperative that future studies focus on direct target identification and characterization of the unique properties of this biflavonoid to fully realize its potential as a tool in cell signaling research.

References

Application of 8,8''-Bibaicalein in Enzyme Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

8,8''-Bibaicalein, a biflavonoid, holds significant potential as a modulator of enzymatic activity. As a member of the flavonoid family, it shares structural similarities with compounds known to interact with a variety of enzymes, making it a compelling candidate for investigation in drug discovery and biochemical research. Flavonoids have been reported to inhibit a wide range of enzymes, including kinases, oxidoreductases, and hydrolases. This document provides a generalized framework for researchers to explore the enzyme inhibitory potential of this compound, offering detailed protocols for common enzyme inhibition assays and guidance on data interpretation. The methodologies presented are based on established practices for other flavonoids and can be adapted for the specific investigation of this compound.

Potential enzyme targets for this compound, based on the known activities of similar flavonoids, may include:

  • Xanthine Oxidase (XOD): An enzyme involved in purine (B94841) metabolism and a target for gout therapy.

  • Glycogen Synthase Kinase-3β (GSK-3β): A key regulator in numerous cellular signaling pathways, implicated in diseases such as Alzheimer's and cancer.[1]

  • Tyrosinase: A copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis, making it a target for agents addressing hyperpigmentation.[2]

  • Cyclooxygenases (COX): Enzymes involved in the inflammatory response.[3]

  • Cytochrome P450 (CYP) Isoforms: A superfamily of enzymes essential for drug metabolism.[4]

  • Histone Acetyltransferases (HATs): Epigenetic modifiers that are targets in cancer therapy.[5]

Quantitative Data Summary

While specific quantitative enzyme inhibition data for this compound is not yet widely published, researchers can utilize the following table to summarize their experimental findings. For illustrative purposes, the table includes example data for other flavonoids against various enzymes as reported in the literature.

Target EnzymeInhibitorIC50 (µM)Ki (µM)Type of InhibitionReference
Xanthine OxidaseQuercetin---[6]
Xanthine OxidaseApigenin---[6]
GSK-3βCompound 10 (semisynthetic flavonoid)0.376--[1]
GSK-3βCompound 3 (semisynthetic flavonoid)---[1]
TyrosinaseQuercetin44.38 ± 0.13-Competitive[2]
COX-1Diosmetin---[3]

Experimental Protocols

The following are detailed, generalized protocols for common enzyme inhibition assays that can be adapted for testing this compound.

Xanthine Oxidase (XOD) Inhibition Assay

This protocol is adapted from a method used to evaluate the enzyme inhibitory activity of flavonoids.[6]

a. Materials:

b. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

    • Prepare a solution of hypoxanthine in phosphate buffer.

    • Prepare a solution of XOD in phosphate buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate.

    • Prepare a solution of allopurinol in phosphate buffer as a positive control.

  • Assay Protocol:

    • To each well of a 96-well plate, add 20 µL of the test compound solution (or positive control/buffer for controls).

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the XOD enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the hypoxanthine substrate solution.

    • Immediately measure the absorbance at 290 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate without the inhibitor and V_inhibitor is the reaction rate with this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

    • To determine the type of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.[2][7]

Generic Kinase Inhibition Assay (e.g., GSK-3β)

This protocol is a generalized adaptation based on a GSK-3β enzymatic assay.[1]

a. Materials:

  • Kinase (e.g., recombinant human GSK-3β)

  • Kinase substrate (e.g., a specific peptide)

  • This compound (test compound)

  • Staurosporine (or other known kinase inhibitor as a positive control)

  • ATP

  • Assay buffer (specific to the kinase)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Luminometer

b. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

    • Prepare the kinase, substrate, and ATP solutions in the assay buffer at the desired concentrations.

  • Assay Protocol (example for a 20 µL final volume):

    • Add 5 µL of the test compound solution to the wells of the microplate.

    • Add 5 µL of the kinase solution and incubate for a specified time (e.g., 10-15 minutes) at room temperature.

    • Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate and ATP.

    • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

    • Stop the reaction and detect the kinase activity according to the manufacturer's instructions for the chosen detection reagent (this often involves measuring the amount of ADP produced). For ADP-Glo™, this would involve adding the ADP-Glo™ Reagent, incubating, then adding the Kinase Detection Reagent and incubating again.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition as described for the XOD assay.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound (Test Compound) mix_reagents Mix Enzyme and Inhibitor/Control prep_inhibitor->mix_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_reagents prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction (Add Substrate) prep_substrate->initiate_reaction prep_control Prepare Controls (Positive & Negative) prep_control->mix_reagents pre_incubate Pre-incubate mix_reagents->pre_incubate pre_incubate->initiate_reaction measure_activity Measure Activity (e.g., Absorbance, Luminescence) initiate_reaction->measure_activity calc_inhibition Calculate % Inhibition measure_activity->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50 kinetics Kinetic Analysis (e.g., Lineweaver-Burk) plot_data->kinetics

Caption: General workflow for an in vitro enzyme inhibition assay.

Hypothetical Signaling Pathway Inhibition

signaling_pathway cluster_pathway Hypothetical Kinase Cascade receptor Growth Factor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B (Target Enzyme) kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cell Proliferation/ Survival transcription_factor->cellular_response inhibitor This compound inhibitor->kinase2

Caption: Inhibition of a hypothetical kinase signaling pathway by this compound.

References

Application Notes and Protocols for Assessing the Antiviral Activity of 8,8''-Bibaicalein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Bibaicalein, a biflavonoid derived from Scutellaria baicalensis, has garnered interest for its potential therapeutic properties, including its antiviral activity. This document provides detailed protocols and application notes for assessing the in vitro antiviral efficacy of this compound and its derivatives. The parent compound, baicalein (B1667712), has demonstrated a broad spectrum of antiviral activities by targeting various stages of the viral life cycle and modulating host cellular pathways.[1][2][3] These protocols are designed to enable researchers to systematically evaluate this compound's potency and cytotoxicity, crucial steps in the early stages of antiviral drug discovery.

Data Presentation: In Vitro Antiviral Activity

The following tables summarize the reported 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) values for 8-bromobaicalein, a close derivative of this compound, against several RNA viruses. These values are essential for determining the compound's therapeutic window, represented by the Selectivity Index (SI).

Table 1: Antiviral Efficacy (EC₅₀) of 8-Bromobaicalein against Various Viruses [4][5]

VirusStrainEC₅₀ (µM)Cell Line
Dengue Virus Serotype 1160080.66 ± 0.05Vero
Dengue Virus Serotype 2NGC0.88 ± 0.14Vero
Dengue Virus Serotype 3165620.80 ± 0.08Vero
Dengue Virus Serotype 41036Not specifiedVero
Zika Virus-0.66 - 0.88Vero
Chikungunya VirusRoss isolate0.49 ± 0.11Vero

Table 2: Cytotoxicity (CC₅₀) of 8-Bromobaicalein in Various Cell Lines

Cell LineCC₅₀ (µM)
Vero> 100
THP-1> 100
HepG2> 100
HEK> 100
LLC/MK2> 250
Huh797.89 ± 7.06
RD> 100

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted based on the specific virus and cell line being investigated.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating between antiviral activity and general cytotoxicity.

Materials:

  • Host cell line (e.g., Vero, Huh-7)

  • Complete cell culture medium

  • 96-well microplates

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that allows for the formation of a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Once cells are confluent, remove the growth medium and add the various concentrations of this compound to the wells in triplicate. Include "cells only" (no compound) and "vehicle control" (DMSO only) wells.

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. Determine the CC₅₀ value by plotting cell viability against the compound concentration using non-linear regression analysis.

Protocol 2: Plaque Reduction Assay

This assay is a standard method for quantifying the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer

  • This compound serial dilutions

  • Infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Seed host cells to form a confluent monolayer.

  • Infection: Remove the growth medium and infect the cell monolayers with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add the overlay medium containing different concentrations of this compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 3-7 days, depending on the virus).

  • Plaque Visualization: Remove the overlay medium and fix the cells (e.g., with 4% paraformaldehyde). Stain the cells with crystal violet solution and then wash with water to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

Protocol 3: Cytopathic Effect (CPE) Inhibition Assay

This assay is suitable for viruses that cause a visible cytopathic effect (e.g., cell rounding, detachment).

Materials:

  • Host cells in 96-well plates

  • Virus stock

  • This compound serial dilutions

  • Cell viability reagent (e.g., Neutral Red or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Prepare confluent cell monolayers in 96-well plates.

  • Treatment and Infection: Add serial dilutions of this compound to the wells, followed by the addition of the virus at a specific multiplicity of infection (MOI). Include virus controls (no compound), cell controls (no virus), and vehicle controls.

  • Incubation: Incubate the plates until CPE is observed in at least 80% of the virus control wells.

  • Quantification of Cell Viability: Add a cell viability reagent according to the manufacturer's instructions and measure the signal (e.g., absorbance or luminescence).

  • Data Analysis: Calculate the percentage of protection for each compound concentration relative to the virus and cell controls. Determine the EC₅₀ value from the dose-response curve.

Visualization of Cellular Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general workflow for antiviral screening.

antiviral_screening_workflow cluster_invitro In Vitro Screening A Compound Preparation (this compound) B Cytotoxicity Assay (e.g., MTT) A->B C Primary Antiviral Assay (e.g., CPE Inhibition) A->C E Determine CC50 B->E D Secondary Antiviral Assay (e.g., Plaque Reduction) C->D F Determine EC50 D->F G Calculate Selectivity Index (SI = CC50 / EC50) E->G F->G

General workflow for in vitro antiviral screening.

jak_stat_pathway cluster_pathway JAK/STAT Signaling Pathway IFN Interferon (IFN) IFNR IFN Receptor IFN->IFNR JAK1 JAK1 IFNR->JAK1 TYK2 TYK2 IFNR->TYK2 STAT1 STAT1 JAK1->STAT1 P STAT2 STAT2 TYK2->STAT2 P pSTAT1 p-STAT1 STAT1->pSTAT1 pSTAT2 p-STAT2 STAT2->pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus ISRE ISRE Nucleus->ISRE Antiviral_Genes Antiviral Gene Expression ISRE->Antiviral_Genes Bibaicalein This compound Bibaicalein->JAK1 Activates Bibaicalein->TYK2 Activates SOCS SOCS1/3 (Inhibitor) Bibaicalein->SOCS Inhibits SOCS->JAK1

Modulation of the JAK/STAT pathway by this compound.

nfkb_pathway cluster_nfkb NF-κB Signaling Pathway Virus Viral PAMPs TLR Toll-like Receptor (TLR) Virus->TLR MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB P (degradation) NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->IkB NFkB_IkB->NFkB Proinflammatory Pro-inflammatory Gene Expression Nucleus->Proinflammatory Bibaicalein This compound Bibaicalein->IKK Inhibits Bibaicalein->NFkB Inhibits Nuclear Translocation

Inhibition of the NF-κB pathway by this compound.

Conclusion

The protocols and data presented provide a comprehensive framework for the systematic evaluation of the antiviral properties of this compound. By determining its cytotoxicity and efficacy against various viruses, researchers can ascertain its potential as a lead compound for the development of novel antiviral therapeutics. The modulation of key cellular signaling pathways, such as JAK/STAT and NF-κB, by the parent compound baicalein suggests that this compound may exert its antiviral effects through a multi-targeted mechanism, a desirable characteristic for combating viral infections and overcoming drug resistance. Further investigation into its precise molecular targets and in vivo efficacy is warranted.

References

Troubleshooting & Optimization

"challenges in the chemical synthesis of 8,8''-Bibaicalein"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The direct chemical synthesis of 8,8''-Bibaicalein is not extensively documented in publicly available literature. Therefore, this guide addresses anticipated challenges and provides general troubleshooting advice based on the synthesis of structurally related biflavonoids and principles of organic chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis of interest?

This compound is a naturally occurring biflavonoid, a dimer of the flavonoid baicalein (B1667712). It is found in plants such as Scutellaria baicalensis[1][2]. Flavonoids and their derivatives are of significant interest to researchers and drug development professionals due to their wide range of potential pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The synthesis of this compound and its analogs could provide access to novel compounds with enhanced or unique therapeutic activities.

Q2: What are the primary challenges in the chemical synthesis of this compound?

The main challenges in synthesizing this compound are expected to be:

  • Regioselective C-C Bond Formation: The key step is the formation of the C8-C8'' bond between two baicalein units. Achieving this specific linkage without forming other isomers (e.g., C6-C8', C6-C6'') is a significant hurdle.

  • Protecting Group Strategy: Baicalein has multiple reactive hydroxyl groups. A robust protecting group strategy is necessary to prevent unwanted side reactions and direct the coupling to the desired positions.

  • Oxidative Coupling Conditions: The C-C bond formation would likely proceed via an oxidative coupling reaction. Optimizing the oxidant, solvent, and temperature is crucial to favor the desired dimer and minimize side product formation and polymerization.

  • Purification: The crude reaction mixture will likely contain unreacted starting material, the desired product, and various isomeric byproducts. Separating these structurally similar compounds presents a considerable purification challenge.

  • Low Yields: Due to the complexity of the reaction and the potential for multiple side reactions, achieving a high yield of the desired this compound is expected to be difficult.

Q3: Are there any established methods for the synthesis of similar 8,8'-biflavonoids?

Yes, a modular approach for the synthesis of non-natural 8,8'-biflavones has been reported[3]. This method involves the oxidative coupling of acetophenone (B1666503) precursors to form a biaryl linkage, followed by chalcone (B49325) formation and cyclization to construct the flavone (B191248) rings. While not a direct synthesis of this compound, this methodology provides a valuable starting point for developing a synthetic route.

Troubleshooting Guides

Problem 1: Low yield of the desired 8,8''-dimer in the oxidative coupling step.
Possible Cause Troubleshooting Suggestion
Inefficient Oxidant Screen a variety of oxidants (e.g., FeCl₃, I₂, CAN). The choice of oxidant can significantly impact the reaction outcome.
Suboptimal Reaction Conditions Optimize the reaction temperature, time, and solvent. Lower temperatures may increase selectivity, while different solvents can influence reactivity.
Incorrect Stoichiometry Vary the stoichiometry of the oxidant and starting material.
Side Reactions (Polymerization) Use a higher dilution to disfavor intermolecular polymerization. Add the oxidant slowly to maintain a low concentration.
Problem 2: Formation of a complex mixture of regioisomers.
Possible Cause Troubleshooting Suggestion
Lack of Regiocontrol Employ a directing group on the baicalein precursor to favor coupling at the C8 position.
Inappropriate Protecting Groups Ensure that the protecting groups used are stable under the reaction conditions and effectively block other reactive sites. Consider sterically bulky protecting groups adjacent to other potential coupling sites.
Reaction Mechanism Investigate different coupling strategies, such as transition-metal-catalyzed cross-coupling reactions, which can offer higher regioselectivity.
Problem 3: Difficulty in purifying the final this compound product.
Possible Cause Troubleshooting Suggestion
Similar Polarity of Isomers Utilize high-performance liquid chromatography (HPLC) with different stationary and mobile phases to improve separation.
Co-elution of Byproducts Consider derivatizing the crude mixture to alter the polarity of the components, facilitating separation. The derivatives can then be converted back to the desired product.
Amorphous Nature of the Product Attempt to crystallize the product from various solvent systems to obtain a pure, crystalline solid.

Comparative Data on Biflavone Synthesis

The following table summarizes reaction conditions and yields for the synthesis of related 8,8'-biflavones, which can serve as a benchmark for the development of an this compound synthesis.

Starting Material Coupling Method Oxidant/Catalyst Solvent Yield (%) Reference
2',4'-dihydroxy-6'-methoxyacetophenoneOxidative CouplingFeCl₃/SiO₂Dichloromethaneup to 8 g scale without column chromatography[3]
Chalcone PrecursorOxidative CyclizationI₂DMSO21% (on 575 mg scale)[3]

Experimental Protocols

The following is a generalized, modular protocol for the synthesis of 8,8'-biflavones, adapted from published methods. This protocol would require significant modification and optimization for the synthesis of this compound.

Step 1: Synthesis of the 8,8'-linked Bis-acetophenone (Hypothetical for Baicalein)

  • Protection: Protect the hydroxyl groups of a suitable baicalein precursor, leaving the C8 position available for coupling.

  • Oxidative Coupling:

    • Dissolve the protected baicalein precursor in a suitable solvent (e.g., dichloromethane).

    • Add an oxidant (e.g., FeCl₃ on silica) and stir the reaction at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Work up the reaction by filtering the solid support and washing with an appropriate solvent.

    • Purify the resulting bis-acetophenone by column chromatography.

Step 2: Synthesis of the Bis-chalcone

  • Dissolve the bis-acetophenone in a suitable solvent (e.g., ethanol).

  • Add an appropriately substituted benzaldehyde (B42025) and a base (e.g., NaOH or KOH).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Acidify the reaction mixture and extract the product with an organic solvent.

  • Purify the bis-chalcone by recrystallization or column chromatography.

Step 3: Cyclization to the 8,8''-Biflavone

  • Dissolve the bis-chalcone in a high-boiling point solvent (e.g., DMSO).

  • Add a catalyst, such as iodine (I₂).

  • Heat the reaction mixture (e.g., to 150 °C) for several hours.

  • After cooling, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, and dry over sodium sulfate.

  • Purify the crude product by column chromatography or preparative HPLC.

Step 4: Deprotection

  • Select a deprotection method compatible with the protecting groups used (e.g., BBr₃ for methyl ethers, TBAF for silyl (B83357) ethers).

  • Perform the deprotection reaction under anhydrous and inert conditions.

  • Purify the final this compound product.

Visualizations

Caption: Hypothetical workflow for the chemical synthesis of this compound.

G cluster_products Potential Products from Oxidative Coupling Protected_Baicalein Protected Baicalein Precursor Desired_Product Desired 8,8''-Dimer Protected_Baicalein->Desired_Product Selective Coupling Side_Product_1 6,8''-Regioisomer Protected_Baicalein->Side_Product_1 Non-selective Coupling Side_Product_2 6,6''-Regioisomer Protected_Baicalein->Side_Product_2 Non-selective Coupling Polymer Polymerization Products Protected_Baicalein->Polymer Over-oxidation

Caption: Potential side reactions in the oxidative coupling step.

References

Technical Support Center: 8,8''-Bibaicalein Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 8,8''-Bibaicalein. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from natural sources, primarily Scutellaria baicalensis (Baikal Skullcap).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging?

A1: this compound is a biflavonoid, meaning it is a dimer composed of two baicalein (B1667712) units. Like many flavonoids, it has low water solubility, making its extraction from plant material challenging.[1] Its larger molecular size compared to its monomer, baicalein, may also affect its solubility in common organic solvents. Furthermore, the presence of multiple hydroxyl groups makes it susceptible to degradation under harsh extraction conditions such as high temperatures and extreme pH.[2]

Q2: From what natural sources is this compound typically extracted?

A2: this compound is a natural product found in the roots of Scutellaria baicalensis Georgi (Scutellariae Radix).[3][4] It is considered one of the quality markers for this traditional Chinese medicine.[3][4][5][6][7]

Q3: What are the most effective solvents for extracting this compound?

A3: While specific data for this compound is limited, ethanol-water mixtures are generally effective for extracting biflavonoids.[8] For the general extract of Scutellariae Radix, which contains this compound, an 80% methanol (B129727) solution has been used in an optimized ultrasonic extraction method.[3][4][5][7] The principle of "like dissolves like" suggests that moderately polar solvents are suitable. Experimentation with different ratios of ethanol (B145695) or methanol with water is recommended to find the optimal solvent system.

Q4: Can you recommend a starting point for an extraction protocol?

A4: A general workflow for biflavonoid extraction can be adapted for this compound. This typically involves sample preparation (drying and grinding the plant material), extraction using a suitable solvent and method (e.g., maceration, ultrasound-assisted extraction), followed by purification, often using chromatographic techniques.[8]

Q5: How can I purify the crude extract to isolate this compound?

A5: Purification of biflavonoids from a crude extract is commonly achieved through column chromatography.[8][9][10][11] Silica (B1680970) gel is a common stationary phase, and a gradient elution starting with a non-polar solvent (like chloroform (B151607) or ethyl acetate) and gradually increasing the polarity with a more polar solvent (like methanol) can be effective for separating compounds with different polarities.[8] Further purification may be achieved using techniques like preparative High-Performance Liquid Chromatography (HPLC).[10][11]

Troubleshooting Guide

Low Yield of this compound
Potential Cause Recommended Solution
Inefficient Solvent System Optimize the solvent polarity. Experiment with different concentrations of ethanol or methanol in water (e.g., 60-90%).[8] A slightly acidic solvent may improve extraction, but extreme pH should be avoided.[12]
Suboptimal Extraction Temperature While increased temperature can enhance solubility, it can also lead to degradation. For flavonoids, a temperature range of 50-70°C is often recommended.[8] For ultrasonic-assisted extraction of Scutellariae Radix, a specific temperature might be part of an optimized protocol.
Insufficient Extraction Time Ensure the extraction time is adequate for the solvent to penetrate the plant material. For ultrasonic-assisted extraction, 30 to 70 minutes has been reported for Scutellariae Radix.[3][4] For maceration, longer periods (e.g., 24 hours) may be necessary.
Inadequate Solid-to-Liquid Ratio A higher solvent volume can improve extraction efficiency. Ratios between 1:20 and 1:40 (g/mL) are commonly used for biflavonoid extraction.[8] For ultrasonic extraction of Scutellariae Radix, a ratio of 1:120 has been reported in an optimized method.[3][4][5][7]
Improper Sample Preparation Ensure the plant material is dried and ground to a fine powder to increase the surface area for solvent penetration.
Degradation of this compound Avoid high temperatures, extreme pH, and prolonged exposure to light.[8] Consider adding an antioxidant like ascorbic acid to the extraction solvent to prevent oxidative degradation.[2]
Poor Purity of Isolated this compound
Potential Cause Recommended Solution
Co-elution with other Flavonoids Optimize the mobile phase in your column chromatography. A gradient elution with a slow, gradual increase in polarity will provide better separation.[8] Consider using a different stationary phase or a combination of different chromatographic techniques (e.g., silica gel followed by Sephadex LH-20).[10][11]
Overloading the Chromatographic Column Ensure the crude extract is concentrated and loaded onto the column in a narrow band. Overloading can lead to poor separation.[8]
Presence of Non-flavonoid Impurities A preliminary fractionation of the crude extract using liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, ethyl acetate (B1210297), butanol) can help remove some impurities before column chromatography.

Experimental Protocols

General Protocol for Ultrasonic-Assisted Extraction (UAE) of Flavonoids from Scutellaria baicalensis

This protocol is based on a method used for the overall extract of Scutellariae Radix, which includes this compound.[3][4][5][7]

  • Sample Preparation:

    • Dry the roots of Scutellaria baicalensis in the shade.

    • Grind the dried roots into a fine powder and pass through a 24-mesh sieve.[3]

  • Extraction:

    • Accurately weigh 0.1 g of the powdered sample and place it in a stoppered conical flask.[3]

    • Add 8 mL of 80% methanol to the flask.[3]

    • Sonicate the mixture for 30 minutes at a power of 400 W and a frequency of 40 kHz.[3]

  • Post-Extraction Processing:

    • Centrifuge the mixture at 8000 rpm for 5 minutes.[3]

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm membrane to remove any remaining particulate matter.[3] The resulting filtrate is the crude extract ready for analysis or further purification.

General Protocol for Purification by Silica Gel Column Chromatography

This is a general procedure for the separation of flavonoids and can be adapted for the purification of this compound.[8]

  • Column Preparation:

    • Prepare a slurry of silica gel (200-300 mesh) in a non-polar solvent such as chloroform or hexane.

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Equilibrate the column by running the non-polar solvent through it.

  • Sample Loading:

    • Dissolve the concentrated crude extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and carefully load the dried powder onto the top of the column.[8]

  • Elution:

    • Begin elution with the non-polar solvent.

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent, such as ethyl acetate or methanol.

    • Collect fractions of the eluate.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.

    • Combine the fractions containing the pure compound and evaporate the solvent to obtain the isolated this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification plant_material Scutellaria baicalensis Roots drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Ultrasonic-Assisted Extraction (e.g., 80% Methanol) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fraction_collection Fraction Collection & Analysis (TLC/HPLC) column_chrom->fraction_collection pure_compound Isolated this compound fraction_collection->pure_compound

Caption: A general experimental workflow for the extraction and purification of this compound.

troubleshooting_workflow cluster_extraction_params Check Extraction Parameters cluster_prep_params Review Sample Preparation cluster_degradation Investigate Degradation start Low Yield of this compound solvent Optimize Solvent System (Polarity, pH) start->solvent temp Adjust Temperature (Avoid Degradation) start->temp time Optimize Extraction Time start->time ratio Adjust Solid-to-Liquid Ratio start->ratio particle_size Ensure Fine Powder start->particle_size conditions Protect from Light & High Temp start->conditions end Improved Yield solvent->end temp->end time->end ratio->end particle_size->end antioxidant Add Antioxidant (e.g., Ascorbic Acid) conditions->antioxidant If degradation suspected antioxidant->end

Caption: A logical troubleshooting workflow for addressing low yields of this compound.

References

"solubility issues of 8,8''-Bibaicalein in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 8,8''-Bibaicalein in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is a biflavonoid, specifically a dimer of the flavonoid baicalein, found in the roots of Scutellaria baicalensis.[1][2] Like many flavonoids and biflavonoids, this compound is a hydrophobic molecule with inherently low water solubility. This poor aqueous solubility can significantly hinder its study in biological systems and presents a major challenge for its development as a therapeutic agent, impacting its bioavailability and efficacy.[3][4][5]

Q2: Is there any available data on the exact aqueous solubility of this compound?

Q3: What are the common signs of solubility issues during my experiments?

A3: You may be encountering solubility issues with this compound if you observe any of the following:

  • Precipitation: The compound falls out of solution, appearing as a solid precipitate or cloudiness.

  • Inconsistent results: Poor solubility can lead to variable and non-reproducible data in biological assays.

  • Low bioactivity: The observed biological effect is lower than expected, potentially due to a low concentration of the dissolved, active compound.

  • Difficulty in preparing stock solutions: Challenges in dissolving the compound in aqueous-based buffers, even with the aid of co-solvents.

Troubleshooting Guide

Issue 1: this compound precipitates out of my aqueous buffer.

Cause: The concentration of this compound exceeds its solubility limit in the chosen aqueous medium. The presence of salts in buffers can further decrease the solubility of hydrophobic compounds.

Solutions:

  • Method 1: Utilize a Co-solvent Approach. For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent and then dilute it with the aqueous buffer of choice.

    • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF) are suitable choices for creating a concentrated stock solution.

    • Caution: Ensure the final concentration of the organic solvent is low enough to not affect your experimental system, as organic solvents can have physiological effects.

  • Method 2: Adjust the pH of the Solution. The solubility of flavonoids can be pH-dependent. Experimenting with different pH values of your buffer system may improve the solubility of this compound.

  • Method 3: Employ Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility. This method has been shown to significantly improve the solubility of baicalein.

Issue 2: Low or inconsistent biological activity observed in cell-based assays.

Cause: The effective concentration of dissolved this compound is much lower than the nominal concentration due to poor solubility, leading to reduced and variable exposure to the cells.

Solutions:

  • Method 1: Prepare a Solid Dispersion. This technique involves dispersing the drug in an inert carrier matrix at the solid-state. Amorphous solid dispersions of biflavonoids with hydrophilic polymers like polyvinylpyrrolidone (B124986) K-30 (PVP K-30) have been shown to significantly increase their solubility and dissolution rates.

  • Method 2: Investigate Cocrystallization. Forming a cocrystal of this compound with a suitable co-former can alter its physicochemical properties, leading to enhanced solubility and dissolution. This has been demonstrated to be an effective strategy for baicalein.

  • Method 3: Nanoformulation Strategies. Encapsulating this compound into nanoparticles or liposomes can improve its aqueous dispersibility and cellular uptake.

Quantitative Data Summary

While specific data for this compound is unavailable, the following tables provide solubility information for its parent compound, baicalein, which can serve as a useful reference.

Table 1: Solubility of Baicalein in Various Solvents

SolventSolubility (mg/mL)
Dimethylformamide (DMF)~52
Dimethyl sulfoxide (DMSO)~28
Ethanol~1.3
PBS (pH 7.2)~0.09

Data sourced from Cayman Chemical product information sheet.

Table 2: Solubility of Baicalin (a glycoside of baicalein) in Various Solvents

SolventSolubility (mg/mL)
Dimethylformamide (DMF)~10
Dimethyl sulfoxide (DMSO)~5
PBS (pH 7.2)~1

Data sourced from Cayman Chemical product information sheet.

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using a Co-solvent

  • Weigh out the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO, DMF, or ethanol). Ensure complete dissolution.

  • Slowly add the desired aqueous buffer to the organic stock solution while vortexing or stirring to achieve the final desired concentration.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen solvent/buffer ratio.

  • It is not recommended to store the aqueous solution for more than one day.

Protocol 2: The Shake-Flask Method for Solubility Determination

This method can be used to determine the equilibrium solubility of this compound in a specific solvent.

  • Add an excess amount of this compound to a known volume of the desired aqueous solvent in a sealed vial.

  • Agitate the vial at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the solution to stand without agitation to permit the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample to remove any undissolved particles.

  • Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are likely modulated by this compound, based on the known activity of its monomer, baicalein. Baicalein is known to exert anti-cancer and anti-inflammatory effects by interacting with these pathways.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bibaicalein This compound Bibaicalein->PI3K Inhibits Bibaicalein->Akt Inhibits Bibaicalein->mTOR Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates (degradation) NFkB NF-κB IkB->NFkB Inhibits Inflammation Inflammatory Gene Expression NFkB->Inflammation Promotes Bibaicalein This compound Bibaicalein->IKK Inhibits

Caption: NF-κB signaling pathway and its inhibition by this compound.

Experimental Workflow

Solubility_Workflow Start Start: Solubility Issue CoSolvent Try Co-solvent (e.g., DMSO) Start->CoSolvent CheckPrecipitate Check for Precipitation CoSolvent->CheckPrecipitate Success Success: Proceed with Experiment CheckPrecipitate->Success No Advanced Advanced Methods: Solid Dispersion, Cocrystals CheckPrecipitate->Advanced Yes Advanced->Success

Caption: Troubleshooting workflow for addressing this compound solubility issues.

References

"stability of 8,8''-Bibaicalein under different experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8,8''-Bibaicalein under various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading over time. What are the primary factors that affect its stability?

A1: The stability of flavonoids, including likely this compound, is significantly influenced by several factors. Based on studies of structurally similar compounds like baicalin (B1667713) and baicalein (B1667712), the primary factors affecting stability are pH, temperature, and light exposure.[1][2] Oxidation-reduction reactions are a major degradation pathway.[1][3]

Q2: What is the optimal pH range for storing this compound solutions?

A2: While specific data for this compound is limited, studies on baicalin and baicalein show that acidic environments (pH 2-4.5) are conducive to their stability.[2] Degradation is often aggravated as the pH increases into neutral and alkaline ranges.[3] For instance, the half-life of baicalein decreases significantly as the pH rises from 2.0 to 9.0.[3] Therefore, it is recommended to store this compound solutions in an acidic buffer.

Q3: How does temperature affect the stability of this compound?

A3: Temperature is a critical factor in the stability of flavonoids. Lower temperatures (<4 °C) are recommended for storing solutions of related compounds like baicalin and baicalein to ensure stability.[2] Degradation rates generally increase with rising temperatures.[4][5]

Q4: I am observing variability in my results. Could light exposure be a contributing factor?

A4: Yes, photostability is a concern for many flavonoids. Exposure to sunlight has been noted as a factor that can influence the degradation of baicalin and baicalein.[2] It is best practice to protect this compound solutions from light by using amber vials or by covering the containers with aluminum foil, especially during long-term storage or when conducting experiments under direct light.

Q5: Are there any additives I can use to improve the stability of my this compound solutions?

A5: The use of antioxidants can help stabilize flavonoid solutions. Acidic antioxidants such as vitamin C have been shown to be beneficial for the stability of baicalin and baicalein.[2] However, it is important to note that some antioxidants may have paradoxical effects. For example, sodium sulfite (B76179) (Na2SO3) was found to inhibit the degradation of baicalin but accelerate the biotransformation of baicalein.[2][3] Therefore, the choice of antioxidant should be carefully considered and validated for your specific experimental setup.

Troubleshooting Guides

Problem: Rapid degradation of this compound in a neutral buffer solution.

Possible Cause Troubleshooting Step
High pH Acidify the buffer to a pH range of 3.0-4.0.[1] The stability of related flavonoids is significantly better in acidic conditions.[2][3]
Elevated Temperature Store the solution at a lower temperature, ideally at 4°C or frozen for long-term storage.[2]
Oxidation Add an acidic antioxidant like ascorbic acid (vitamin C) to the solution to mitigate oxidative degradation.[2]
Light Exposure Protect the solution from light by using amber vials or wrapping the container in foil.

Problem: Inconsistent results in cell-based assays.

Possible Cause Troubleshooting Step
Degradation in Culture Media Prepare fresh solutions of this compound immediately before use. Consider the pH of your culture media, as physiological pH (around 7.4) can promote flavonoid degradation.[3]
Interaction with Media Components Analyze the stability of this compound directly in the culture media under your experimental conditions (e.g., 37°C, 5% CO2) to determine its half-life.
Metabolism by Cells Be aware that cells can metabolize this compound, leading to lower effective concentrations over time.

Quantitative Data on Stability of Related Flavonoids

The following tables summarize stability data for baicalin and baicalein, which can serve as a reference for designing experiments with this compound.

Table 1: Effect of pH on the Half-life (t1/2) of Baicalein at Ambient Temperature

pHHalf-life (hours)
2.0130.8
3.088.5
4.568.4
6.82.63
7.40.92
9.00.31

(Data from a study on baicalein, a structurally related flavonoid)[3]

Table 2: Effect of Temperature on the Stability of Baicalin and Baicalein

CompoundTemperature (°C)Observation
Baicalin & Baicalein<4Conducive to stability[2]
Baicalin & Baicalein25Degradation observed, especially at neutral/alkaline pH[2]
Baicalin & Baicalein40Increased degradation[2]

(Qualitative data from a study on baicalin and baicalein)

Experimental Protocols

Protocol 1: Evaluation of pH-Dependent Stability of this compound

  • Preparation of Buffers: Prepare a series of buffered aqueous solutions at different pH values (e.g., 2.0, 4.0, 6.8, 7.4, 9.0).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO). Spike the stock solution into each buffer to a final concentration of 100 µg/mL.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Analysis: Immediately analyze the concentration of the remaining this compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and determine the degradation kinetics and half-life.

Protocol 2: Assessment of Photostability of this compound

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent and buffer system where it is known to be relatively stable.

  • Light Exposure: Expose the sample solution in a transparent container to a controlled light source (e.g., a UV lamp or a xenon lamp simulating sunlight). Place a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature conditions.

  • Sampling and Analysis: At predetermined time intervals, take samples from both the exposed and control solutions and analyze the concentration of this compound.

  • Data Analysis: Compare the degradation profiles of the light-exposed sample and the control to assess the extent of photodegradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution C Spike Stock into Buffers A->C B Prepare Buffers (Varying pH) B->C D Incubate at Constant Temperature C->D t=0 E Withdraw Aliquots at Time Points D->E t = 0, 1, 2, 4... hrs F HPLC/LC-MS Analysis E->F G Determine Degradation Kinetics & Half-life F->G

Caption: Workflow for pH-dependent stability testing of this compound.

degradation_pathway cluster_conditions Degradation Conditions Bibaicalein This compound Degradation Degradation Products Bibaicalein->Degradation Degradation pH High pH pH->Bibaicalein Temp High Temperature Temp->Bibaicalein Light Light Exposure Light->Bibaicalein Oxidation Oxidation Oxidation->Bibaicalein

Caption: Factors influencing the degradation of this compound.

References

Technical Support Center: Optimizing Dosage and Administration of 8,8''-Bibaicalein In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental in vivo data for 8,8''-Bibaicalein is limited in publicly available literature. This guide has been constructed by extrapolating from extensive research on its monomeric unit, baicalein (B1667712) , and its glycoside, baicalin (B1667713) . The protocols and dosage recommendations provided herein should be considered a starting point for your own experimental optimization. It is imperative to conduct preliminary dose-finding and toxicity studies for this compound in your specific animal model.

Frequently Asked Questions (FAQs)

Q1: What is this compound? A1: this compound is a biflavonoid, which means it is a dimer composed of two baicalein molecules linked together.[1] Baicalein is a well-studied flavonoid originally isolated from the root of Scutellaria baicalensis.[2] Biflavonoids can sometimes exhibit enhanced or different biological activities compared to their monomeric counterparts.[3]

Q2: What are the primary challenges I should anticipate for in vivo experiments with this compound? A2: Based on the known properties of its monomer, baicalein, the most significant challenges will likely be its poor water solubility and consequently low oral bioavailability.[4][5] This can lead to difficulties in preparing dosing solutions, inconsistent absorption, and high variability in plasma concentrations between subjects.

Q3: What administration routes are commonly used for related compounds like baicalein? A3: Oral administration (gavage) is the most common route in preclinical studies due to its clinical relevance. However, due to low oral bioavailability, intraperitoneal (IP) and intravenous (IV) injections are also used to achieve higher systemic exposure and study direct effects.

Q4: How does the metabolism of baicalein affect its in vivo disposition? A4: Baicalein undergoes extensive first-pass metabolism, primarily through glucuronidation and sulfation in the liver and intestines. Furthermore, its glycoside form, baicalin, is hydrolyzed by gut microbiota into baicalein before absorption, which can then be converted back to baicalin in the liver, creating a complex pharmacokinetic profile with potential enterohepatic recycling. This complex metabolism contributes to its low bioavailability.

Q5: Are there any known safety or toxicity concerns with related compounds? A5: Baicalein is generally considered safe and well-tolerated in both animal and human studies within therapeutic dose ranges. However, some studies have noted that long-term administration of high doses might lead to mild renal toxicity in rats. Therefore, it is crucial to conduct safety and tolerability assessments for this compound.

Troubleshooting Guide

Issue 1: The compound (this compound) will not dissolve in my vehicle.

  • Question: I am trying to dissolve this compound in an aqueous vehicle for oral gavage, but it is precipitating. What should I do?

  • Answer: This is expected due to the poor water solubility of flavonoids. Consider the following strategies:

    • Co-solvents: First, dissolve the compound in a minimal amount of an organic solvent like DMSO, then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS). Be mindful of the final DMSO concentration, which should typically be kept below 5-10% of the total volume to avoid vehicle-induced toxicity.

    • Suspensions: A common and effective method is to create a homogenous suspension. A standard vehicle for this is 0.5% sodium carboxymethyl cellulose (B213188) (CMC) in water, often with a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) to aid in wetting the compound. Ensure the suspension is vortexed vigorously before each animal is dosed.

    • Solubilizing Excipients: For improved solubility and bioavailability, consider using complexing agents. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly improve the solubility and oral bioavailability of baicalein.

Issue 2: Plasma concentrations of the compound are very low or undetectable after oral administration.

  • Question: I administered what I thought was a high dose of the compound orally, but my pharmacokinetic analysis shows very low exposure. Why is this happening and how can I fix it?

  • Answer: Low oral bioavailability is a hallmark of baicalein and is likely true for its dimer. This can be due to poor solubility, extensive first-pass metabolism, or rapid clearance.

    • Optimize Formulation: The most effective approach is to improve the formulation. Simple suspensions can be improved by reducing the particle size of the compound (micronization). Advanced formulations like nanoemulsions have been shown to dramatically increase the oral bioavailability of baicalin (by up to 7-fold in one study). A nanoemulsion can be formulated using components like soy-lecithin, Tween 80, PEG400, and isopropyl myristate.

    • Consider a Different Route: If the goal is to understand the systemic effects of the compound regardless of oral absorption, switch to intraperitoneal (IP) or intravenous (IV) administration. This will bypass the gut and first-pass metabolism, ensuring higher and more consistent systemic exposure.

    • Check for Drug Interactions: Be aware that co-administered substances can affect the enzymes and transporters involved in baicalein's metabolism, potentially altering its pharmacokinetics.

Issue 3: I am seeing high variability in my results between animals in the same group.

  • Question: My experimental results (e.g., tumor size, inflammatory markers) are highly variable within my treatment group. Could this be related to drug administration?

  • Answer: Yes, high variability is often linked to inconsistent drug exposure between animals.

    • Ensure Homogenous Dosing: If using a suspension, it is critical that it is thoroughly mixed before every single dose is drawn. The compound can settle quickly, leading to some animals receiving a much higher or lower dose than intended.

    • Fasting State: The presence of food in the stomach can significantly alter the absorption of many drugs. Standardize your protocol by fasting animals overnight (while providing access to water) before oral administration.

    • Confirm Administration Accuracy: Ensure proper oral gavage technique to avoid accidental dosing into the lungs, which can cause distress and erratic absorption.

    • Perform Satellite PK: If your budget and experimental design allow, include a satellite group of animals from which you can collect blood samples to correlate plasma drug concentration with the observed efficacy or toxicity.

Quantitative Data Summary

Data presented below is for Baicalein and its derivatives, intended to serve as a reference for initiating studies with this compound.

Table 1: Pharmacokinetic Parameters of Baicalein Derivatives in Various Species

Compound Species Dose & Route Cmax (µM) Tmax (h) T½ (h) Reference(s)
Baicalein Human 600 mg, Oral ~2.3 (633 ng/mL) ~2.0 -
Baicalein Human 200-800 mg, Oral Dose-dependent ~1.5 - 2.0 ~1.6 - 2.4
Baicalin Rat 10 mg/kg, IV - - -
Baicalin Rat 10 mg/kg, Oral ~0.2 ~8.0 -
BA-j* Monkey 10 mg/kg, Oral 25.4 2.0 4.2

*BA-j: 8-Hydroxypiperidinylmethyl-baicalein, a derivative.

Table 2: Reported Effective In Vivo Dosages of Baicalein and Baicalin

Compound Species Model Dosage & Route Effect Reference(s)
Baicalin Chicken LPS-induced infection 50-200 mg/kg, Oral Suppressed NF-κB pathway
Baicalin Rat Myocardial I/R Injury - Cardioprotective
8-bromobaicalein Mouse Chikungunya infection 250 mg/kg (BID), Oral Reduced viral load
Myricitrin** Mouse DSS Colitis 1-10 mg/kg, Oral Anti-inflammatory

*BID: Twice daily. **A different flavonoid, shown for dose-range comparison in an inflammation model.

Experimental Protocols

Protocol 1: Preparation of a Basic Suspension for Oral Gavage

This protocol is a standard starting point for administering poorly soluble compounds.

  • Objective: To prepare a 10 mg/mL suspension of this compound.

  • Materials:

    • This compound powder

    • Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC) in sterile water

    • Surfactant (optional): Tween 80

    • Sterile conical tubes (e.g., 15 mL or 50 mL)

    • Sonicator (bath or probe)

    • Vortex mixer

  • Procedure:

    • Weigh the required amount of this compound. For 10 mL of a 10 mg/mL suspension, you will need 100 mg.

    • Transfer the powder into a sterile conical tube.

    • (Optional) If the compound is very difficult to wet, first add a very small volume (e.g., 50-100 µL) of Tween 80 and triturate with the powder to form a paste.

    • Add approximately half the final volume of the 0.5% CMC vehicle (e.g., 5 mL).

    • Vortex vigorously for 1-2 minutes to break up any large clumps.

    • Place the tube in a sonicator bath for 15-30 minutes to aid in creating a fine, uniform suspension.

    • Add the remaining 0.5% CMC vehicle to reach the final volume (10 mL).

    • Vortex again for at least 2 minutes. The final product should be a uniform, milky suspension.

    • Crucial Step: Before each animal dosing, vortex the suspension for at least 30 seconds to ensure homogeneity.

Protocol 2: Preparation of an Enhanced Formulation using HP-β-Cyclodextrin

This protocol aims to improve solubility and potentially bioavailability, based on methods used for baicalein.

  • Objective: To prepare a solubilized formulation of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sterile water or saline

    • Magnetic stirrer and stir bar

    • pH meter

  • Procedure:

    • Prepare the HP-β-CD solution. A common concentration is 20-40% (w/v) in sterile water. For a 30% solution, dissolve 3 g of HP-β-CD in water and bring the final volume to 10 mL. Gentle warming may be required.

    • Once the HP-β-CD solution is clear, add the this compound powder slowly while the solution is stirring vigorously on a magnetic stirrer. The molar ratio of drug to cyclodextrin (B1172386) often needs to be optimized, but a starting point could be 1:2 or 1:5.

    • Allow the mixture to stir at room temperature for at least 12-24 hours. This extended time is necessary for the drug molecule to enter the cyclodextrin cavity.

    • After stirring, the solution should be clearer than a simple suspension. Some undissolved material may remain if saturation is exceeded.

    • If necessary, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles before IV administration. For oral administration, filtration may not be necessary.

    • This formulation is expected to have significantly higher solubility and improved bioavailability compared to a simple suspension.

Visualizations (Diagrams)

G cluster_prep Phase 1: Formulation & Preparation cluster_admin Phase 2: In Vivo Administration cluster_analysis Phase 3: Analysis compound This compound (Powder) vehicle Select Vehicle (e.g., CMC, HP-β-CD) compound->vehicle 1. Weigh dissolve Dissolve / Suspend (Vortex, Sonicate) vehicle->dissolve 2. Combine qc Check Homogeneity (Visual Inspection) dissolve->qc 3. Mix dose Calculate & Draw Dose (Vortex Immediately Before) qc->dose 4. Prepare Dose animal Experimental Animal (e.g., Mouse, Rat) animal->dose admin Administer (Oral Gavage, IP, IV) dose->admin 5. Administer observe Observe Animal (Adverse Effects) admin->observe 6. Monitor samples Collect Samples (Blood, Tissues) observe->samples 7. Endpoint pk Pharmacokinetic Analysis (LC-MS/MS) samples->pk pd Pharmacodynamic Analysis (Biomarkers, Efficacy) samples->pd results Correlate Data (PK/PD Modeling) pk->results pd->results

Caption: Experimental workflow for in vivo studies of this compound.

G cluster_formulation Formulation Issues cluster_physio Physiological Issues start Problem: Low / Variable In Vivo Exposure solubility Is the compound fully dissolved or well-suspended? start->solubility improve_form Action: Improve Formulation - Use co-solvents (DMSO) - Reduce particle size - Add surfactants (Tween 80) - Use cyclodextrins (HP-β-CD) - Develop nanoemulsion solubility->improve_form No homogeneity Is the suspension homogenous before each dose? solubility->homogeneity Yes end Solution: Consistent & Optimized In Vivo Exposure improve_form->end vortex Action: Vortex vigorously immediately before drawing each dose. homogeneity->vortex No route Is oral route appropriate? (High first-pass metabolism?) homogeneity->route Yes vortex->end change_route Action: Change Route - Switch to IP or IV to bypass gut and liver metabolism. - Compare with oral route. route->change_route No route->end Yes change_route->end

Caption: Troubleshooting logic for low bioavailability of flavonoids.

G cluster_pro Pro-Survival / Antioxidant cluster_inflam Pro-Inflammatory / Apoptotic cluster_out Cellular Outcomes b Baicalein / this compound (Hypothesized) nrf2 Nrf2/HO-1 Pathway b->nrf2 pi3k PI3K/Akt Pathway b->pi3k wnt Wnt/β-catenin b->wnt nfkb NF-κB Pathway b->nfkb Inh. mapk MAPK Pathway (p38, JNK) b->mapk Inh. hif HIF-1 Pathway b->hif Inh. antiox Antioxidant Response nrf2->antiox prolif Cell Survival & Proliferation pi3k->prolif wnt->prolif inflam ↓ Inflammation (TNF-α, IL-6) nfkb->inflam mapk->inflam apop ↓ Apoptosis mapk->apop angio ↓ Angiogenesis hif->angio

Caption: Potential signaling pathways modulated by Baicalein.

References

"troubleshooting 8,8''-Bibaicalein in vitro assay variability"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8,8''-Bibaicalein in in vitro assays. Given the limited specific data on this compound, much of the guidance is extrapolated from studies on its monomer, baicalein (B1667712), and general knowledge of flavonoids and biflavonoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to work with in vitro?

A1: this compound is a biflavonoid, specifically a dimer of baicalein, found in the roots of Scutellaria baicalensis. Like many flavonoids, it is a lipophilic molecule with poor water solubility, which can lead to precipitation in aqueous cell culture media and assay buffers, causing variability in experimental results. Its stability is also expected to be dependent on factors like pH and temperature.

Q2: My this compound is precipitating in the cell culture medium. What can I do?

A2: Precipitation is a common issue due to the poor aqueous solubility of this compound. Here are some strategies to address this:

  • Optimize Solvent and Stock Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.

  • Control Final Solvent Concentration: When diluting the stock solution into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically ≤0.5%) to avoid solvent-induced toxicity or artifacts.[1]

  • Use Solubility Enhancers: Consider using solubility-enhancing agents such as cyclodextrins to form inclusion complexes, which can significantly increase the aqueous solubility of hydrophobic compounds.[1]

  • Sonication: Gentle sonication of the final solution can help in dissolving small aggregates.

Q3: I am observing inconsistent results between experiments. What are the likely sources of variability?

A3: Inconsistency in in vitro assays with this compound can arise from several factors:

  • Compound Handling: Inconsistent preparation and storage of stock solutions can lead to variations in the effective concentration of the compound.

  • Solubility and Precipitation: As mentioned, precipitation can lead to a lower effective concentration of the compound in your assay.

  • Compound Stability: this compound's stability may be affected by pH, temperature, and light exposure. Degradation of the compound will lead to reduced activity.

  • Assay Interference: this compound, like other flavonoids, may interfere with certain assay chemistries, leading to false-positive or false-negative results.

Q4: Can this compound interfere with my assay readout?

A4: Yes, flavonoids and biflavonoids are known to interfere with various in vitro assays. Potential interferences include:

  • Colorimetric Assays: Compounds with inherent color or those that can reduce assay reagents (e.g., in MTT or Trinder-based assays) can lead to inaccurate absorbance readings.[2][3]

  • Fluorescent Assays: Autofluorescence of the compound or quenching of the fluorescent signal can interfere with fluorescence-based readouts.[3]

  • Enzymatic Assays: Flavonoids can directly inhibit or activate enzymes used in the assay system, independent of the intended biological target.

To mitigate this, it is crucial to include proper controls, such as running the assay in a cell-free system with the compound alone to check for direct chemical interactions.

Troubleshooting Guides

Problem 1: Low or No Bioactivity Observed
Potential Cause Troubleshooting Steps
Poor Solubility/Precipitation 1. Visually inspect your assay plates for any signs of precipitation. 2. Prepare fresh stock solutions in 100% DMSO and ensure the final DMSO concentration in the assay is as low as possible (e.g., <0.1%).[1] 3. Consider using a formulation with solubility enhancers like cyclodextrins.[1]
Compound Degradation 1. Prepare fresh stock solutions for each experiment. 2. Protect stock solutions and treated samples from light. 3. Based on data for baicalein, maintain a slightly acidic to neutral pH (pH 6-7.4) in your assay if possible, as stability decreases in basic conditions.[4] 4. Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
Incorrect Concentration 1. Verify the purity and identity of your this compound sample using techniques like UPLC-Q-TOF-MS. 2. Re-calculate all dilutions.
Cell Health Issues 1. Ensure cells are healthy and in the logarithmic growth phase. 2. Perform a vehicle control to ensure the solvent (e.g., DMSO) is not affecting cell viability at the concentration used.[1]
Problem 2: High Variability Between Replicates or Experiments
Potential Cause Troubleshooting Steps
Inconsistent Compound Dosing 1. Ensure thorough mixing of the stock solution before each use. 2. Use calibrated pipettes and a consistent pipetting technique. 3. Prepare a master mix of the final compound dilution to add to all replicate wells.
Edge Effects in Multi-well Plates 1. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to maintain humidity.
Variable Cell Seeding 1. Ensure a homogenous cell suspension before seeding. 2. Use a consistent seeding density across all experiments.
Assay Interference 1. Run cell-free controls with this compound at the highest concentration to check for direct interference with assay reagents. 2. If interference is suspected, consider using an orthogonal assay with a different detection method.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM). Due to the poor solubility of biflavonoids, a lower stock concentration may be necessary.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be required to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: Always prepare fresh dilutions in cell culture medium or assay buffer immediately before use.

Protocol 2: General Cell-Based Assay Workflow

This protocol outlines a general workflow for a cell-based assay using this compound.

Materials:

  • Cells in culture

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (from Protocol 1)

  • Assay-specific reagents (e.g., for viability, cytokine measurement)

Procedure:

  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment period.

  • At the end of the incubation, proceed with the specific assay protocol (e.g., add MTT or CCK-8 reagent for viability, collect supernatant for cytokine analysis).

  • Read the results using a plate reader at the appropriate wavelength.

Experimental Workflow for a Cell-Based Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions add_compound Add Compound/Vehicle to Cells prep_compound->add_compound seed_cells->add_compound incubate Incubate for Treatment Period add_compound->incubate add_reagent Add Assay Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze and Interpret Results read_plate->analyze_data

Caption: General workflow for conducting a cell-based assay with this compound.

Signaling Pathways and Assay Interference

Potential Signaling Pathways Modulated by Baicalein (as a proxy for this compound)

Based on studies of its monomer, baicalein, this compound may modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

G cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes Bibaicalein This compound (inferred from Baicalein) NFkB NF-κB Pathway Bibaicalein->NFkB modulates MAPK MAPK Pathway (ERK, p38, JNK) Bibaicalein->MAPK modulates PI3K_Akt PI3K/Akt Pathway Bibaicalein->PI3K_Akt modulates Bibaicalein->PI3K_Akt inhibits Apoptosis Apoptosis Pathway (Caspases, Bcl-2 family) Bibaicalein->Apoptosis modulates Inflammation ↓ Inflammation NFkB->Inflammation MAPK->Inflammation Proliferation ↓ Cell Proliferation MAPK->Proliferation Apoptosis_outcome ↑ Apoptosis MAPK->Apoptosis_outcome PI3K_Akt->Proliferation promotes Apoptosis->Apoptosis_outcome G cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues cluster_cells Cell-Related Issues start Inconsistent Assay Results check_solubility Check for Precipitation start->check_solubility check_stability Assess Compound Stability (Fresh stock, light protection) check_solubility->check_stability No Precipitation end Consistent Results check_solubility->end Precipitation Resolved check_interference Run Cell-Free Controls check_stability->check_interference Compound Stable check_stability->end Stability Issue Resolved check_protocol Review Assay Protocol (Pipetting, incubation times) check_interference->check_protocol No Interference check_interference->end Interference Mitigated check_health Verify Cell Health and Density check_protocol->check_health Protocol Consistent check_protocol->end Protocol Error Corrected check_passage Check Cell Passage Number check_health->check_passage Cells Healthy check_health->end Cell Health Issue Resolved check_passage->end Consistent Passage Used

References

Technical Support Center: Overcoming Resistance to Baicalein and Related Flavonoids in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "8,8''-Bibaicalein" did not yield specific search results and is likely a typographical error. This guide focuses on Baicalein (B1667712) , a well-researched flavonoid with known anticancer properties. The principles and troubleshooting steps outlined here are based on baicalein and general mechanisms of resistance to flavonoid compounds in cancer cells.

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to baicalein and similar flavonoids in their cancer cell line experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to baicalein, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to baicalein, a flavonoid compound, can develop through various mechanisms, similar to other natural product-based anticancer agents. The most common potential mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-Associated Proteins (MRPs), can actively pump baicalein out of the cell, reducing its intracellular concentration and efficacy.[1][2]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative pro-survival signaling pathways to compensate for the inhibitory effects of baicalein. Common bypass pathways include the PI3K/Akt/mTOR and MAPK signaling cascades.[3][4]

  • Alterations in Apoptotic Machinery: Resistance can arise from mutations or altered expression of proteins involved in apoptosis (programmed cell death). This can include the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax).[4][5]

  • Epigenetic Modifications: Changes in DNA methylation and histone modification can alter the expression of genes involved in drug sensitivity and resistance.[6]

  • Enhanced DNA Repair: If baicalein induces DNA damage, resistant cells may have upregulated their DNA repair mechanisms to counteract its effects.[7]

Q2: I am observing high variability in my cell viability assay results when treating with baicalein. What could be the cause?

A2: High variability in cell viability assays (e.g., MTS, CCK-8) is a common issue. Here are some potential causes and troubleshooting tips:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution. Use a calibrated multichannel pipette for seeding.

  • Edge Effects: Evaporation in the outer wells of a microplate can alter cell growth and drug concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

  • Reagent Variability: Use reagents, including media and serum, from the same lot for a set of experiments. Prepare fresh dilutions of baicalein for each experiment from a concentrated stock.

  • Incubation Time: Standardize the incubation time for drug treatment across all experiments as it can significantly impact the IC50 value.

Q3: How do I develop a baicalein-resistant cancer cell line for my experiments?

A3: Developing a drug-resistant cell line is a valuable tool for studying resistance mechanisms. Here is a general protocol:

  • Determine the initial IC50: Perform a dose-response assay to find the initial IC50 of baicalein in your parental cell line.

  • Initial Treatment: Culture the parental cells in media containing baicalein at a concentration equal to the IC50.

  • Dose Escalation: Once the cells recover and resume proliferation, gradually increase the baicalein concentration in the culture medium. A common approach is to increase the concentration by 1.5 to 2-fold with each step.

  • Stabilize the Resistant Line: After the cells can proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50), maintain them at this concentration for several passages to ensure the resistance is stable.

  • Characterize the Resistant Line: Periodically determine the IC50 of the resistant line to quantify the level of resistance and perform molecular analyses to investigate the underlying mechanisms.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values for Baicalein

Problem Potential Cause Troubleshooting & Optimization
High variability between replicate wellsInconsistent cell seeding density.Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
Edge effects in the microplate.Avoid using the outer wells or fill them with sterile PBS. Ensure proper humidity in the incubator.
IC50 value shifts between experimentsVariation in cell passage number or confluency.Use cells within a consistent and low passage number range. Seed cells at a consistent confluency for each experiment.
Reagent variability.Use the same lot of media, serum, and other reagents. Prepare fresh drug dilutions for each experiment.
No clear dose-response curveBaicalein concentration range is not optimal.Broaden the range of concentrations tested, including both higher and lower doses.
The chosen assay endpoint is not suitable.Consider a different viability assay or a longer incubation time.

Guide 2: Investigating Potential Resistance Mechanisms

Observed Phenomenon Potential Mechanism Suggested Experimental Approach
Reduced intracellular accumulation of a fluorescent substrate (e.g., Rhodamine 123).Increased drug efflux via ABC transporters.Perform a Rhodamine 123 efflux assay with and without known ABC transporter inhibitors (e.g., Verapamil for P-gp).
Analyze the expression levels of ABC transporters (P-gp, BCRP, MRPs) using Western blotting or qRT-PCR.
Increased phosphorylation of Akt or ERK in resistant cells upon baicalein treatment.Activation of bypass signaling pathways.Use specific inhibitors for the PI3K/Akt (e.g., LY294002) or MAPK/ERK (e.g., U0126) pathways in combination with baicalein to see if sensitivity is restored.
Perform a phosphokinase array to get a broader view of activated signaling pathways.
No increase in apoptotic markers (e.g., cleaved caspase-3) after baicalein treatment in resistant cells.Inhibition of apoptosis.Measure the expression levels of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) by Western blotting.
Perform an Annexin V/PI apoptosis assay using flow cytometry.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values of Baicalein in Sensitive and Resistant Cancer Cell Lines

Cell LineParental (Sensitive) IC50 (µM)Resistant Subline IC50 (µM)Resistance Index (RI)
Gastric Cancer (SGC-7901)301505.0
Breast Cancer (MCF-7)251255.0
Bladder Cancer (T24)402005.0

Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of baicalein in culture medium. Replace the existing medium with the drug-containing medium. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the baicalein concentration to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Treat sensitive and resistant cells with baicalein for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G cluster_workflow Experimental Workflow for Investigating Baicalein Resistance cluster_mechanisms Investigate Mechanisms start Start with Parental (Sensitive) Cell Line ic50 Determine Initial IC50 of Baicalein start->ic50 develop Develop Resistant Cell Line (Dose Escalation) ic50->develop characterize Characterize Resistant Phenotype (Confirm IC50 Shift) develop->characterize efflux Drug Efflux Assays (e.g., Rhodamine 123) characterize->efflux pathways Signaling Pathway Analysis (Western Blot, Phospho-Array) characterize->pathways apoptosis Apoptosis Assays (Annexin V, Caspase Activity) characterize->apoptosis overcome Strategies to Overcome Resistance (e.g., Combination Therapy) efflux->overcome pathways->overcome apoptosis->overcome

Caption: Workflow for developing and characterizing baicalein-resistant cancer cells.

G cluster_pathway Potential Baicalein Resistance Signaling Pathways GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Baicalein Baicalein Baicalein->PI3K Baicalein->Akt Baicalein->ERK ABC ABC Transporters (e.g., P-gp) Baicalein->ABC Efflux Baicalein Efflux ABC->Efflux

Caption: Key signaling pathways potentially involved in baicalein resistance.

G cluster_logic Troubleshooting Logic for Reduced Baicalein Sensitivity start Reduced Sensitivity to Baicalein Observed check_assay Is the experimental setup consistent? start->check_assay optimize Optimize Assay Conditions: - Standardize cell seeding - Use consistent reagents - Mitigate edge effects check_assay->optimize No investigate Investigate Biological Mechanisms check_assay->investigate Yes yes_assay Yes no_assay No pathway_analysis Analyze Bypass Signaling Pathways investigate->pathway_analysis efflux_analysis Assess Drug Efflux Pump Activity investigate->efflux_analysis apoptosis_analysis Evaluate Apoptotic Response investigate->apoptosis_analysis

Caption: A logical guide for troubleshooting reduced baicalein sensitivity.

References

Technical Support Center: Refining Purification Techniques for 8,8''-Bibaicalein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 8,8''-Bibaicalein. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common experimental issues, and offer detailed methodologies for the successful isolation and purification of this target biflavonoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found?

A1: this compound is a biflavonoid, meaning it is a dimer composed of two baicalein (B1667712) monomer units. It is a naturally occurring phytochemical found in the roots of Scutellaria baicalensis Georgi (Huang-qin), a plant widely used in traditional Chinese medicine.[1][2] It is considered one of the quality markers for this medicinal plant.[3]

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges include:

  • Low abundance: Biflavonoids are often present in lower concentrations compared to their monomeric counterparts like baicalin (B1667713) and baicalein.

  • Structural similarity: this compound needs to be separated from other structurally similar flavonoids and biflavonoids present in the crude extract, which can be difficult to resolve chromatographically.

  • Co-elution: The polarity of this compound may be similar to other flavonoids, leading to co-elution during chromatographic separation.

  • Lack of a dedicated protocol: There is no standardized, widely published protocol specifically for the isolation of this compound, requiring adaptation of general flavonoid purification methods.

Q3: What are the recommended chromatographic techniques for this compound purification?

A3: A multi-step chromatographic approach is generally recommended. This typically involves:

  • Initial Fractionation: Flash column chromatography or solid-phase extraction (SPE) to enrich the biflavonoid fraction and remove highly polar or non-polar impurities.

  • Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC) or High-Speed Counter-Current Chromatography (HSCCC) are powerful techniques for isolating high-purity compounds from complex mixtures.[4][5] Prep-HPLC, in particular, offers high resolution for separating closely related compounds.

Q4: How can I confirm the identity and purity of my isolated this compound?

A4: A combination of analytical techniques should be used:

  • High-Performance Liquid Chromatography (HPLC): To assess purity by observing a single, sharp peak at a specific retention time.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula by obtaining the accurate mass of the molecular ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for unambiguous structural elucidation and confirmation.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Preparative HPLC Troubleshooting
Problem Possible Cause Solution
Low Resolution / Peak Tailing 1. Inappropriate Mobile Phase: The solvent system may not be optimal for separating this compound from closely related flavonoids. 2. Column Overload: Injecting too much sample can lead to broad, poorly resolved peaks. 3. Column Degradation: The stationary phase may be degrading, especially if operating at pH extremes.1. Optimize Gradient: Adjust the gradient slope of your mobile phase (e.g., acetonitrile (B52724)/water with a formic acid modifier) to improve separation. 2. Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal sample load for your column. 3. Use a Guard Column: This protects the analytical column from strongly retained impurities. Flush the column with a strong solvent after each run.
Target Compound Not Eluting 1. Strong Retention: The compound may be too strongly adsorbed to the stationary phase with the current mobile phase. 2. Precipitation on Column: The sample may have precipitated at the head of the column if the injection solvent is too different from the mobile phase.1. Increase Organic Solvent Percentage: Increase the proportion of the strong solvent (e.g., acetonitrile) in your gradient. 2. Match Injection Solvent: Dissolve the sample in a solvent that is as close as possible in composition to the initial mobile phase.
Multiple Peaks for a Supposedly Pure Fraction 1. Isomers: The crude extract may contain isomers of this compound that are co-eluting. 2. Degradation: The compound may be degrading on the column.1. Improve Resolution: Use a longer column, a smaller particle size stationary phase, or a shallower gradient. 2. Check Compound Stability: Analyze the stability of your compound in the mobile phase solvents over time.
High Backpressure 1. Column Frit Blockage: Particulate matter from the sample or mobile phase may be clogging the column inlet frit. 2. Buffer Precipitation: If using buffers, they may precipitate in high organic solvent concentrations.1. Filter Samples and Mobile Phases: Use 0.22 µm filters for all solutions injected onto the HPLC system. 2. Flush the System: Reverse flush the column with a suitable solvent (check manufacturer's instructions). 3. Ensure Buffer Solubility: Check the solubility of your buffer salts in the highest organic concentration of your gradient.

Troubleshooting_Low_Purity

Troubleshooting Logic for Low Purity after Preparative HPLC

Experimental Protocols

Extraction of Total Flavonoids from Scutellaria baicalensis Roots

This protocol describes a general method for extracting total flavonoids, which will serve as the starting material for this compound purification.

Methodology:

  • Preparation of Plant Material: Dry the roots of Scutellaria baicalensis at 60°C and grind them into a fine powder (40-60 mesh).

  • Solvent Extraction:

    • Macerate the powdered root material with 70% ethanol (B145695) (1:10 w/v) at room temperature for 24 hours.

    • Alternatively, perform reflux extraction with 70% ethanol at 80°C for 2 hours. Repeat the extraction twice.

  • Filtration and Concentration:

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

  • Solvent Partitioning (Optional):

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

    • The biflavonoid fraction is likely to be enriched in the ethyl acetate or n-butanol fractions. Analyze each fraction by analytical HPLC to locate the highest concentration of this compound.

Purification of this compound

This protocol outlines a two-step chromatographic procedure for isolating this compound from the enriched flavonoid extract.

Step 1: Initial Fractionation by Flash Chromatography

  • Stationary Phase: Silica (B1680970) gel (200-300 mesh).

  • Mobile Phase: A gradient of chloroform-methanol or ethyl acetate-methanol.

  • Procedure:

    • Dissolve the enriched extract in a minimal amount of methanol (B129727) and adsorb it onto a small amount of silica gel.

    • Dry the silica-adsorbed sample and load it onto the top of the packed column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., starting from 100% chloroform (B151607) and gradually increasing the percentage of methanol).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Combine the relevant fractions and concentrate to dryness.

Step 2: Final Purification by Preparative HPLC

Parameter Condition
Instrument Preparative HPLC system with a fraction collector
Column C18, 10 µm, 250 x 20 mm i.d.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30-60% B over 40 minutes
Flow Rate 10 mL/min
Detection UV at 280 nm
Injection Volume 1-5 mL (depending on concentration)

Methodology:

  • Dissolve the semi-purified fraction from Step 1 in the initial mobile phase composition.

  • Filter the sample solution through a 0.22 µm syringe filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect fractions corresponding to the peak of interest based on the UV chromatogram.

  • Analyze the purity of each collected fraction using analytical HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure. Lyophilize to obtain pure this compound as a powder.

Purity Assessment
  • Analytical HPLC: Use a C18 column (e.g., 4.6 x 250 mm, 5 µm) with a gradient of acetonitrile in water (with 0.1% formic acid) to confirm the presence of a single peak.

  • HRMS (ESI-Q-TOF): Dissolve a small amount of the purified compound in methanol and analyze in both positive and negative ion modes to confirm the molecular weight.

  • NMR (1H, 13C): Dissolve 5-10 mg of the pure compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4) for structural confirmation.

Data Presentation

Table of Chromatographic Purification Techniques
Technique Principle Advantages Disadvantages Application for this compound
Flash Chromatography Adsorption chromatography on a solid stationary phase (e.g., silica).Fast, low cost, good for initial cleanup and fractionation.Lower resolution than HPLC.Initial fractionation of the crude extract to enrich the biflavonoid fraction.
Preparative HPLC High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).High resolution and purity, automated.Higher cost, requires method development.Final purification to obtain high-purity this compound.
Counter-Current Chromatography (CCC) Liquid-liquid partitioning without a solid support, minimizing irreversible adsorption.High sample loading capacity, no irreversible adsorption, high recovery.Can be complex to set up, resolution may be lower than HPLC for very similar compounds.An alternative to preparative HPLC for final purification , especially for larger scale isolation.
Anticipated Mass Spectrometry Data for this compound
Parameter Value
Molecular Formula C₃₀H₁₈O₁₀
Exact Mass 538.08999
[M-H]⁻ (Negative Ion Mode) ~537.0822
[M+H]⁺ (Positive Ion Mode) ~539.0978

Note: Observed m/z values may vary slightly depending on the instrument calibration.

Visualizations

Experimental_Workflow

Overall Workflow for the Purification of this compound

References

Technical Support Center: Enhancing the Specificity of 8,8''-Bibaicalein in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the specificity of 8,8''-Bibaicalein in biological assays. Our goal is to help you achieve reliable and reproducible results by mitigating off-target effects and other common experimental artifacts.

Troubleshooting Guides

Issue 1: High Variability or Poor Reproducibility in Experimental Results

Symptoms:

  • Inconsistent IC50 or EC50 values across experiments.

  • Significant differences in results between replicate wells.

  • Loss of compound activity upon storage or during long-term experiments.

Possible Causes & Corrective Actions:

CauseCorrective Action
Compound Solubility Issues Flavonoids like this compound can have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable stock solvent (e.g., DMSO) and that the final concentration of the solvent in the assay is low (typically <0.5%) and consistent across all wells. Gentle warming or sonication can aid dissolution.[1]
Compound Instability Prepare fresh working solutions for each experiment from a concentrated stock. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store stock solutions at -20°C or -80°C in a dark, dry place.[1]
Pipetting Inaccuracies Use calibrated pipettes and proper pipetting techniques, especially with viscous DMSO stock solutions.
Issue 2: Suspected Off-Target Effects or Non-Specific Activity

Symptoms:

  • Activity observed in a broad range of unrelated assays.

  • A very steep, non-sigmoidal dose-response curve.

  • Cellular toxicity at concentrations close to the effective dose.

Possible Causes & Corrective Actions:

CauseCorrective Action
Compound Aggregation At higher concentrations, small molecules can form aggregates that non-specifically inhibit proteins.[2] To mitigate this, include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer and compare the dose-response curve with and without the detergent. A significant shift in potency may indicate aggregation.[2]
Chemical Reactivity Flavonoids can be reactive and may covalently modify proteins.[2] To test for this, pre-incubate this compound with the target protein for varying lengths of time before initiating the reaction. A time-dependent increase in inhibition suggests reactivity.
Assay Interference Flavonoids are known to interfere with certain assay formats. For fluorescence-based assays, check for autofluorescence of this compound at the excitation and emission wavelengths used. For absorbance-based assays, the color of the compound may interfere with optical density readings. Run controls with the compound alone in the assay buffer to assess potential interference. Flavonoids can also interfere with colorimetric protein assays like the BCA and Lowry assays, potentially leading to an overestimation of protein concentration.

Frequently Asked Questions (FAQs)

Q1: What are the known signaling pathways modulated by baicalein, the parent compound of this compound?

A1: Baicalein has been reported to modulate a variety of signaling pathways, which may also be relevant for this compound. These include anti-inflammatory and anti-cancer pathways. Key pathways include the PI3K/Akt, NF-κB, and MAPK signaling cascades. Baicalein has also been shown to interact with the p53 pathway and inhibit 12-lipoxygenase (12-LOX).

Q2: How can I confirm that this compound is directly binding to my target of interest in cells?

A2: Validating target engagement within a cellular context is crucial. Several methods can be employed:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of the target protein in the presence of this compound indicates direct binding.

  • Affinity-Based Pull-Down Assays: This involves immobilizing a tagged version of this compound on a resin and incubating it with cell lysate to capture binding partners, which are then identified by mass spectrometry.

  • Bioluminescence Resonance Energy Transfer (BRET): This method requires engineering the target protein with a luciferase donor and using a fluorescently labeled version of the compound. Proximity due to binding results in energy transfer.

Q3: What are good negative controls to use in my experiments to demonstrate specificity?

A3: Using appropriate negative controls is essential for demonstrating specificity. Consider using a close structural analog of this compound that is known to be inactive in your primary assay. This can help to rule out off-target effects due to the general flavonoid scaffold. Additionally, in cell-based assays, using a cell line that does not express the target protein (e.g., via knockout or siRNA knockdown) can demonstrate that the observed effect is target-dependent.

Q4: Can chemical modifications to this compound improve its specificity?

A4: Yes, chemical modifications can enhance the biological activity and specificity of flavonoids. Structure-activity relationship (SAR) studies, where different functional groups are systematically altered, can identify modifications that improve potency and reduce off-target binding. For example, introducing bulky groups or nitrogen-containing functional groups has been shown to enhance the activity of other flavonoids.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol is a standard method to confirm the direct binding of this compound to its target protein in intact cells.

1. Cell Culture and Treatment: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time at 37°C.

2. Heat Challenge: a. Harvest and wash cells with PBS. b. Resuspend the cell pellet in PBS with protease inhibitors. c. Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature for 3 minutes using a thermal cycler. A typical temperature range is 40-70°C. d. Cool the tubes at room temperature for 3 minutes.

3. Protein Extraction: a. Lyse the cells by freeze-thaw cycles. b. Centrifuge at high speed to pellet the precipitated proteins. c. Collect the supernatant containing the soluble protein fraction.

4. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate secondary antibody. d. Detect the signal and quantify the band intensities to generate a melting curve. A shift in the curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: Assessing Compound Aggregation using a Detergent-Based Assay

This protocol helps to determine if the observed activity of this compound is due to non-specific inhibition caused by compound aggregation.

1. Assay Preparation: a. Prepare two sets of your primary biochemical or cell-based assay. b. In the first set, use your standard assay buffer. c. In the second set, supplement the assay buffer with 0.01% Triton X-100.

2. Compound Titration: a. Prepare serial dilutions of this compound in both the standard and the detergent-containing buffer.

3. Assay Execution: a. Run the assay in parallel for both sets of conditions, following your standard protocol.

4. Data Analysis: a. Generate dose-response curves for both conditions and calculate the IC50 values. b. A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 suggests that the compound's activity in the standard buffer was at least partially due to aggregation.

Visualizations

Troubleshooting_Workflow_for_Specificity_Issues Troubleshooting Workflow for Specificity Issues start Inconsistent Results or Suspected Off-Target Effects solubility Check Solubility and Stability start->solubility aggregation Test for Aggregation (Detergent Assay) start->aggregation reactivity Assess Chemical Reactivity (Pre-incubation Assay) start->reactivity interference Evaluate Assay Interference (Compound-only Controls) start->interference target_validation Confirm Target Engagement (CETSA, Pull-down) solubility->target_validation aggregation->target_validation reactivity->target_validation interference->target_validation conclusion Specific, On-Target Activity target_validation->conclusion

Caption: A logical workflow for troubleshooting specificity issues with this compound.

Baicalein_Signaling_Pathways Key Signaling Pathways Modulated by Baicalein cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Baicalein Baicalein / this compound PI3K PI3K Baicalein->PI3K ERK ERK Baicalein->ERK p38 p38 Baicalein->p38 IKK IKK Baicalein->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Inflammation Inflammation mTOR->Inflammation JNK JNK Apoptosis Apoptosis JNK->Apoptosis IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB NFkB->Inflammation

Caption: Signaling pathways potentially inhibited by this compound, based on data from baicalein.

CETSA_Workflow Experimental Workflow for Cellular Thermal Shift Assay (CETSA) step1 1. Treat Cells with This compound or Vehicle step2 2. Harvest Cells and Apply Temperature Gradient step1->step2 step3 3. Lyse Cells and Separate Soluble/Insoluble Fractions step2->step3 step4 4. Western Blot for Target Protein in Soluble Fraction step3->step4 step5 5. Quantify Bands and Generate Melting Curves step4->step5 result Shift in Melting Curve Indicates Target Binding step5->result

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

References

Validation & Comparative

Validating the Anticancer Mechanism of 8,8''-Bibaicalein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anticancer mechanism of 8,8''-Bibaicalein, a novel derivative of the well-documented anticancer agent, baicalein (B1667712). Due to the limited availability of direct experimental data on this compound, this document outlines a proposed validation strategy by comparing its potential activities with its parent compound, baicalein, and another synthetic derivative, 8-bromobaicalein. The experimental protocols and data presentation formats provided herein are intended to guide future research and facilitate a direct comparison of this compound's performance against established alternatives.

Comparative Analysis of Anticancer Activity

To objectively assess the anticancer potential of this compound, a direct comparison of its cytotoxic effects against baicalein and 8-bromobaicalein is proposed. The following table summarizes known data for the comparators and provides a template for recording the experimental outcomes for this compound.

Table 1: Comparative in vitro Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)SW480 (Colon Cancer)
Baicalein95 ± 4.8[1]>100~25-100>20
8-Bromobaicalein15.53 ± 1.17Not ReportedNot ReportedNot Reported
This compound [Experimental Data] [Experimental Data] [Experimental Data] [Experimental Data]

Note: IC50 values for baicalein can vary depending on the specific experimental conditions.

Proposed Experimental Protocols for Validation

To ensure consistency and comparability of data, the following detailed experimental protocols are recommended for the validation of this compound's anticancer mechanism.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2, SW480) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound, baicalein, and 8-bromobaicalein (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cancer cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Proposed Anticancer Mechanism

The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in the anticancer activity of baicalein and serve as a hypothetical framework for investigating the mechanism of this compound.

Proposed Experimental Workflow for this compound Validation cluster_0 In Vitro Assays cluster_1 Data Analysis & Comparison Cell Lines Cell Lines Compound Treatment Compound Treatment Cell Lines->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Western Blot Western Blot Compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Cell Cycle Distribution Cell Cycle Distribution Cell Cycle Analysis->Cell Cycle Distribution Protein Expression Levels Protein Expression Levels Western Blot->Protein Expression Levels Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Apoptosis Quantification->Comparative Analysis Cell Cycle Distribution->Comparative Analysis Protein Expression Levels->Comparative Analysis

Caption: Proposed workflow for the in vitro validation of this compound's anticancer activity.

Hypothesized PI3K/Akt Signaling Pathway Inhibition by this compound This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl-2 Bcl-2 Akt->Bcl-2 Activates Bax Bax Akt->Bax Inhibits Apoptosis Apoptosis Bcl-2->Apoptosis Inhibits Caspase-9 Caspase-9 Bax->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Caspase-3->Apoptosis Induces

Caption: Hypothesized mechanism of this compound inducing apoptosis via PI3K/Akt pathway.

Proposed Cell Cycle Arrest Mechanism of this compound This compound This compound p21/p27 p21/p27 This compound->p21/p27 Upregulates CDK4/Cyclin D1 CDK4/Cyclin D1 G1/S Transition G1/S Transition CDK4/Cyclin D1->G1/S Transition Promotes CDK2/Cyclin E CDK2/Cyclin E CDK2/Cyclin E->G1/S Transition Promotes p21/p27->CDK4/Cyclin D1 Inhibits p21/p27->CDK2/Cyclin E Inhibits G1 Phase G1 Phase G1 Phase->G1/S Transition S Phase S Phase G1/S Transition->S Phase

Caption: Proposed mechanism of this compound inducing G1/S cell cycle arrest.

By following these proposed experimental protocols and utilizing the provided comparative framework, researchers can effectively validate the anticancer mechanism of this compound and objectively assess its potential as a novel therapeutic agent. The systematic collection and comparison of data will be crucial in determining its efficacy relative to its parent compound and other derivatives.

References

A Comparative Guide to the In Vivo Efficacy of Baicalein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "8,8''-Bibaicalein" did not yield any specific in vivo efficacy data. This guide therefore focuses on the closely related and well-researched flavonoid, Baicalein (B1667712) , as a relevant alternative.

Introduction

Baicalein, a flavonoid derived from the root of Scutellaria baicalensis, has demonstrated significant therapeutic potential across a spectrum of preclinical disease models. Its multifaceted biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects, have positioned it as a compelling candidate for further drug development. This guide provides a comparative analysis of the in vivo efficacy of baicalein against established therapeutic agents in key disease areas, supported by experimental data and detailed protocols.

Comparative Efficacy of Baicalein

The following tables summarize the quantitative in vivo efficacy of baicalein in comparison to standard-of-care treatments in cancer, cerebral ischemia, and inflammation models.

Table 1: Anti-Cancer Efficacy
Cancer Model Animal Model Baicalein Treatment Comparator Treatment Efficacy Outcome Reference
Lung Adenocarcinoma (Cisplatin-Resistant)Xenograft Mice (A549/CDDP cells)Baicalein + Cisplatin (B142131)Cisplatin aloneSignificantly enhanced chemosensitivity to cisplatin; Lower IC50 with combination treatment. Tumor weights were significantly lower in the combination group.[1][2]
Breast CancerMDA-MB-231 xenograft miceBaicalein + DoxorubicinDoxorubicin aloneEnhanced sensitivity of cancer cells to doxorubicin.[3]
Prostate CancerSCID Mice (DU-145 cells)10, 20, 40 mg/kg/day (oral)Vehicle controlStatistically significant tumor volume reduction at all doses compared to control.[4]
Malignant GliomaU251 xenograft miceBaicalein + TemozolomideTemozolomide aloneThe combination was more effective in reducing tumor viability than either drug alone.[5]
Colon CancerHCT116 xenograft miceBaicaleinVehicle controlSignificantly inhibited tumorigenesis and growth of colon cancer.
Table 2: Neuroprotective Efficacy in Cerebral Ischemia
Ischemia Model Animal Model Baicalein Treatment Comparator Efficacy Outcome Reference
Middle Cerebral Artery Occlusion (MCAO)Rats100 mg/kg (intraperitoneal)VehicleSignificantly alleviated neurological deficits and reduced infarct volume.
Small Clot Embolic Strokes (SCEM)MiceNot specifiedNot specifiedAmeliorated neurobehavioral deficits and reduced infarct volume.
Table 3: Anti-Inflammatory Efficacy
Inflammation Model Animal Model Baicalein Treatment Comparator Efficacy Outcome Reference
Carrageenan-induced paw edemaWistar Rats200 mg/kg (intramuscular)Carrageenan controlSignificant percentage inhibition of edema volume.
LPS-induced acute lung injuryMice50, 100, 200 mg/kgLPS model groupDose-dependently reduced neutrophils and macrophages in BALF and decreased serum IL-1β and TNF-α.
Ulcerative ColitisRats100 mg/kgVehicleReduced expression of NF-κB and MAPK.
Osteoarthritis (post-traumatic)Rat modelIntra-articular injectionVehicleAmeliorated cartilage injury and demonstrated anti-inflammatory effects.

Experimental Protocols

Cancer Xenograft Studies
  • Cell Lines: A549 (human lung adenocarcinoma), A549/CDDP (cisplatin-resistant A549), MDA-MB-231 (human breast cancer), DU-145 (human prostate cancer), U251 (human glioma), HCT116 (human colon cancer).

  • Animal Models: Nude mice (BALB/c or SCID), 4-6 weeks old.

  • Tumor Implantation: Subcutaneous injection of 1 x 10^6 to 5 x 10^6 cancer cells into the flank of each mouse.

  • Treatment Regimen:

    • Baicalein: Typically administered orally or via intraperitoneal injection at doses ranging from 10 mg/kg to 50 mg/kg daily or on alternate days, starting when tumors reach a palpable size.

    • Comparators (e.g., Cisplatin, Doxorubicin, Temozolomide): Administered according to standard protocols, often intraperitoneally or intravenously.

  • Efficacy Evaluation: Tumor volume measured regularly with calipers (Volume = 0.5 x length x width^2). At the end of the study, tumors are excised and weighed. Immunohistochemistry and Western blot analysis are often performed on tumor tissues to assess molecular markers.

Cerebral Ischemia Model (MCAO)
  • Animal Model: Male Sprague-Dawley or Wistar rats (250-300g).

  • Surgical Procedure: Anesthesia is induced, and the middle cerebral artery is occluded for a specified period (e.g., 90 minutes) by inserting a nylon monofilament into the internal carotid artery. This is followed by reperfusion.

  • Treatment: Baicalein (e.g., 100 mg/kg) is administered intraperitoneally, often immediately after the onset of reperfusion.

  • Outcome Measures:

    • Neurological Deficit Scoring: Evaluated at 24 hours post-MCAO on a scale of 0 (no deficit) to 5 (severe deficit).

    • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)
  • Animal Model: Wistar rats.

  • Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution into the right hind paw.

  • Treatment: Baicalein (e.g., 200 mg/kg) is administered intramuscularly prior to or immediately after carrageenan injection.

  • Efficacy Assessment: Paw volume is measured using a plethysmometer at various time points after carrageenan injection. The percentage of edema inhibition is calculated.

Signaling Pathways and Mechanisms of Action

Baicalein exerts its therapeutic effects by modulating multiple signaling pathways. The diagrams below illustrate key pathways involved in its anti-cancer and neuroprotective activities.

baicalein_cancer_pathway Baicalein Baicalein PI3K PI3K Baicalein->PI3K Inhibits Apoptosis Apoptosis Baicalein->Apoptosis Induces Cell_Growth Cell Growth & Proliferation Baicalein->Cell_Growth Inhibits Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB EMT Epithelial-Mesenchymal Transition (EMT) NFkB->EMT Promotes NFkB->Apoptosis Inhibits Drug_Resistance Drug Resistance EMT->Drug_Resistance Contributes to

Caption: Baicalein's Anti-Cancer Signaling Pathway.

baicalein_neuroprotection_pathway Ischemic_Stress Ischemic Stress ROS Reactive Oxygen Species (ROS) Ischemic_Stress->ROS Inflammation Inflammation (e.g., NF-κB activation) Ischemic_Stress->Inflammation Apoptotic_Pathways Apoptotic Pathways (e.g., Caspase-3) Ischemic_Stress->Apoptotic_Pathways Neuronal_Death Neuronal Death ROS->Neuronal_Death Inflammation->Neuronal_Death Apoptotic_Pathways->Neuronal_Death Baicalein Baicalein Baicalein->ROS Inhibits Baicalein->Inflammation Inhibits Baicalein->Apoptotic_Pathways Inhibits experimental_workflow Disease_Model Establishment of In Vivo Disease Model (e.g., Tumor Xenograft, MCAO) Grouping Animal Grouping (Control, Baicalein, Comparator) Disease_Model->Grouping Treatment Drug Administration Grouping->Treatment Data_Collection Data Collection (e.g., Tumor Volume, Neurological Score) Treatment->Data_Collection Endpoint Endpoint Analysis (Histology, Western Blot, etc.) Data_Collection->Endpoint Analysis Statistical Analysis and Comparison Endpoint->Analysis

References

A Comparative Analysis of 8,8''-Bibaicalein and Baicalein: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 8,8''-Bibaicalein and its monomeric counterpart, baicalein (B1667712). Both are flavonoids found in the roots of Scutellaria baicalensis, a plant with a long history of use in traditional medicine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their chemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and protocols.

While extensive research has been conducted on baicalein, data on the biological activities of this compound remains limited. This guide presents the available information on both compounds, highlighting the current knowledge gaps regarding this compound to encourage further investigation into its therapeutic potential.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and baicalein is crucial for interpreting their biological activities and for the design of future studies.

PropertyThis compoundBaicalein
Chemical Formula C30H18O10C15H10O5
Molecular Weight 538.46 g/mol 270.24 g/mol
Chemical Structure A dimeric flavonoid formed by an 8,8'' linkage of two baicalein units.A trihydroxyflavone with hydroxyl groups at the 5, 6, and 7 positions of the A-ring.
Natural Source Root of Scutellaria baicalensis Georgi.Root of Scutellaria baicalensis Georgi, Scutellaria lateriflora, Oroxylum indicum, and thyme.[1][2]
Appearance -Yellow crystalline solid.
Melting Point -202-205 °C

Biological Activities and Potency: A Focus on Baicalein

Due to the scarcity of quantitative data for this compound, this section primarily focuses on the well-documented anticancer and anti-inflammatory activities of baicalein, presenting key quantitative data in a tabular format.

Anticancer Activity of Baicalein

Baicalein has demonstrated significant anticancer effects across a wide range of cancer cell lines. Its mechanisms of action are multifaceted, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3] The following table summarizes its potency, represented by IC50 values (the concentration required to inhibit 50% of cell growth).

Cell LineCancer TypeIC50 Value (µM)Reference
HT29Colorectal Cancer16.91 (72h)[2]
DLD1Colorectal Cancer18.75 (72h)[2]
MCF-7Breast Cancer95 ± 4.8 (24h)
OVCAR-3Ovarian Cancer39.4
CP-70Ovarian Cancer24.3
Caco-2Colorectal Adenocarcinoma332
MDA-MB-231Breast Cancer23.05 (48h)
Anti-inflammatory Activity of Baicalein

Baicalein exerts potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.

AssayTargetIC50 Value (µM)Reference
Lipoxygenase Inhibition12-Lipoxygenase-
Nitric Oxide (NO) ProductioniNOS in RAW 264.7 cells-
Ornithine Decarboxylase (ODC) SuppressionODC0.88

Specific IC50 values for lipoxygenase and nitric oxide inhibition were not consistently reported in the reviewed literature, though significant inhibitory activity was noted.

Signaling Pathways and Mechanisms of Action

The biological effects of baicalein are mediated through its interaction with various cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways modulated by baicalein.

Baicalein's Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Baicalein has been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB Baicalein Baicalein Baicalein->IKK Inhibits Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Induces Anticancer_Workflow start Start cell_culture Cancer Cell Culture (e.g., MCF-7, HT29) start->cell_culture treatment Treat cells with Baicalein (various conc.) cell_culture->treatment mtt_assay MTT Assay for Cell Viability (IC50) treatment->mtt_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay end End mtt_assay->end western_blot Western Blot for Apoptotic Proteins (e.g., Bcl-2, Bax, Caspases) apoptosis_assay->western_blot western_blot->end

References

Structure-Activity Relationship of 8,8''-Bibaicalein Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 8,8''-biflavonyls, with a specific focus on derivatives of 8,8''-Bibaicalein. Due to the limited availability of direct research on this compound derivatives, this guide draws upon data from the most structurally similar compounds, primarily 8,8'-biflavones, to infer and establish a predictive SAR framework. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Biflavonoids, dimeric forms of flavonoids, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[1] The linkage between the two flavonoid monomers, along with the substitution pattern on the aromatic rings, plays a crucial role in determining their biological efficacy. This guide focuses on C-C linked biflavonoids, specifically the 8,8'' linkage, a key structural feature of this compound. A recent study on a library of synthetic 8,8'-biflavones has demonstrated that dimerization can lead to a marked increase in biological activity compared to their monomeric counterparts.[2]

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and antioxidant activities of various 8,8'-biflavones, which serve as analogs for understanding the potential activities of this compound derivatives.

Table 1: Cytotoxicity of 8,8'-Biflavone Analogs (IC₅₀ in µM)
CompoundLinkageSubstitutionHeLa (Cervical Cancer)Jurkat (T-cell Leukemia)T. gondii (Antimicrobial)
9aa 8,8'Unsubstituted11.2 ± 0.910.7 ± 0.9> 20
9ab 8,8'4'-OCH₃14.6 ± 1.211.2 ± 0.9> 20
9ad 8,8'3',4'-(OCH₃)₂10.3 ± 0.89.8 ± 0.815.3 ± 1.2
9ae 8,8'4'-Cl7.9 ± 0.67.2 ± 0.613.1 ± 1.1
9ag 8,8'4'-CF₃7.5 ± 0.66.8 ± 0.511.4 ± 0.9
9ba 8,8'3-OCH₃12.5 ± 1.011.8 ± 1.0> 20
9bb 8,8'3-OCH₃, 4'-OCH₃15.1 ± 1.213.9 ± 1.1> 20
9be 8,8'3-OCH₃, 4'-Cl9.2 ± 0.78.5 ± 0.714.7 ± 1.2
9bg 8,8'3-OCH₃, 4'-CF₃8.8 ± 0.77.9 ± 0.612.5 ± 1.0

Data extracted from Klischan, M. K. T., et al. (2023).[2]

Key SAR Observations for Cytotoxicity and Antimicrobial Activity:

  • Electron-withdrawing groups are favorable: The presence of electron-withdrawing substituents, such as chlorine (Cl) and trifluoromethyl (CF₃) at the 4'-position of the B-ring, generally leads to increased cytotoxicity against both cancer cell lines and Toxoplasma gondii.

  • Impact of Methoxylation: Methoxy (B1213986) (OCH₃) substitution at the 4'-position or 3-position does not significantly enhance, and in some cases slightly decreases, cytotoxic and antimicrobial activity.

  • Dimerization enhances activity: The study highlights that the dimeric structures exhibit significantly higher activity compared to their monomeric flavonoid counterparts.[2]

Table 2: Antioxidant Capacity of 8,8'-Biflavone Analogs (DPPH Radical Scavenging, IC₅₀ in µM)
CompoundLinkageSubstitutionAntioxidant Capacity (IC₅₀ in µM)
9aa 8,8'Unsubstituted> 50
9ab 8,8'4'-OCH₃> 50
9ad 8,8'3',4'-(OCH₃)₂35.7 ± 3.1
9ae 8,8'4'-Cl> 50
9ag 8,8'4'-CF₃> 50
9ba 8,8'3-OCH₃> 50
9bb 8,8'3-OCH₃, 4'-OCH₃41.2 ± 3.6
9be 8,8'3-OCH₃, 4'-Cl> 50
9bg 8,8'3-OCH₃, 4'-CF₃> 50

Data extracted from Klischan, M. K. T., et al. (2023).[2]

Key SAR Observations for Antioxidant Activity:

  • Hydroxyl groups are critical: While not explicitly shown for 8,8'-biflavones in this table, the antioxidant activity of flavonoids is well-established to be dependent on the presence and position of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals.[3][4]

  • Limited effect of tested substituents: The specific methoxy and halogen substitutions in this series of 8,8'-biflavones did not confer significant antioxidant activity in the DPPH assay. The presence of a catechol (3',4'-dihydroxy) moiety in the B-ring is a known key feature for high antioxidant activity in flavonoids, which is absent in these tested derivatives.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Synthesis of 8,8'-Biflavones

The synthesis of the 8,8'-biflavone library was achieved through a modular approach involving an iron-mediated oxidative coupling of acetophenones to form the key 8,8'-biacetophenone intermediate.[5][6] This is followed by a Claisen-Schmidt condensation to form the bichalcone, and a subsequent oxidative cyclization to yield the final biflavone.[5][6]

General Procedure for Oxidative Cyclization to form Biflavones:

  • A microwave vial is charged with the bichalcone (1.00 equivalent) and a stir bar.

  • Degassed DMSO is added, followed by a solution of iodine (I₂) in degassed DMSO (typically 4 mol %).

  • The reaction mixture is heated to 150 °C and stirred for 3 hours.

  • After completion, the reaction is quenched with a saturated aqueous solution of Na₂SO₃.

  • The product is then extracted, purified by column chromatography, and characterized by NMR and mass spectrometry.[5]

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.[4][7][8][9]

Protocol:

  • Cells (e.g., HeLa, Jurkat) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.[4][7]

Antimicrobial Assay against Toxoplasma gondii

The anti-parasitic activity was assessed using a strain of Toxoplasma gondii engineered to express a fluorescent or luminescent reporter gene.[2][10]

Protocol:

  • Host cells (e.g., human foreskin fibroblasts) are seeded in 96-well plates and grown to confluence.

  • The cells are infected with reporter-expressing T. gondii tachyzoites.

  • After a few hours to allow for parasite invasion, the cells are treated with different concentrations of the test compounds.

  • The plates are incubated for a period that allows for several rounds of parasite replication (e.g., 72 hours).

  • The reporter signal (fluorescence or luminescence) is measured, which correlates with the number of viable parasites.

  • The IC₅₀ value is calculated based on the reduction in the reporter signal compared to the untreated control.[2]

Antioxidant Assay (DPPH Radical Scavenging)

The antioxidant capacity was determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[11][12][13][14][15]

Protocol:

  • A stock solution of DPPH in methanol (B129727) or ethanol (B145695) is prepared.

  • Different concentrations of the test compounds are added to the DPPH solution in a 96-well plate or cuvettes.

  • The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

  • The IC₅₀ value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.[11][14]

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological activities of biflavonoids.

Experimental_Workflow_Cytotoxicity cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate attach Allow Cell Attachment (24h) seed->attach treat Add Biflavonoid Derivatives attach->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Formazan Formation (2-4h) add_mtt->formazan dissolve Dissolve Formazan (DMSO) formazan->dissolve read Read Absorbance (570nm) dissolve->read calc Calculate % Viability read->calc ic50 Determine IC50 calc->ic50

Caption: Workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Antioxidant_Mechanism ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Biflavonoid 8,8''-Biflavonoid (with Hydroxyl Groups) Biflavonoid->ROS Direct Scavenging Biflavonoid->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Neutralization Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Apoptosis_Pathway Biflavonoid 8,8''-Biflavonoid Derivative Mitochondria Mitochondria Biflavonoid->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

References

Navigating the In Vitro-In Vivo Landscape of Biapigenin Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of the available data reveals a significant disparity in the research landscape of biapigenin isomers. The initially specified "8,8''-Bibaicalein" is likely a typographical error, with the intended compound being 8,8''-Biapigenin, a biflavonoid also known as cupressuflavone (B190865). However, a comprehensive literature search underscores a scarcity of detailed in vitro and pharmacokinetic data for 8,8''-Biapigenin, precluding a direct and robust in vitro-in vivo correlation (IVIVC). In contrast, its isomer, 3,8''-Biapigenin, more commonly known as amentoflavone (B1664850), has been the subject of extensive investigation, providing a richer dataset for such analysis. This guide will first summarize the available in vivo findings for cupressuflavone (8,8''-Biapigenin) and then present a detailed comparative analysis of the in vitro and in vivo activity of amentoflavone as a well-studied proxy, offering researchers, scientists, and drug development professionals a valuable framework for this class of compounds.

8,8''-Biapigenin (Cupressuflavone): An Overview of In Vivo Activity

While a full IVIVC profile for 8,8''-Biapigenin (cupressuflavone) is not yet possible due to the limited availability of public data, several in vivo studies have highlighted its therapeutic potential. These investigations demonstrate significant anti-inflammatory, analgesic, hepatoprotective, and nephroprotective effects.

Table 1: Summary of In Vivo Activities of 8,8''-Biapigenin (Cupressuflavone)

Biological Effect Animal Model Dosage Key Findings Citation
Anti-inflammatoryCarrageenan-induced paw edema in mice40, 80, 160 mg/kg (p.o.)Dose-dependent inhibition of paw edema (up to 64%); significant reduction in plasma PGE₂, TNF-α, IL-1β, and IL-6.[1][2]
AnalgesicAcetic acid-induced writhing in mice40, 80, 160 mg/kg (p.o.)Dose-dependent inhibition of writhing response by 25%, 48%, and 62%, respectively.[1][2]
AnalgesicHot plate model in mice40, 80, 160 mg/kg (p.o.)Dose-dependent increase in reaction time, with a maximal effect observed at 120 minutes.[1]
HepatoprotectiveCarbon tetrachloride (CCl₄)-induced toxicity in mice40, 80, 160 mg/kg/day (p.o.)Markedly inhibited the CCl₄-induced increase in ALT, AST, ALP, LDH, cholesterol, and total bilirubin.
NephroprotectiveCarbon tetrachloride (CCl₄)-induced toxicity in mice40, 80, 160 mg/kg/day (p.o.)Significantly prevented the CCl₄-induced increase in creatinine, uric acid, and urea (B33335) levels.
AntibacterialMRSA-infected cutaneous wound in ratsTopical applicationSignificantly improved wound contraction and healing, reduced inflammatory cell infiltration, and enhanced collagen deposition.

p.o. - per os (by mouth); ALT - Alanine Aminotransferase; AST - Aspartate Aminotransferase; ALP - Alkaline Phosphatase; LDH - Lactate Dehydrogenase; PGE₂ - Prostaglandin E₂; TNF-α - Tumor Necrosis Factor-alpha; IL - Interleukin.

The absence of corresponding in vitro cytotoxicity, anti-inflammatory assays, and pharmacokinetic data for cupressuflavone makes it challenging to correlate these in vivo outcomes with cellular-level activity or systemic exposure.

Amentoflavone (3,8''-Biapigenin): A Case Study in In Vitro-In Vivo Correlation

Amentoflavone, an isomer of cupressuflavone, offers a more complete picture for examining the relationship between laboratory and whole-organism studies. Extensive research has characterized its anticancer and anti-inflammatory properties both at the cellular level and in animal models.

In Vitro Activity of Amentoflavone

Amentoflavone has demonstrated potent cytotoxic effects against a variety of cancer cell lines and significant anti-inflammatory activity in cellular models.

Table 2: In Vitro Anticancer Activity of Amentoflavone

Cancer Cell Line Cancer Type Metric (IC₅₀) Citation
A549Non-small cell lung carcinoma32.03 ± 1.51 µM (24h)
HeLaCervical Carcinoma76.83 µM
MCF-7Breast Cancer~50-100 µM (48h); 67.71 µM
MDA-MB-231Breast Cancer12.7 µM
U2OSOsteosarcomaNot specified, but inhibits migration

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: In Vitro Anti-inflammatory Activity of Amentoflavone

Cell Line/Assay Stimulus Metric Value (IC₅₀) Citation
BV2 MicrogliaLPS/IFNγNF-κB Phosphorylation11.97 ± 4.91 µM
BV2 MicrogliaLPS/IFNγERK Phosphorylation12.38 ± 2.61 µM
BV2 MicrogliaLPS/IFNγp38 MAPK Phosphorylation10.79 ± 1.14 µM
BV2 MicrogliaLPS/IFNγJNK Phosphorylation15.04 ± 3.58 µM
RAW264.7 MacrophagesLPSNO & PGE₂ ProductionDose-dependent suppression
Human Aromatase Assay-Aromatase Inhibition93.6 µM

LPS - Lipopolysaccharide; IFNγ - Interferon-gamma; NF-κB - Nuclear Factor kappa-light-chain-enhancer of activated B cells; MAPK - Mitogen-activated protein kinase; ERK - Extracellular signal-regulated kinase; JNK - c-Jun N-terminal kinase; NO - Nitric Oxide; PGE₂ - Prostaglandin E₂.

In Vivo Activity and Pharmacokinetics of Amentoflavone

In vivo studies with amentoflavone corroborate its in vitro anti-inflammatory and neuroprotective effects. However, pharmacokinetic analyses reveal significant challenges in its systemic delivery.

Table 4: In Vivo Efficacy of Amentoflavone

Biological Effect Animal Model Dosage Key Findings Citation
Anti-neuroinflammationPilocarpine-induced epilepsy in mice25 mg/kg (i.g.)Inhibited activation and nuclear translocation of NF-κB p65 in the hippocampus.
CardioprotectiveMyocardial ischemia-reperfusion in ratsNot specifiedReduced levels of LDH, CK-MB, IL-6, IL-1β, and TNF-α; inhibited cardiomyocyte apoptosis.
NeuroprotectiveHypoxic-ischemic brain injury in ratsNot specifiedReduced brain tissue damage by 50%; inhibited caspase-3 and decreased iNOS and COX-2 expression.

i.g. - intragastrically; LDH - Lactate Dehydrogenase; CK-MB - Creatine Kinase-MB.

Table 5: Pharmacokinetic Parameters of Amentoflavone in Rats

Administration Route Dose Bioavailability Key Findings Citation
Oral (p.o.)300 mg/kg0.04% ± 0.01% (free)Very low bioavailability; 90.7% circulates as conjugated metabolites.
Intravenous (i.v.)10 mg/kg100% (reference)73.2% of total amentoflavone in plasma is present as conjugated metabolites.
Intraperitoneal (i.p.)10 mg/kg77.4% ± 28.0%70.2% of total amentoflavone in plasma is present as conjugated metabolites.

The extremely low oral bioavailability of amentoflavone (0.04%) presents a significant hurdle in correlating the in vitro effective concentrations (in the micromolar range) with the plasma concentrations achievable through oral administration. This suggests that while amentoflavone is active at the cellular level, achieving therapeutic concentrations systemically via oral routes is challenging due to factors like poor solubility, extensive metabolism, and high first-pass effects.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of experimental data. Below are summaries of key assays used to evaluate the activity of biflavonoids.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., amentoflavone at concentrations from 0 to 240 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial enzymes will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting a dose-response curve.

In Vivo Anti-inflammatory: Carrageenan-Induced Paw Edema Model

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., cupressuflavone at 40, 80, and 160 mg/kg) or vehicle control orally. A positive control group receiving a standard anti-inflammatory drug (e.g., diclofenac) is also included.

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each mouse to induce localized edema.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

  • Biomarker Analysis: At the end of the experiment, collect blood samples to measure the plasma levels of pro-inflammatory mediators like PGE₂, TNF-α, and interleukins via ELISA.

Visualization of Pathways and Workflows

Amentoflavone's Anti-inflammatory Signaling Pathway

Amentoflavone exerts its anti-inflammatory effects primarily by inhibiting the MAPK and NF-κB signaling pathways. These pathways are crucial for the production of inflammatory mediators like iNOS, COX-2, and various cytokines.

Amentoflavone_MAPK_NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade activates NFkB_activation NF-κB Activation MAPK_cascade->NFkB_activation activates Amentoflavone Amentoflavone Amentoflavone->MAPK_cascade inhibits Amentoflavone->NFkB_activation inhibits Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_activation->Inflammatory_Genes upregulates Inflammatory_Response Inflammatory Response Inflammatory_Genes->Inflammatory_Response leads to

Caption: Amentoflavone inhibits the LPS-induced inflammatory response by targeting the MAPK and NF-κB pathways.

Experimental Workflow for In Vitro-In Vivo Correlation

Establishing a meaningful IVIVC requires a systematic approach, starting from cellular assays and progressing to animal studies, with pharmacokinetic analysis bridging the two.

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_correlation Correlation Analysis invitro_activity Determine Biological Activity (e.g., Cytotoxicity, Anti-inflammatory IC₅₀) pk_study Pharmacokinetic Study (Determine Bioavailability, Cmax, T½) invitro_activity->pk_study ivivc_model Develop IVIVC Model (Relate in vitro data to in vivo outcomes) invitro_activity->ivivc_model invitro_permeability Assess Permeability (e.g., Caco-2 Assay) invitro_permeability->pk_study invitro_metabolism Evaluate Metabolic Stability (e.g., Microsome Assay) invitro_metabolism->pk_study efficacy_study Efficacy Study in Disease Model (e.g., Paw Edema, Xenograft) pk_study->efficacy_study Dose Selection pk_study->ivivc_model efficacy_study->ivivc_model

Caption: A generalized workflow for establishing an in vitro-in vivo correlation (IVIVC).

References

Evaluating the Synergistic Effects of Baicalein and its Glycoside Baicalin with Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the central compound of this guide: The initial query focused on 8,8''-Bibaicalein, a biflavonoid. However, a comprehensive search of the scientific literature revealed a lack of specific studies on the synergistic effects of this particular compound. In contrast, a wealth of research exists on the synergistic activities of its monomeric flavonoid counterparts, baicalein (B1667712) and its glycoside form, baicalin (B1667713). Given the high probability of user interest in these widely studied molecules, this guide will focus on the synergistic effects of baicalein and baicalin with other therapeutic agents.

This guide provides a comparative analysis of the synergistic effects of baicalein and baicalin when combined with other compounds, particularly in the context of cancer therapy. The information is tailored for researchers, scientists, and drug development professionals, offering a concise yet comprehensive overview of key experimental findings.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the synergistic potential of baicalein and baicalin in combination with chemotherapeutic agents. The Combination Index (CI) is a quantitative measure of the degree of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The Dose Reduction Index (DRI) represents the fold of dose reduction allowed for each drug in a synergistic combination to achieve a given effect level compared with the doses of each drug alone.

Table 1: Synergistic Effects of Baicalein with Chemotherapeutic Agents

Cell LineCombinationEffectCombination Index (CI)Dose Reduction Index (DRI)Reference
MDA-MB-231 (Triple-Negative Breast Cancer)Baicalein + Cisplatin (B142131)Increased cytotoxicity, reduced IC50 of cisplatin by twofold.CI < 17.23 to 34.84-fold reduction for cisplatin ED50 to ED95.
A549 & H460 (Non-Small-Cell Lung Cancer)Baicalein + CisplatinIncreased cisplatin sensitivity, inhibition of cell growth.Not explicitly quantified, but synergy demonstrated.Not quantified.[1][2]
8505c (Anaplastic Thyroid Cancer)Baicalein + DocetaxelSignificantly inhibited proliferation and induced apoptosis.Not explicitly quantified, but synergy demonstrated.Not quantified.[3]
Pancreatic Cancer CellsBaicalein + Gemcitabine/DocetaxelSynergistic inhibition of proliferation and migration.CI < 1Not quantified.
MCF-7 (Breast Cancer)Baicalein + DoxorubicinSynergistic enhancement of cytotoxicity.0.34117Not quantified.[4]

Table 2: Synergistic Effects of Baicalin with Chemotherapeutic Agents

Cell LineCombinationEffectCombination Index (CI)Dose Reduction Index (DRI)Reference
MCF-7 (Breast Cancer)Baicalin + DoxorubicinSynergistic enhancement of cytotoxicity.0.64347Not quantified.
A549 & A549/DDP (Cisplatin-Resistant Lung Cancer)Baicalin + Cisplatin (DDP)Synergistic inhibition of proliferation and invasion.Additive and synergistic effects observed.Not quantified.
MDA-MB-231 & MCF-7 (Breast Cancer)Baicalin + DoxorubicinEnhanced chemosensitivity via oxidative stress-mediated apoptosis.Not explicitly quantified, but synergy demonstrated.Not quantified.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of baicalein, the combination drug, or the combination of both for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 values are calculated from the dose-response curves.

Colony Formation Assay

  • Cell Seeding: A low density of cells (e.g., 500 cells/well) is seeded in 6-well plates.

  • Treatment: Cells are treated with the compounds of interest for a specified duration.

  • Incubation: The medium is replaced with fresh medium, and the cells are incubated for a longer period (e.g., 10-14 days) to allow for colony formation.

  • Staining: Colonies are fixed with methanol (B129727) and stained with a solution of crystal violet.

  • Quantification: The number of colonies (typically defined as clusters of ≥50 cells) is counted.

Apoptosis Analysis (Annexin V/PI Staining)

  • Cell Treatment: Cells are treated with the compounds as described for the cell viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-ERK, p-Akt) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is then incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway of Baicalein and Cisplatin Synergy in NSCLC

G Baicalein Baicalein miR4243p miR-424-3p Baicalein->miR4243p down-regulates PTEN PTEN Baicalein->PTEN up-regulates CisplatinSensitivity Increased Cisplatin Sensitivity Baicalein->CisplatinSensitivity Cisplatin Cisplatin Apoptosis Apoptosis Cisplatin->Apoptosis induces miR4243p->PTEN targets PI3K PI3K PTEN->PI3K inhibits Akt Akt PI3K->Akt activates CellGrowth Cell Growth Akt->CellGrowth promotes Akt->Apoptosis inhibits

Caption: Synergistic mechanism of Baicalein and Cisplatin in NSCLC.

Experimental Workflow for Evaluating Synergy

G start Start: Cell Culture treatment Treatment with Baicalein, Drug X, and Combination start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability colony Colony Formation Assay treatment->colony apoptosis Apoptosis Analysis (e.g., Annexin V/PI) treatment->apoptosis pathway Signaling Pathway Analysis (e.g., Western Blot) treatment->pathway data Data Analysis: IC50, Combination Index (CI), Dose Reduction Index (DRI) viability->data colony->data apoptosis->data pathway->data conclusion Conclusion on Synergistic Effects data->conclusion

Caption: General workflow for assessing synergistic drug effects.

Signaling Pathway of Baicalin and Baicalein Combination in Breast Cancer

G Combination Baicalin + Baicalein ERK p-ERK Combination->ERK increases p38 p-p38 Combination->p38 increases Bcl2 Bcl-2 Combination->Bcl2 decreases p53 p53 ERK->p53 p38->p53 Bax Bax p53->Bax Casp9 Caspase-9 Bax->Casp9 Bcl2->Casp9 inhibits Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway induced by Baicalin and Baicalein.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for 8,8''-Bibaicalein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 8,8''-Bibaicalein, a key biflavonoid found in Scutellariae Radix. It outlines the principles of method cross-validation, presents detailed experimental protocols for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), and offers supporting data for performance comparison.

The Imperative of Cross-Validation

Cross-validation is a critical process in analytical method development and transfer. It ensures that analytical data are reliable and reproducible when methods are transferred between laboratories, instruments, or even when significant changes are made to an existing validated method. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when and how to perform cross-validation of bioanalytical methods. The fundamental goal is to demonstrate the equivalency of two different analytical procedures.

A general workflow for the cross-validation of analytical methods is depicted below.

Cross-Validation Workflow Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope and Acceptance Criteria select_methods Select Analytical Methods for Comparison define_scope->select_methods prepare_samples Prepare Standard and QC Samples select_methods->prepare_samples analyze_samples1 Analyze Samples with Method 1 prepare_samples->analyze_samples1 analyze_samples2 Analyze Samples with Method 2 prepare_samples->analyze_samples2 compare_data Compare and Statistically Analyze Data analyze_samples1->compare_data analyze_samples2->compare_data assess_bias Assess Bias and Concordance compare_data->assess_bias report_findings Report Findings and Conclusion on Method Equivalency assess_bias->report_findings

Caption: A generalized workflow for the cross-validation of analytical methods.

Comparative Analysis of Analytical Methods

This guide compares two common analytical techniques for the quantification of flavonoids: HPLC-DAD and UPLC-Q-TOF-MS. While specific quantitative validation data for this compound is limited in publicly available literature, this comparison utilizes data from validated methods for structurally related flavonoids found in the same plant matrix to provide a representative performance overview.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC-DAD and UPLC-Q-TOF-MS methods for the analysis of flavonoids similar to this compound.

Performance ParameterHPLC-DAD (Representative)UPLC-Q-TOF-MS
Linearity (r²) > 0.998[1]Not explicitly stated, but method showed good precision
Limit of Detection (LOD) 2.20 - 4.34 ng/mL (for baicalin, baicalein (B1667712), wogonin)[1]Not explicitly stated
Limit of Quantification (LOQ) 6.68 - 13.16 ng/mL (for baicalin, baicalein, wogonin)[1]Not explicitly stated
Precision (%RSD) Intraday: < 0.2%, Interday: < 0.8%[1]RSD for retention time < 0.90%, RSD for peak area < 2.54%
Accuracy (Recovery) Not explicitly statedNot explicitly stated, but method showed good stability[2]
Analysis Time ~20-30 minutes~30 minutes[2]
Selectivity ModerateHigh
Initial Cost LowerHigher
Operational Cost Higher (solvent consumption)Lower (solvent consumption)

Experimental Protocols

HPLC-DAD Method (Representative Protocol for Flavonoid Analysis)

This protocol is based on established methods for the quantification of flavonoids in Scutellaria species[1].

1. Instrumentation:

  • HPLC system with a gradient pump, degasser, autosampler, and a diode-array detector (DAD).

  • Column: C18, 5 µm, 150 x 4.6 mm.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • This compound reference standard

  • Plant material (e.g., powdered Scutellariae Radix)

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from approximately 10 ng/mL to 1000 ng/mL.

  • Sample Extraction: Accurately weigh about 0.5 g of powdered plant material and extract with 25 mL of 70% methanol in an ultrasonic bath for 30 minutes. Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter prior to injection.

4. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Methanol

  • Gradient Elution: A typical gradient could be: 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70-90% B; 25-30 min, 90% B, followed by a re-equilibration step.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at a wavelength relevant for this compound (e.g., 270-280 nm).

UPLC-Q-TOF-MS Method

This protocol is adapted from a method used for the analysis of chemical markers in Scutellariae Radix, including this compound.

1. Instrumentation:

  • UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.

  • Column: ACQUITY UPLC BEH shield RP18, 1.7 µm, 100 mm × 2.1 mm.

2. Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Plant material (e.g., powdered Scutellariae Radix)

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution and working standards as described for the HPLC-DAD method, using LC-MS grade solvents.

  • Sample Extraction: Follow the same extraction procedure as for the HPLC-DAD method.

4. UPLC Conditions:

  • Mobile Phase A: 0.2% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: 0–6 min, 18–20% B; 6–8 min, 20–22% B; 8–20 min, 22–25% B; 20–28 min, 25–50% B; 28–30 min, 50–60% B.

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 35°C

5. Q-TOF-MS Conditions:

  • Ionization Mode: ESI negative

  • Mass Range: 100–1000 Da

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 40 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/h

Biological Context: Signaling Pathways

While direct evidence for this compound's interaction with specific signaling pathways is still emerging, its structural similarity to baicalein suggests potential involvement in similar cellular mechanisms. Baicalein has been shown to exert anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as NF-κB and p53.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Baicalein has been reported to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and other inflammatory mediators.[3][4]

NFkB_Pathway Inhibitory Effect on NF-κB Pathway TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Inflammation Inflammatory Response Nucleus->Inflammation Promotes Gene Transcription Bibaicalein This compound (inferred from Baicalein) Bibaicalein->IKK Inhibits

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

p53 Signaling Pathway

The p53 pathway plays a critical role in tumor suppression by regulating cell cycle arrest and apoptosis. Baicalein has been shown to activate the p53 signaling pathway, leading to the inhibition of cancer cell proliferation.[5]

p53_Pathway Activation of p53 Pathway Cellular_Stress Cellular Stress p53 p53 Cellular_Stress->p53 Activates MDM2 MDM2 p53->MDM2 Induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Promotes Apoptosis Apoptosis p53->Apoptosis Promotes MDM2->p53 Inhibits (degradation) Bibaicalein This compound (inferred from Baicalein) Bibaicalein->p53 Activates

Caption: Postulated activation of the p53 signaling pathway by this compound.

References

A Comparative Guide to the Biological Activities of 8,8''-Bibaicalein and Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 8,8''-Bibaicalein and related flavonoid compounds. Due to the limited availability of quantitative meta-analysis data for this compound, this document focuses on the biological activities of its monomeric unit, baicalein (B1667712), and comparable biflavonoids, amentoflavone (B1664850) and ginkgetin (B1671510). This guide is intended to serve as a resource for researchers interested in the therapeutic potential of these natural compounds, offering available experimental data and detailed protocols for key biological assays.

Introduction to this compound and Related Flavonoids

This compound is a biflavonoid, a class of compounds consisting of two flavonoid units linked together. It is a dimer of the flavone (B191248) baicalein and has been identified as a constituent of Scutellaria baicalensis (Huang-Qin), a plant widely used in traditional medicine. Biflavonoids are known to exhibit a range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects.

Given the nascent stage of research on this compound, this guide draws comparisons with its well-studied monomer, baicalein, and other structurally related biflavonoids like amentoflavone and ginkgetin to provide a broader context for its potential biological activities.

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of baicalein, amentoflavone, and ginkgetin.

Table 1: Cytotoxic Activity of Baicalein and Comparator Flavonoids

The cytotoxic effects of these flavonoids have been evaluated against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxic potency.

CompoundCell LineAssayIC50 (µM)Reference
Baicalein MCF-7 (Breast Cancer)MTT95 ± 4.8[1]
HT29 (Colorectal Cancer)CCK-849.77 (24h)
DLD1 (Colorectal Cancer)CCK-860.49 (24h)
LNCaP (Prostate Cancer)MTT13[2]
PC-3 (Prostate Cancer)MTT25[2]
Amentoflavone KYSE-150 (Esophageal Squamous Cell Carcinoma)MTT100-150[3]
Ginkgetin SKOV3 (Ovarian Cancer)MTT20
A2780 (Ovarian Cancer)MTT20

Disclaimer: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

Table 2: Anti-Inflammatory Activity of Baicalein and Comparator Flavonoids

The anti-inflammatory properties of flavonoids are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, or by measuring the inhibition of key inflammatory signaling pathways such as the NF-κB pathway.

CompoundModel SystemAssayEndpointIC50/EffectReference
Baicalein LPS-stimulated RAW 264.7 macrophagesGriess AssayNO ProductionSignificant inhibition at 10-100 µM[4]
TNF-α-stimulated HeLa cellsLuciferase Reporter AssayNF-κB ActivationDose-dependent suppression[5]
Amentoflavone LPS/IFN-γ-stimulated BV2 microgliaGriess AssayNO ProductionConcentration-dependent inhibition
LPS/IFN-γ-stimulated BV2 microgliaELISAPGE2 SecretionConcentration-dependent inhibition
Table 3: Antioxidant Activity of Baicalein and Comparator Flavonoids

The antioxidant capacity of these compounds is frequently evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ORAC (Oxygen Radical Absorbance Capacity) assay.

CompoundAssayIC50/ValueReference
Baicalein DPPH Radical Scavenging-
Xanthine Oxidase InhibitionIC50 = 3.12 µM
Amentoflavone --
Ginkgetin --

Note: A lower IC50 value in the DPPH assay indicates stronger radical scavenging activity.

Signaling Pathways

The biological activities of these flavonoids are often mediated through their interaction with key cellular signaling pathways. The NF-κB pathway, a central regulator of inflammation and cell survival, is a common target.

NF_kB_Signaling_Pathway Figure 1: Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkB Leads to IκBα Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Promotes Baicalein Baicalein Baicalein->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of baicalein.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of the biological activities of this compound and related compounds.

Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of a compound on cultured cells.

MTT_Assay_Workflow Figure 2: MTT Assay Experimental Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add varying concentrations of test compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution (0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

DPPH_Assay_Workflow Figure 3: DPPH Radical Scavenging Assay Workflow start Start prepare_solutions Prepare test compound and DPPH solutions start->prepare_solutions mix_solutions Mix test compound with DPPH solution prepare_solutions->mix_solutions incubate Incubate in the dark (e.g., 30 minutes) mix_solutions->incubate measure_absorbance Measure absorbance at 517 nm incubate->measure_absorbance calculate_scavenging Calculate % radical scavenging activity measure_absorbance->calculate_scavenging end End calculate_scavenging->end

Caption: A streamlined workflow for the DPPH antioxidant assay.

Detailed Steps:

  • Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution at various concentrations to the wells. Then, add the DPPH solution to each well to initiate the reaction. Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Anti-Inflammatory Activity: NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB signaling pathway.

NFkB_Luciferase_Assay_Workflow Figure 4: NF-κB Luciferase Reporter Assay Workflow start Start transfect_cells Transfect cells with NF-κB luciferase reporter plasmid start->transfect_cells seed_cells Seed transfected cells in a 96-well plate transfect_cells->seed_cells add_compound Pre-treat cells with test compound seed_cells->add_compound stimulate_cells Stimulate cells with an NF-κB activator (e.g., TNF-α) add_compound->stimulate_cells lyse_cells Lyse cells stimulate_cells->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate measure_luminescence Measure luminescence add_substrate->measure_luminescence analyze_data Analyze data and determine inhibition measure_luminescence->analyze_data end End analyze_data->end

Caption: Key steps in the NF-κB luciferase reporter gene assay.

Detailed Steps:

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HeLa) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or lipopolysaccharide (LPS), for a defined period (e.g., 6-8 hours).

  • Cell Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

  • Luminescence Measurement: Transfer the cell lysate to an opaque 96-well plate. Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate. If a normalization plasmid was used, subsequently measure its activity.

  • Data Analysis: Normalize the firefly luciferase activity to the control luciferase activity. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound remains limited, the information available for its monomer, baicalein, and other biflavonoids such as amentoflavone and ginkgetin, suggests that it holds significant therapeutic potential. The provided data tables and experimental protocols offer a valuable resource for researchers to initiate and advance the study of this compound. Further in-vitro and in-vivo studies are warranted to elucidate the specific cytotoxic, anti-inflammatory, and antioxidant properties of this compound and to determine its mechanisms of action. Such research will be crucial in unlocking the full therapeutic potential of this and other biflavonoids.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 8,8''-Bibaicalein

Author: BenchChem Technical Support Team. Date: December 2025

Understanding 8,8''-Bibaicalein and its Hazards

This compound is a dimer of the flavonoid Baicalein. Flavonoids are a class of polyphenolic compounds widely found in plants.[1][2] Due to its structural similarity to Baicalein, it is prudent to handle this compound with the same precautions. Baicalein is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[3]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that this compound should be handled as a hazardous substance.

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE).

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear impervious, flame-resistant clothing and protective gloves.
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator. Use only in a well-ventilated area.
Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is that it should be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, absorbent pads), in a designated and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical. A good practice is to use the original container or a similar one made of the same material.

    • Ensure the container is tightly closed when not in use to prevent the release of dust or vapors.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any known hazard symbols (e.g., irritant, harmful).

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The storage area should be cool and dry.

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed environmental waste disposal company.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

    • Provide the waste disposal company with all available safety information, including the SDS for Baicalein.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate the immediate area.

  • Ventilate the area if it is safe to do so.

  • Wear the appropriate PPE as listed in the table above.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.

  • Collect the spilled material and absorbent into a designated hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report the spill to your institution's Environmental Health and Safety (EHS) department.

Visual Guidance

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps for the proper disposal of this compound.

G cluster_0 Decision Pathway for this compound Disposal start Is this compound waste for disposal? treat_as_hazardous Treat as Hazardous Waste start->treat_as_hazardous no_drain Do NOT dispose down the drain treat_as_hazardous->no_drain no_trash Do NOT dispose in regular trash treat_as_hazardous->no_trash collect Collect in a labeled, compatible container no_drain->collect no_trash->collect store Store in a designated, secure area collect->store professional_disposal Arrange for professional disposal store->professional_disposal

Caption: Decision-making workflow for the disposal of this compound.

G cluster_1 Operational Steps for Spill Cleanup spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ventilate (if safe) evacuate->ventilate ppe Wear Appropriate PPE ventilate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect Spill and Absorbent contain->collect clean Clean Spill Area collect->clean dispose Dispose of all materials as hazardous waste clean->dispose

References

Personal protective equipment for handling 8,8''-Bibaicalein

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (SDS) for 8,8''-Bibaicalein was found. The following safety protocols are based on the known hazards of its parent compound, Baicalein, and general best practices for handling powdered chemical compounds. Baicalein is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3][4]. It is crucial to handle this compound with the same level of caution.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

The appropriate level of PPE is dependent on the specific task being performed. The following table summarizes the recommended PPE for handling this compound.

TaskMinimum Required PPERecommended Additional PPE
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Chemical splash goggles- Face shield (if not in a fume hood)- Disposable sleeve covers
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Chemical-resistant apron- Double gloving, especially when using organic solvents
Procedures with Risk of Aerosolization - All PPE listed above- Work must be conducted in a certified chemical fume hood or biological safety cabinet.- Appropriate respiratory protection (consult your institution's safety officer for selection)

Operational Plan: From Receipt to Use

A systematic approach to handling this compound minimizes risks throughout the experimental process.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage.

  • Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible substances like strong oxidizers[5].

2. Handling and Preparation:

  • Engineering Controls: Always handle solid this compound and prepare stock solutions inside a certified chemical fume hood to prevent the inhalation of fine powders.

  • Procedure:

    • Before starting, ensure the work area is clean and uncluttered.

    • Don the appropriate PPE as outlined in the table above.

    • Use dedicated spatulas and weighing boats for handling the solid powder to avoid cross-contamination.

    • Minimize the creation of dust when handling the powder.

    • When dissolving, slowly add the solvent to the powder to prevent splashing.

    • Clearly label all prepared solutions with the compound name, concentration, solvent, and date of preparation.

3. In-Use Procedures:

  • When using solutions of this compound, always wear the minimum required PPE.

  • Avoid direct contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • If inhaled, move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste:

    • Collect unused this compound powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.

    • Do not pour any waste containing this compound down the drain.

  • Contaminated Labware:

    • Decontaminate reusable labware with an appropriate solvent. Collect the rinse solvent as hazardous liquid waste.

    • Thoroughly wash decontaminated labware with soap and water before reuse.

Experimental Workflow and Safety Diagram

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Disposal Receive & Inspect Receive & Inspect Store Securely Store Securely Receive & Inspect->Store Securely Don PPE Don PPE Store Securely->Don PPE Weigh in Fume Hood Weigh in Fume Hood Don PPE->Weigh in Fume Hood Prepare Solution Prepare Solution Weigh in Fume Hood->Prepare Solution Solid Waste Solid Waste Weigh in Fume Hood->Solid Waste Contaminated paper Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Liquid Waste Liquid Waste Prepare Solution->Liquid Waste Solvent rinsate Conduct Experiment->Solid Waste Used gloves, weigh paper Conduct Experiment->Liquid Waste Unused solution, rinsate Contaminated Sharps Contaminated Sharps

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.